1-Acetyl-4-(methylamino)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(methylamino)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10-5-3-8(9-2)4-6-10/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEPODZAQBVPOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599642 | |
| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139062-96-7 | |
| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Acetyl-4-(methylamino)piperidine Hydrochloride
This guide provides a comprehensive, technically detailed exploration of a robust and field-proven methodology for the synthesis of 1-Acetyl-4-(methylamino)piperidine hydrochloride. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and present a self-validating protocol grounded in established chemical literature.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a versatile building block for targeting a wide range of biological receptors and enzymes. This compound, and its hydrochloride salt, serve as a key intermediate in the synthesis of more complex molecules, valued for its specific arrangement of a tertiary acetylated amine and a secondary methylamino group. This substitution pattern is crucial for developing novel therapeutics, including but not limited to, potent enzyme inhibitors and receptor modulators.[1] This guide will focus on a widely employed and reliable synthetic route: the reductive amination of 1-acetylpiperid-4-one.
Core Synthetic Strategy: Reductive Amination
The cornerstone of this synthesis is the reductive amination reaction. This powerful and versatile C-N bond-forming reaction involves the conversion of a carbonyl group (in this case, a ketone) to an amine through an intermediate imine or iminium ion, which is then reduced in situ.[2][3][4][5] This "one-pot" approach is highly efficient as it avoids the isolation of the often-unstable imine intermediate.
The overall transformation can be visualized as follows:
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-4-(methylamino)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
1-Acetyl-4-(methylamino)piperidine is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery as a potential scaffold or intermediate in the synthesis of novel therapeutic agents. The piperidine moiety is a common structural feature in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties. A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug design, formulation development, and analytical method development. This guide provides a comprehensive overview of its key physicochemical characteristics, supported by detailed experimental protocols for their determination.
Core Physicochemical Properties of this compound
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been reported by chemical suppliers, others are estimated based on the compound's structure and data from analogous compounds due to the limited availability of specific experimental data in the public domain.
| Property | Value | Source |
| CAS Number | 139062-96-7 | [1] |
| Molecular Formula | C₈H₁₆N₂O | [2] |
| Molecular Weight | 156.23 g/mol | [2] |
| Boiling Point | 280.2 ± 33.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 123.3 ± 25.4 °C | [1] |
| Melting Point | Not available (predicted to be a low-melting solid or high-boiling liquid) | |
| pKa (predicted) | 9.37 ± 0.20 (for the protonated secondary amine) | [3] |
| Solubility | Expected to be soluble in water and polar organic solvents. | [4][5] |
| Appearance | Solid or semi-solid |
Experimental Protocols for Physicochemical Characterization
The determination of the physicochemical properties of a compound like this compound is crucial for its application in research and development. The following section details the standard experimental protocols for measuring key parameters.
Melting Point Determination
The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity, whereas a broad melting range suggests the presence of impurities.[6]
Methodology: Capillary Melting Point Determination [6][7][8][9]
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more accurate measurement.
-
Observation: The temperatures at which the substance begins to melt (the first appearance of liquid) and completely melts (the disappearance of all solid) are recorded as the melting range.
-
Causality Behind Experimental Choices: The slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Solubility is a critical parameter that influences a drug's absorption and bioavailability. It is typically determined in a range of solvents relevant to pharmaceutical development, including aqueous buffers at different pH values and various organic solvents.
Methodology: Shake-Flask Method [2][10][11][12][13]
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
Causality Behind Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed, which is the definition of solubility. The extended equilibration time is necessary to overcome kinetic barriers to dissolution.
Caption: Workflow for Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa refers to the acidity of its conjugate acid. The pKa value is crucial for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration [14][15][16][17][18]
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
-
Causality Behind Experimental Choices: Potentiometric titration directly measures the change in hydrogen ion concentration as the amine is protonated, providing a reliable and accurate determination of the pKa.
Caption: Workflow for pKa Determination.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic methods are essential for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet), the N-methyl group (a singlet), and the piperidine ring protons (a series of multiplets). The chemical shifts and coupling patterns of the piperidine protons would provide information about the conformation of the ring. For a similar compound, 1-acetylpiperidine, the piperidine protons appear as multiplets in the range of 1.5-3.5 ppm.[19][20] The N-methyl signal would likely appear around 2.2-2.5 ppm, and the acetyl methyl signal around 2.0-2.2 ppm.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the acetyl group (around 170 ppm), the carbons of the piperidine ring (in the range of 20-60 ppm), the N-methyl carbon (around 30-40 ppm), and the acetyl methyl carbon (around 20-25 ppm).[19][21][22]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.
-
Expected Fragmentation: Under electron ionization (EI), a common fragmentation pathway for piperidine derivatives is α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[23][24] For this compound, fragmentation could involve the loss of the acetyl group, the methylamino group, or cleavage of the piperidine ring. The protonated molecule [M+H]⁺ would be expected as the base peak in soft ionization techniques like electrospray ionization (ESI).[23]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound and for its quantification.
General Reversed-Phase HPLC Method
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed for the separation of polar amines.[25][26][27][28][29]
-
Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) or detection by a more universal detector such as a Charged Aerosol Detector (CAD) or a mass spectrometer would be necessary for sensitive detection.
Conclusion
References
- 1. biosynce.com [biosynce.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. westlab.com [westlab.com]
- 9. mt.com [mt.com]
- 10. Solubility determination of barely aqueous-soluble organic solids. | Semantic Scholar [semanticscholar.org]
- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Calculation of Aqueous Solubility of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 1-ACETYLPIPERIDINE(618-42-8) 13C NMR [m.chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
- 26. DSpace [helda.helsinki.fi]
- 27. researchgate.net [researchgate.net]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-Acetyl-4-(methylamino)piperidine: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] Its conformational flexibility and the capacity for diverse substitutions make it a privileged structure in drug design. This guide provides a comprehensive technical overview of 1-Acetyl-4-(methylamino)piperidine, a functionalized piperidine derivative with the CAS number 139062-96-7 .[3] This compound serves as a critical building block and versatile intermediate in the synthesis of complex pharmaceutical molecules, particularly in the development of novel treatments for a range of conditions, including those affecting the central nervous system (CNS), as well as anticancer and antimicrobial agents.[1]
This document will delve into the chemical identity, synthesis, physicochemical properties, applications in drug discovery, analytical methodologies for its characterization, and essential safety and handling protocols for this compound.
Chemical Identity and Synonyms
A clear understanding of the nomenclature of a chemical entity is paramount for unambiguous scientific communication.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 139062-96-7[3] |
| Molecular Formula | C₈H₁₆N₂O[3] |
| Molecular Weight | 156.23 g/mol [3] |
| IUPAC Name | 1-[4-(methylamino)piperidin-1-yl]ethan-1-one[3] |
| InChI Key | RSEPODZAQBVPOS-UHFFFAOYSA-N[3] |
| SMILES | CNC1CCN(CC1)C(C)=O[3] |
This compound is also known by several synonyms in the literature and commercial listings:
-
1-acetyl-4-methylamino piperidine[3]
-
1-acetyl-n-methylpiperidin-4-amine[3]
-
1-(4-methylamino piperidin-1-yl)ethan-1-one[3]
-
1-(4-methylamino piperidin-1-yl)ethanone[3]
-
4-n-methylamino-1-acetyl-piperidine[3]
-
N-methyl-1-acetyl-4-piperidinamine
Synthesis and Manufacturing
The synthesis of this compound is a critical process for ensuring a high-purity supply for pharmaceutical research and development. A common and effective method involves the reductive amination of 1-acetyl-4-piperidone.
General Synthesis Pathway
The synthesis of the free base, this compound, can be achieved through a two-step process that begins with the reductive amination of a suitable piperidone precursor, followed by N-acetylation. A more direct route, however, involves the reductive amination of 1-acetyl-4-piperidone with methylamine.
A well-documented procedure for its hydrochloride salt provides a clear example of this synthetic strategy.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is adapted from established literature procedures.
Materials:
-
1-Acetylpiperid-4-one
-
Methylammonium chloride
-
Potassium hydroxide
-
Sodium cyanoborohydride
-
Methanol
-
Chloroform
-
Sodium carbonate
-
Ethanol
-
Isopropyl alcohol
-
Hydrogen chloride gas
-
Acetone
Procedure:
-
A solution of methylammonium chloride (8.5 g) in methanol (75 ml) is cooled to 0-5°C.
-
Potassium hydroxide flakes (2 g) are added to the cooled solution.
-
1-Acetylpiperid-4-one (14 g) is then added, and the mixture is stirred for 15 minutes.
-
A solution of sodium cyanoborohydride (2.5 g) in methanol (25 ml) is added dropwise over 30 minutes.
-
The reaction mixture is stirred at room temperature overnight.
-
Potassium hydroxide (6 g) is added, and the mixture is filtered through sodium carbonate.
-
The filtrate is evaporated to dryness.
-
The residue is partitioned between chloroform (100 ml) and an aqueous solution of potassium hydroxide (2.5 g in 15 ml of water).
-
The chloroform layer is separated, dried over sodium carbonate, and evaporated to yield a colorless oil (this oil is the free base, this compound).
-
The oil is dissolved in a mixture of ethanol (40 ml) and isopropyl alcohol (40 ml).
-
The solution is cooled in an ice bath, and excess hydrogen chloride gas is bubbled through it.
-
The addition of acetone induces the slow crystallization of 1-acetyl-4-methylaminopiperidine hydrochloride (5.5 g).
Causality Behind Experimental Choices:
-
Reductive Amination: The core of this synthesis is the reductive amination of a ketone (1-acetylpiperid-4-one) with an amine (methylamine, generated in situ from its salt). Sodium cyanoborohydride is a mild and selective reducing agent suitable for this transformation, as it preferentially reduces the iminium intermediate over the ketone starting material.
-
In Situ Amine Generation: Using methylammonium chloride and a base (potassium hydroxide) generates methylamine in the reaction mixture, which is a convenient way to handle the gaseous amine.
-
Workup and Purification: The workup procedure is designed to isolate the free base by extraction into an organic solvent. The final precipitation as the hydrochloride salt serves as an effective method of purification, often yielding a stable, crystalline solid that is easier to handle and store than the free base oil.
Diagram 1: Synthesis of this compound Hydrochloride
Caption: Reductive amination pathway to synthesize this compound HCl.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various experimental conditions.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless oil (free base) | [4] |
| Boiling Point | 280.2 ± 33.0 °C at 760 mmHg | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Flash Point | 123.3 ± 25.4 °C | [4] |
| Solubility | Highly soluble in water and various organic solvents such as alcohols, ethers, and chloroform. Limited solubility in nonpolar solvents like hexane.[5] |
Applications in Drug Discovery and Development
The piperidine moiety is a highly privileged scaffold in medicinal chemistry, and this compound serves as a key starting material for the synthesis of a wide range of biologically active compounds.[1][2] Its utility stems from the presence of two reactive sites: the secondary amine, which can be further functionalized, and the acetylated piperidine nitrogen, which influences the overall physicochemical properties of the molecule.
This intermediate is particularly valuable in the synthesis of:
-
Central Nervous System (CNS) Agents: The piperidine ring is a common feature in many CNS-active drugs. The ability to modify the structure of this compound allows for the fine-tuning of properties such as blood-brain barrier penetration and receptor binding affinity.
-
Anticancer Agents: The piperidine scaffold can be incorporated into molecules designed to interact with various cancer targets.
-
Antimicrobial Agents: Derivatives of this compound can be explored for their potential as novel antibacterial or antifungal agents.
Diagram 2: Role of this compound in Drug Discovery
Caption: Workflow illustrating the use of the title compound in drug discovery.
Analytical Characterization
Ensuring the purity and structural integrity of this compound is crucial for its use in pharmaceutical synthesis. A combination of analytical techniques is typically employed for its characterization.
Table 3: Analytical Methods for the Characterization of this compound
| Technique | Purpose | Expected Observations (based on similar structures) |
| ¹H NMR | Structural elucidation and purity assessment | Signals corresponding to the acetyl methyl group, the N-methyl group, and the piperidine ring protons. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.[8][9][10] |
| ¹³C NMR | Structural confirmation and identification of carbon environments | Resonances for the carbonyl carbon of the acetyl group, the two methyl carbons, and the carbons of the piperidine ring.[8][11] |
| Infrared (IR) Spectroscopy | Identification of functional groups | A characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically around 1640 cm⁻¹. C-H stretching and bending vibrations would also be present.[12][13][14] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) would confirm the molecular weight. Fragmentation patterns can provide further structural information.[15][16][17][18] |
| Gas Chromatography (GC) | Purity assessment | A single major peak under appropriate conditions would indicate high purity. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A primary peak with minimal impurities, providing quantitative purity data. |
While specific, publicly available spectra for this compound are limited, the data for structurally related compounds such as 1-acetylpiperidine can serve as a valuable reference for spectral interpretation.[9][12][13][15][18]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazards: This compound is generally considered to be an irritant and may cause irritation to the eyes, skin, and respiratory system.[4] It is classified as a corrosive solid.[19]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[20][21][22] Work should be conducted in a well-ventilated area or a chemical fume hood.[21][23]
-
Handling: Avoid direct contact with the skin and eyes.[20] Avoid inhalation of any vapors or mists. Use spark-proof tools and take precautionary measures against static discharge.[23]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20][23] Keep away from sources of ignition.[23]
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[21]
-
In all cases of significant exposure, seek immediate medical attention.[21]
-
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development. Its functionalized piperidine structure provides a robust platform for the synthesis of a diverse range of complex molecules with potential therapeutic activities. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective utilization in the pursuit of novel drug candidates. As the demand for new and improved therapeutics continues to grow, the importance of key building blocks like this compound in the drug discovery pipeline is set to increase.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
- 4. biosynce.com [biosynce.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR [m.chemicalbook.com]
- 10. 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR [m.chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-ACETYLPIPERIDINE(618-42-8) IR Spectrum [chemicalbook.com]
- 14. Piperidine, 4-methyl- [webbook.nist.gov]
- 15. Piperidine, 1-acetyl- [webbook.nist.gov]
- 16. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PubChemLite - 139062-96-7 (C8H16N2O) [pubchemlite.lcsb.uni.lu]
- 18. Piperidine, 1-acetyl- [webbook.nist.gov]
- 19. This compound 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 20. staging.keyorganics.net [staging.keyorganics.net]
- 21. fishersci.com [fishersci.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
molecular structure and weight of 1-Acetyl-4-(methylamino)piperidine
A Core Intermediate for Advanced Pharmaceutical Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Acetyl-4-(methylamino)piperidine is a pivotal molecular building block in contemporary medicinal chemistry, primarily recognized for its role as a key precursor in the synthesis of the potent, short-acting opioid analgesic, remifentanil. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, validated synthetic methodologies, and detailed analytical characterization. The content herein is curated to provide researchers and drug development professionals with the requisite knowledge for the proficient handling, synthesis, and application of this versatile intermediate.
Molecular Structure and Properties
Structural Elucidation
This compound possesses a piperidine core, a ubiquitous scaffold in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1] The structure is characterized by an acetyl group affixed to the piperidine nitrogen (N1) and a methylamino substituent at the C4 position. This specific arrangement of functional groups makes it an ideal precursor for further chemical elaboration in multi-step syntheses.
-
Molecular Formula: C₈H₁₆N₂O
-
Molecular Weight: 156.23 g/mol [2]
-
CAS Number: 139062-96-7
-
IUPAC Name: 1-[4-(methylamino)piperidin-1-yl]ethan-1-one
-
Canonical SMILES: CNCC1CCN(C(=O)C)CC1
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.
| Property | Value | Reference |
| Appearance | White to off-white solid | [Vendor Data] |
| Boiling Point | 280.2 ± 33.0 °C at 760 mmHg | [3] |
| Density | 1.0 ± 0.1 g/cm³ | [3] |
| Flash Point | 123.3 ± 25.4 °C | [3] |
| Solubility | Soluble in water and common organic solvents such as methanol and chloroform. | [General Knowledge] |
Synthesis and Manufacturing
The most prevalent and efficient industrial synthesis of this compound is achieved through the reductive amination of 1-acetyl-4-piperidone with methylamine. This method is favored for its high yield and the ready availability of the starting materials.
Synthetic Workflow: Reductive Amination
The logical flow of the reductive amination process is depicted below. The initial step involves the formation of an iminium intermediate, which is then reduced in situ to the desired secondary amine.
Caption: Reductive amination of 1-acetyl-4-piperidone.
Detailed Experimental Protocol
This protocol outlines a robust procedure for the synthesis of this compound hydrochloride.
Materials:
-
1-Acetyl-4-piperidone
-
Methylammonium chloride
-
Potassium hydroxide
-
Sodium cyanoborohydride
-
Methanol
-
Chloroform
-
Hydrogen chloride (gas or solution in a suitable solvent)
-
Acetone
Procedure:
-
A solution of methylammonium chloride in methanol is treated with potassium hydroxide flakes at low temperatures (0-5 °C).[2]
-
1-Acetyl-4-piperidone is then added to the reaction mixture.[2]
-
A methanolic solution of sodium cyanoborohydride is added portion-wise over 30 minutes.[2]
-
The reaction is allowed to proceed at room temperature overnight.[2]
-
Additional potassium hydroxide is added, and the mixture is filtered. The filtrate is then evaporated to dryness.[2]
-
The residue is partitioned between chloroform and an aqueous potassium hydroxide solution.[2]
-
The organic layer is dried and concentrated to yield the crude product as a colorless oil.[2]
-
The oil is dissolved in a mixture of ethanol and isopropanol, and the solution is cooled in an ice bath.[2]
-
Hydrogen chloride gas is bubbled through the solution, followed by the addition of acetone to induce crystallization of this compound hydrochloride.[2]
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity and purity of this compound.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Key expected signals include:
-
A singlet corresponding to the acetyl methyl protons.
-
A singlet for the N-methyl protons.
-
A series of multiplets for the piperidine ring protons.
-
A broad signal for the secondary amine proton (N-H), which may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms. Expected signals include:
-
A peak in the carbonyl region for the acetyl group.
-
Signals corresponding to the piperidine ring carbons.
-
A peak for the N-methyl carbon.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the expected protonated molecular ion [M+H]⁺ would be observed at m/z 157.13.
Applications in Drug Development
Remifentanil Synthesis
The principal application of this compound is as a crucial intermediate in the synthesis of remifentanil.[1] Remifentanil is a potent, ultra-short-acting synthetic opioid used extensively in anesthesia. The synthesis of remifentanil from this precursor involves a multi-step process that further functionalizes the piperidine ring.
Caption: Synthetic pathway from the core intermediate to Remifentanil.
Conclusion
This compound is a compound of significant industrial and pharmaceutical relevance. Its well-defined molecular structure and versatile reactivity make it an indispensable precursor in the synthesis of complex drug molecules, most notably remifentanil. The synthetic and analytical protocols detailed in this guide provide a solid foundation for its application in research and development, underscoring the importance of this key intermediate in the advancement of modern therapeutics.
References
The Pharmacology of 4-Substituted Piperidines: A Technical Guide for Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and the ability to be functionalized at multiple positions make it an exceptionally versatile template for drug design.[3] Among its many derivatives, 4-substituted piperidines have emerged as a particularly fruitful area of research, yielding compounds with significant pharmacological activity across a spectrum of biological targets. This in-depth technical guide provides a comprehensive review of the pharmacology of 4-substituted piperidines, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic applications. We will delve into their roles as modulators of key central nervous system (CNS) targets, including opioid, dopamine, and serotonin receptors, and explore their potential in treating pain, neurodegenerative disorders, and psychiatric conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical class.
Introduction: The Significance of the 4-Substituted Piperidine Moiety
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental building block in the design of therapeutic agents.[2][3] Its derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a broad range of biological activities, including analgesic, antipsychotic, antihistaminic, and anti-cancer effects.[1][4][5][6] The substitution at the 4-position of the piperidine ring is a key determinant of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This strategic modification allows for the fine-tuning of interactions with specific biological targets, making 4-substituted piperidines a highly attractive scaffold for the development of novel therapeutics.
Synthetic Strategies for 4-Substituted Piperidines
The generation of diverse libraries of 4-substituted piperidines for pharmacological screening relies on robust and versatile synthetic methodologies. Several approaches have been developed to access this important scaffold.
Classical Synthesis Routes
Traditional methods for synthesizing 4-substituted piperidines often involve multi-step sequences starting from readily available precursors. A common strategy is the Dieckmann condensation of diesters derived from the addition of a primary amine to two moles of an α,β-unsaturated ester, followed by hydrolysis and decarboxylation to yield a 4-piperidone.[7] This 4-piperidone intermediate is a versatile hub for introducing a wide range of substituents at the 4-position through various nucleophilic addition and substitution reactions.
Another established method involves the alkylation of isonipecotate, which allows for the introduction of diverse substituents at the 4-position of the piperidine ring.[8] Subsequent chemical transformations can then be employed to elaborate the scaffold further. For instance, the Curtius rearrangement has been utilized as a key step in the synthesis of 4-substituted-4-aminopiperidine derivatives.[8]
Modern Synthetic Innovations
More contemporary approaches offer milder conditions and greater efficiency. For example, a Lewis acid-catalyzed addition of silyl enol ethers to 2-cyano-1,2,5,6-tetrahydropyridines provides a high-yield and general route to 4-substituted piperidines.[9] Additionally, multicomponent reactions, such as the split-Ugi reaction, have proven to be powerful tools for generating chemical diversity around the piperidine core, enabling the rapid synthesis of compound libraries for high-throughput screening.
The synthesis of highly substituted piperidines can also be achieved through stereoselective methods. For instance, an iridium(III)-catalyzed cascade of hydroxyl oxidation, amination, and imine reduction has been shown to produce enantioselective C4-substituted piperidines.[2]
Core Pharmacological Targets and Mechanisms of Action
The therapeutic utility of 4-substituted piperidines stems from their ability to interact with a variety of key biological targets, primarily within the central nervous system.
Opioid Receptors: A Legacy in Pain Management
The 4-substituted piperidine scaffold is famously embodied in the potent synthetic opioid analgesic, fentanyl, and its numerous analogs.[10] These compounds exert their effects by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that plays a central role in mediating analgesia. The interaction of these ligands with the MOR leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability and the perception of pain.
Beyond simple agonism, researchers have explored 4-substituted piperidines as balanced MOR agonists and δ-opioid receptor (DOR) antagonists.[11][12][13] This dual-action profile is of significant interest as it has the potential to provide potent analgesia with a reduced incidence of the negative side effects associated with selective MOR agonists, such as tolerance and dependence.[11][13] The nature and length of the substituent at the 4-position have been shown to be critical in modulating the affinity and efficacy at both MOR and DOR.[11][12][13]
Furthermore, 4-(m-hydroxyphenyl)piperidines represent a flexible fragment of morphine and have been extensively studied.[14] The size and nature of the alkyl substituent at the 4-position of these compounds can influence their conformation (axial vs. equatorial orientation of the phenyl group), which in turn impacts their binding affinity and efficacy at opioid receptors.[14]
Dopamine Receptors: Targeting Psychiatric and Neurological Disorders
4-Substituted piperidines and the closely related 1,4-disubstituted aromatic piperazines (1,4-DAPs) are prominent scaffolds for ligands targeting dopamine receptors, particularly the D2 and D4 subtypes.[15][16] Antagonism of the D2 receptor is a key mechanism of action for many antipsychotic drugs used in the treatment of schizophrenia. More recently, there has been a growing interest in developing selective ligands for the D4 receptor, which is implicated in the pathophysiology of conditions like L-DOPA induced dyskinesias in Parkinson's disease.[17]
Research has shown that specific substitutions on the piperidine or piperazine ring can confer high selectivity for the D4 receptor over other dopamine receptor subtypes.[15][17] For instance, benzyloxy-substituted piperidines have been identified as potent and selective D4 receptor antagonists.[17] The interaction of these ligands with the D4 receptor is thought to involve a common microdomain within the receptor's transmembrane segments.[15]
Serotonin Receptors and Transporters: Modulating Mood and Cognition
The serotonergic system is another major target for 4-substituted piperidine-based compounds. These molecules have been developed as ligands for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and as inhibitors of the serotonin transporter (SERT).[18][19][20]
For example, 4-phenylpiperidine-2-carboxamide analogs have been discovered as positive allosteric modulators (PAMs) of the 5-HT2C receptor, a target for conditions like substance use disorder.[19] These PAMs enhance the response of the receptor to the endogenous agonist serotonin.
Furthermore, 3-substituted piperidine analogs have been investigated as selective serotonin reuptake inhibitors (SSRIs).[20] By blocking the reuptake of serotonin from the synaptic cleft, these compounds increase its extracellular concentration, a mechanism that underlies the therapeutic effects of many antidepressant medications.
Structure-Activity Relationships (SAR): The Key to Pharmacological Specificity
The pharmacological profile of a 4-substituted piperidine is exquisitely sensitive to its chemical structure. The following sections highlight key SAR principles for different target classes.
Opioid Receptor Ligands
-
Substitution at the 4-Position: The nature of the substituent at the 4-position is paramount. For potent analgesic activity in the fentanyl series, an N-acylamino group is often present.[10] In the case of 4-(m-hydroxyphenyl)piperidines, increasing the bulk of the 4-alkyl substituent can influence the preferred conformation and, consequently, the receptor affinity and efficacy.[14]
-
Substitution on the Piperidine Nitrogen: The substituent on the piperidine nitrogen also plays a critical role. For many potent opioid agonists, a phenethyl or a related aryl-ethyl group is optimal.[10]
-
4,4-Disubstitution: The introduction of a second substituent at the 4-position can lead to compounds with potent analgesic properties.[21] These 4,4-disubstituted piperidines have also been shown to exhibit serotonin antagonist activity.[21]
Dopamine and Serotonin Receptor Ligands
-
Aromatic Moieties: For D4-selective ligands, the presence of specific aromatic or heteroaromatic groups, often linked to the piperidine nitrogen, is crucial for high affinity and selectivity.[15]
-
Linker Length: The length of the chain connecting the piperidine ring to an aromatic moiety can influence receptor selectivity. Longer spacer arms may allow the aromatic group to adopt alternative orientations within the binding pocket.[15]
-
Lipophilicity: In the case of NK1 antagonists based on the 4,4-disubstituted piperidine scaffold, a highly lipophilic benzyl ether side chain, such as a 3,5-bis(trifluoromethyl)benzyl ether, is optimal for high affinity.[22]
Therapeutic Applications and Future Directions
The diverse pharmacology of 4-substituted piperidines has translated into a wide range of therapeutic applications and ongoing research efforts.
Pain Management
4-Substituted piperidines, particularly fentanyl and its analogs, are mainstays in the management of severe pain.[10][23] The development of compounds with mixed MOR agonist/DOR antagonist profiles represents a promising strategy to create safer analgesics with reduced side-effect liability.[11][13]
Neurodegenerative Diseases
The piperidine scaffold is a key component of donepezil, a widely used drug for the treatment of Alzheimer's disease.[24] Research is ongoing to develop novel piperidine-based compounds that can target various aspects of Alzheimer's pathology, including acetylcholinesterase inhibition and the modulation of β-amyloid peptide deposition.[24][25][26]
Psychiatric Disorders
The ability of 4-substituted piperidines to modulate dopamine and serotonin systems makes them valuable scaffolds for the development of antipsychotics, antidepressants, and anxiolytics.[27][28] The pursuit of ligands with specific receptor subtype selectivity holds the promise of more targeted therapies with improved side-effect profiles.
Experimental Protocols
To facilitate further research in this area, this section provides representative experimental protocols for the synthesis and pharmacological evaluation of 4-substituted piperidines.
General Synthetic Procedure for 4-Substituted Piperidones
A common method for the synthesis of 4-piperidones involves the Mannich condensation reaction.[29] A typical procedure is as follows:
-
A mixture of a substituted aldehyde (2 equivalents), dry ammonium acetate (1 equivalent), and a dialkyl ketone (1 equivalent) is refluxed in ethanol (30 mL).
-
The reaction mixture is allowed to stand at room temperature overnight.
-
Concentrated hydrochloric acid (30 mL) is added to precipitate the hydrochloride salt of the piperidone.
-
The precipitate is collected, washed with a mixture of ethanol and ether (1:5), and then suspended in acetone.
-
The suspension is basified with a strong ammonia solution to yield the free base of the substituted piperidin-4-one.
-
The product is filtered, washed with water, dried, and can be further purified by crystallization from ethanol.[29]
In Vitro Pharmacological Evaluation: Radioligand Binding Assay
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. The following is a general protocol for assessing the binding of 4-substituted piperidines to opioid receptors:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., MOR, DOR, KOR) are prepared from cultured cells or animal brain tissue.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is prepared.
-
Incubation: The cell membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]naloxone) and varying concentrations of the unlabeled test compound (the 4-substituted piperidine).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
A similar protocol can be adapted for dopamine and serotonin receptors using appropriate radioligands.
In Vivo Pharmacological Evaluation: Mouse Tail-Flick Test for Analgesia
The tail-flick test is a common in vivo assay to assess the analgesic properties of a compound.
-
Animal Acclimatization: Mice are acclimated to the testing environment.
-
Baseline Measurement: The baseline tail-flick latency is determined by focusing a beam of radiant heat on the tail and measuring the time it takes for the mouse to flick its tail away. A cut-off time is set to prevent tissue damage.
-
Compound Administration: The test compound is administered to the mice via a specific route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Measurement: At various time points after compound administration, the tail-flick latency is measured again.
-
Data Analysis: An increase in the tail-flick latency compared to the baseline indicates an analgesic effect. The data can be used to determine the dose-response relationship and the duration of action of the compound.
Data Presentation
Table 1: Representative 4-Substituted Piperidines and their Pharmacological Targets
| Compound Class | 4-Substituent Example | Primary Target(s) | Therapeutic Application |
| Fentanyl Analogs | Propananilido | μ-Opioid Receptor (Agonist) | Analgesia |
| Mixed MOR/DOR Ligands | Varies (e.g., extended hydrophobic chains) | μ-Opioid Receptor (Agonist), δ-Opioid Receptor (Antagonist) | Analgesia (potentially with fewer side effects) |
| 4-(m-Hydroxyphenyl)piperidines | Alkyl groups | μ-Opioid Receptor (Agonist/Antagonist) | Analgesia |
| 1,4-DAPs | Aromatic/Heteroaromatic groups | Dopamine D4 Receptor (Antagonist) | Antipsychotic, Treatment of Dyskinesia |
| 5-HT2C PAMs | Phenyl | Serotonin 5-HT2C Receptor (Positive Allosteric Modulator) | Substance Use Disorders |
| SSRI Analogs | (4-Methylphenyl)methyl | Serotonin Transporter (SERT) | Antidepressant |
Visualization of Key Concepts
General Structure of a 4-Substituted Piperidine
Caption: General chemical structure of a 4-substituted piperidine, highlighting the key positions for substitution (R1 and R4).
Simplified Signaling Pathway of a μ-Opioid Receptor Agonist
Caption: Simplified signaling cascade initiated by the binding of a 4-substituted piperidine agonist to the μ-opioid receptor.
Conclusion
The 4-substituted piperidine scaffold represents a remarkably versatile and enduringly important platform in drug discovery and development. Its privileged structural status is well-earned, as evidenced by the vast number of clinically successful drugs and promising drug candidates that incorporate this moiety. The ability to precisely modify the substituent at the 4-position, in conjunction with other points of diversification, provides medicinal chemists with a powerful tool to modulate pharmacological activity and tailor compounds for specific therapeutic targets. From potent analgesics to targeted therapies for complex neurological and psychiatric disorders, the future of 4-substituted piperidine pharmacology is bright. Continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the intricate structure-activity relationships, will undoubtedly lead to the development of the next generation of innovative medicines based on this exceptional scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ijnrd.org [ijnrd.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mild general synthesis of 4-substituted piperidines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Prodine-type Incapacitants [nonkill.info]
- 24. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
- 28. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 29. e-journals.in [e-journals.in]
1-Acetyl-4-(methylamino)piperidine as a chemical intermediate
An In-depth Technical Guide to 1-Acetyl-4-(methylamino)piperidine: A Core Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Piperidine Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the structure of numerous natural products and blockbuster pharmaceuticals.[1] This six-membered heterocyclic amine offers a unique combination of conformational flexibility and chemical stability, allowing it to engage with a wide range of biological targets.[1] The true power of the piperidine motif, however, lies in its capacity for multi-point functionalization, which enables chemists to fine-tune the steric and electronic properties of a molecule to optimize its pharmacological profile.
Within this versatile class of compounds, This compound (CAS: 139062-96-7) has emerged as a particularly valuable chemical intermediate.[1] It provides a pre-functionalized and protected piperidine core, presenting two distinct nitrogen atoms with orthogonal reactivity. The acetyl group on the ring nitrogen serves as a stable protecting group, directing subsequent reactions to the secondary amine at the C4 position. This structural arrangement makes it an ideal starting point for the efficient construction of complex molecular architectures, streamlining synthetic pathways and enhancing overall yield. This guide offers a technical exploration of its synthesis, properties, and strategic application in drug development.
Physicochemical and Structural Data
A thorough understanding of a chemical intermediate's physical properties is fundamental to its effective use in synthesis, from reaction setup to purification and storage. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 139062-96-7 | [2][3] |
| Molecular Formula | C8H16N2O | [2][3] |
| Molecular Weight | 156.23 g/mol | [2][3] |
| Boiling Point | 280.2 ± 33.0 °C at 760 mmHg | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Flash Point | 123.3 ± 25.4 °C | [2] |
| Appearance | Colorless oil (as free base) | [4] |
Core Synthesis: Reductive Amination Pathway
The most common and efficient route to this compound is the reductive amination of N-acetyl-4-piperidone. This classical transformation is a cornerstone of amine synthesis due to its high efficiency and selectivity.
Mechanistic Rationale
The reaction proceeds via the initial formation of a hemiaminal intermediate upon reaction of the ketone (N-acetyl-4-piperidone) with the primary amine (methylamine, generated in situ from its salt). This intermediate readily dehydrates to form a transient iminium ion. The choice of reducing agent is critical at this stage. A mild hydride donor, such as sodium cyanoborohydride (NaBH₃CN), is employed because it is selective for the reduction of the electrophilic iminium ion over the less reactive ketone starting material. This selectivity prevents the wasteful formation of the corresponding alcohol and ensures a high yield of the desired secondary amine product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of this compound hydrochloride.[4]
Materials:
-
N-acetyl-4-piperidone (14 g)
-
Methylammonium chloride (8.5 g)
-
Potassium hydroxide flakes (2 g + 6 g)
-
Sodium cyanoborohydride (2.5 g)
-
Methanol (100 ml total)
-
Chloroform
-
Aqueous Potassium Hydroxide (2.5 g in 15 ml H₂O)
-
Sodium Carbonate (for drying)
-
Ethanol, Isopropyl Alcohol, Acetone
-
Hydrogen Chloride Gas
Procedure:
-
In Situ Amine Formation: In a suitable reaction vessel, add potassium hydroxide flakes (2 g) to a solution of methylammonium chloride (8.5 g) in methanol (75 ml) at 0-5 °C. This generates free methylamine in the reaction mixture.
-
Imine Formation: Add 1-Acetylpiperid-4-one (14 g) to the mixture and stir for 15 minutes.
-
Reduction: Prepare a solution of sodium cyanoborohydride (2.5 g) in methanol (25 ml). Add this solution to the reaction mixture over a period of 30 minutes, maintaining a cool temperature.
-
Reaction Completion: Remove the cooling bath and stir the mixture at room temperature overnight.
-
Workup: Add potassium hydroxide (6 g) to the mixture. Filter the solution through sodium carbonate and evaporate the filtrate to dryness.
-
Extraction: Partition the resulting residue between chloroform (100 ml) and an aqueous potassium hydroxide solution (2.5 g in 15 ml H₂O).
-
Isolation of Free Base: Separate the layers and dry the chloroform layer with anhydrous sodium carbonate. Evaporate the chloroform to yield the product as a colorless oil.
-
Salt Formation and Purification: Dissolve the oil in a mixture of ethanol (40 ml) and isopropyl alcohol (40 ml). Cool the solution in an ice bath and bubble excess hydrogen chloride gas through it.
-
Crystallization: Add acetone to the cooled solution to induce crystallization. The slow formation of crystals yields the pure 1-acetyl-4-methylaminopiperidine hydrochloride salt (yield approx. 5.5 g).[4]
Application as a Strategic Intermediate in Drug Synthesis
This compound is a quintessential building block, primarily because its two amine functionalities allow for sequential, controlled modifications.[1] Its most notable application is as a precursor in the synthesis of potent fentanyl-based analgesics, such as Remifentanil.[5]
While various synthetic routes to Remifentanil exist, a logical pathway utilizing a 4-(methylamino)piperidine core would involve two key transformations:
-
N-Arylation/Acylation: The secondary amine at the C4 position is the primary site of reactivity. It can undergo N-acylation with a reagent like propionyl chloride, followed by reaction with an aniline derivative, to install the characteristic N-phenylpropanamide group found in the fentanyl class.
-
Piperidine N-Alkylation: The acetyl group on the piperidine nitrogen is a protecting group. It can be removed under hydrolysis conditions to liberate the secondary amine. This nitrogen can then be alkylated, for instance, via a Michael addition with methyl acrylate, to introduce the propanoic acid methyl ester side chain required for Remifentanil.[6][7]
Caption: Logical pathway from the intermediate to a final drug class.
Analytical Characterization
Confirmation of the structure and purity of this compound is typically achieved through standard spectroscopic methods. The successful formation of the hydrochloride salt is often confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
-
¹H NMR: A proton NMR spectrum would be expected to show characteristic signals for the piperidine ring protons, a singlet for the acetyl methyl group (CH₃-C=O), and a singlet for the N-methyl group (CH₃-NH).
-
¹³C NMR: The carbon spectrum would show corresponding signals for the piperidine ring carbons, the carbonyl carbon of the acetyl group, and the two distinct methyl carbons.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretch of the secondary amine and the C=O stretch of the amide (acetyl) group.
Safety and Handling
As a chemical intermediate, this compound requires careful handling to minimize exposure and ensure laboratory safety.
-
Hazards: The compound is known to be an irritant and may cause irritation to the eyes, skin, and respiratory system.[2]
-
Personal Protective Equipment (PPE): Standard PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat, is mandatory during handling.[2]
-
Handling Procedures: All manipulations should be performed in a well-ventilated fume hood. In case of accidental contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[2]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, following standard procedures for chemical reagents.[2]
Conclusion
This compound exemplifies the role of a well-designed chemical intermediate in modern pharmaceutical synthesis.[1] Its pre-functionalized and selectively protected structure provides a robust and efficient entry point for the construction of complex piperidine-containing active pharmaceutical ingredients. A comprehensive understanding of its synthesis, reactivity, and handling is essential for researchers and drug development professionals seeking to leverage this versatile building block in the creation of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. biosynce.com [biosynce.com]
- 3. This compound | Fisher Scientific [fishersci.ca]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2007144391A1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation - Google Patents [patents.google.com]
solubility and stability of acetylated piperidine compounds
An In-depth Technical Guide to the Solubility and Stability of Acetylated Piperidine Compounds
Foreword: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and bioactive natural products. This six-membered saturated heterocycle offers a versatile, three-dimensional framework that can modulate physicochemical properties such as lipophilicity and water solubility, and its conformational flexibility allows for optimal binding to biological targets. The introduction of an acetyl group onto the piperidine nitrogen (N-acetylation) is a common synthetic modification that neutralizes the basicity of the parent amine, creating an N-acylpiperidine. This seemingly simple transformation profoundly alters the molecule's properties, presenting unique challenges and opportunities in drug development. This guide provides an in-depth exploration of two critical parameters for any drug candidate: solubility and stability, with a specific focus on acetylated piperidine compounds. We will delve into the theoretical underpinnings, present field-proven experimental protocols, and discuss strategies to overcome common liabilities, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Section 1: Aqueous Solubility of Acetylated Piperidine Compounds
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, insufficient solubility in gastrointestinal fluids can lead to poor absorption, limiting therapeutic efficacy regardless of the administered dose. The acetylation of a piperidine nitrogen fundamentally alters the factors governing its solubility.
Core Physicochemical Principles
The transition from a basic piperidine to a neutral N-acetylpiperidine derivative involves several key changes:
-
Loss of Basicity and pH-Dependent Solubility: A parent piperidine ring contains a basic nitrogen atom, allowing it to be protonated at physiological pH. This ionization dramatically increases aqueous solubility. Acetylation replaces the nitrogen's lone pair-donating hydrogen with an electron-withdrawing acetyl group, forming a neutral amide. Consequently, acetylated piperidines lose this pH-dependent solubility enhancement mechanism.
-
Hydrogen Bonding: The parent piperidine N-H group can act as a hydrogen bond donor. N-acetylation removes this donor capability, though the carbonyl oxygen of the acetyl group can still act as a hydrogen bond acceptor. This change reduces the molecule's ability to integrate into the hydrogen-bonding network of water, often decreasing solubility.
-
Lipophilicity and Crystal Packing: Acetylation increases the molecular weight and often the lipophilicity (as measured by the octanol/water partition coefficient, logP) of the compound. Furthermore, the planar amide bond and the overall molecular shape can influence how the molecules pack in a solid-state crystal lattice. A more stable crystal lattice requires more energy to break apart, resulting in lower solubility.
Experimental Assessment of Solubility
A robust assessment of solubility is essential in early development. It is crucial to distinguish between thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent. The shake-flask method is the gold standard for this measurement.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved (often from a DMSO stock) and incubated for a shorter period. It is a higher-throughput method often used in early discovery to flag potential issues.
Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
This protocol outlines the benchmark method for determining equilibrium solubility. The causality behind this method is to ensure that the system reaches true equilibrium, reflecting the dissolution of the most stable, lowest-energy solid form of the compound.
-
Preparation: Add an excess amount of the solid acetylated piperidine compound to a known volume of the test buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of visible solid material throughout the experiment is critical to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours). This extended incubation allows the dissolution-precipitation equilibrium to be established.
-
Sample Processing: After incubation, allow the vials to stand to let undissolved solids settle. Carefully remove an aliquot of the supernatant. It is imperative to filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations.
-
Self-Validation: The experiment should be run in triplicate to ensure reproducibility. A key validation check is to analyze the remaining solid at the end of the experiment (e.g., by DSC or XRPD) to ensure it has not converted to a different polymorphic or hydrated form.
Strategies for Improving Solubility
When an acetylated piperidine compound exhibits poor solubility, various formulation strategies can be employed to enhance its bioavailability.
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation. Techniques include micronization and nanomilling.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be highly effective. These formulations solubilize the drug in lipid excipients, forming emulsions or micelles in the gastrointestinal tract that facilitate absorption.
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state. The amorphous form has higher free energy and thus higher apparent solubility than its crystalline counterpart.
-
Use of Co-solvents and Surfactants: In preclinical studies, co-solvents (water-miscible organic solvents) and surfactants can be used to create simple solutions for administration.
Section 2: Stability of Acetylated Piperidine Compounds
Stability assessment is paramount to ensure that a drug candidate maintains its identity, purity, and potency throughout its shelf life and upon administration. For acetylated piperidines, both chemical and metabolic degradation pathways must be thoroughly investigated.
Chemical Stability and Degradation Pathways
The N-acetyl group introduces an amide linkage, which is the most common site of chemical instability in these molecules.
-
Hydrolysis: The amide bond of the N-acetylpiperidine is susceptible to hydrolysis, breaking down into piperidine and acetic acid. This reaction can be catalyzed by both acid and base. The stability of the compound across a range of pH values (typically pH 1 to 9) is therefore a critical parameter to establish. The rate of hydrolysis is also temperature-dependent.
-
Oxidation: The piperidine ring itself, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation. This can lead to the formation of N-oxides, ring-opened products, or other oxidative degradants, potentially initiated by atmospheric oxygen, light, or incompatible excipients.
reactant [label=<
N-Acetylpiperidine
];
products [label=<
+
Piperidine
Acetic Acid
];
reactant -> products [label=
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish the intrinsic stability of the molecule. This is crucial for developing stability-indicating analytical methods.
-
Stock Solution Preparation: Prepare a stock solution of the acetylated piperidine compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose aliquots of the stock solution to a variety of stress conditions in parallel. A control sample (protected from stress) must be run alongside.
-
Acid Hydrolysis: Add 0.1 M hydrochloric acid (HCl).
-
Base Hydrolysis: Add 0.1 M sodium hydroxide (NaOH).
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂).
-
Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Incubation: Store the stressed samples for a defined period (e.g., 24-48 hours), sampling at intermediate time points.
-
Analysis: At each time point, neutralize the acid/base samples. Analyze all samples by a high-resolution analytical technique, such as LC-MS, to separate the parent compound from any degradants.
-
Data Interpretation (Self-Validation): The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid, the stress condition is too harsh; if no degradation occurs, it may be too mild. The mass balance (sum of the parent compound and all degradation products) should be close to 100%, ensuring all major degradants are accounted for. The chromatographic peak purity of the parent compound should be assessed to ensure the analytical method is "stability-indicating."
Metabolic Stability
Metabolic stability determines the rate at which a drug is cleared from the body by metabolic enzymes, significantly impacting its half-life and dosing regimen. For acetylated piperidines, metabolism is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.
-
Common Metabolic Pathways: Unlike N-alkylated piperidines where N-dealkylation is a common pathway, the N-acetyl group is more stable. The primary metabolic pathways for acetylated piperidines typically involve:
-
C-Hydroxylation: Oxidation of the carbon atoms within the piperidine ring to form hydroxylated metabolites.
-
Amide Hydrolysis: Enzymatic hydrolysis of the amide bond, though often slower than ring oxidation.
-
Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is the industry standard for assessing Phase I metabolic stability. It measures the rate of disappearance of the parent compound in the presence of liver enzymes.
-
Reagents & Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (100 mM, pH 7.4).
-
Test compound and positive/negative control compounds.
-
-
Incubation Procedure:
-
Prepare a solution of HLMs in phosphate buffer on ice.
-
Add the test compound (at a low concentration, e.g., 1 µM, to be under Kₘ conditions) to the HLM solution.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling: Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Immediately quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction.
-
Sample Processing & Analysis: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.
-
Data Analysis & Self-Validation:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) = (0.693 / t½) / (protein concentration in mg/mL).
-
Controls (Trustworthiness): Run known high-clearance (e.g., verapamil) and low-clearance (e.g., warfarin) compounds alongside the test compound to validate that the HLM and cofactor system are active and performing as expected. A control incubation without the NADPH cofactor should also be included to check for non-CYP-mediated degradation.
-
Table 1: Example Metabolic Stability Data
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg) | Classification |
| Warfarin (Low Control) | > 60 | < 12 | Low Clearance |
| Test Compound X | 45 | 15.4 | Low-Intermediate Clearance |
| Verapamil (High Control) | 8 | 86.6 | High Clearance |
Conclusion
The acetylation of a piperidine ring is a powerful tool in medicinal chemistry for modulating the physicochemical properties of a lead compound. However, this modification introduces specific challenges related to solubility and stability that must be systematically addressed. By neutralizing the basic nitrogen, N-acetylation often reduces aqueous solubility, necessitating careful evaluation and potentially advanced formulation strategies to ensure adequate bioavailability. Furthermore, the introduction of an amide bond creates a potential hotspot for chemical hydrolysis, while the piperidine ring remains a target for oxidative and metabolic degradation. A thorough understanding of these liabilities, guided by the robust experimental protocols outlined in this guide, is essential for the successful development of safe, stable, and efficacious drugs. By integrating these assessments early and rationally, drug development professionals can de-risk their candidates and accelerate the journey from the laboratory to the clinic.
Methodological & Application
Comprehensive Analytical Characterization of 1-Acetyl-4-(methylamino)piperidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetyl-4-(methylamino)piperidine is a substituted piperidine derivative that serves as a critical intermediate or building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed guide to the essential analytical methods for the comprehensive characterization of this compound, offering field-proven insights and step-by-step protocols for chromatographic and spectroscopic techniques.
Introduction: The Rationale for Rigorous Analysis
In pharmaceutical development, the principle of "quality by design" begins with the thorough characterization of all starting materials and intermediates. This compound (Figure 1), due to its role as a precursor, demands a robust analytical control strategy.[1] Inadequate characterization can lead to the introduction of process-related impurities or structural isomers that may carry over to the final drug substance, potentially altering its pharmacological or toxicological profile.
This guide outlines an integrated analytical approach employing orthogonal techniques to confirm the identity, purity, and structure of this key intermediate. We will detail protocols for Gas Chromatography-Mass Spectrometry (GC-MS) for identity and volatile impurity profiling, High-Performance Liquid Chromatography (HPLC) for non-volatile purity assessment, and spectroscopic methods (NMR, FTIR) for unambiguous structural elucidation.
Figure 1: Chemical Structure of this compound
Integrated Analytical Workflow
A multi-faceted approach is necessary for the complete and reliable characterization of a pharmaceutical intermediate. The workflow below illustrates how different analytical techniques are synergistically employed to build a complete profile of the material, from initial identity confirmation to quantitative purity analysis.
Caption: Integrated workflow for the complete characterization of this compound.
Chromatographic Methods for Separation and Quantification
Chromatography is the cornerstone for assessing the purity of chemical compounds by separating the main component from any impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is the premier technique for analyzing volatile and thermally stable compounds.[3] this compound possesses sufficient volatility for GC analysis. The coupling with a mass spectrometer provides two-dimensional data: retention time for separation and a mass spectrum for definitive identification. This dual detection is invaluable for both confirming the identity of the main peak and tentatively identifying unknown impurities based on their fragmentation patterns.
Caption: Step-by-step experimental workflow for GC-MS analysis.
Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute to ~50 µg/mL for analysis.
-
Instrumentation: Utilize a standard GC-MS system, such as an Agilent GC-MSD, equipped with a capillary column.
-
GC Parameters:
Parameter Recommended Setting Rationale Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent A non-polar column provides good separation for a broad range of compounds. Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas standard for MS applications. Inlet Temp. 250 °C Ensures rapid volatilization without thermal degradation. Injection Vol. 1 µL (Split ratio 20:1) Prevents column overloading and ensures sharp peaks. | Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min | A temperature gradient is essential for eluting the analyte and any higher-boiling impurities. |
-
MS Parameters:
Parameter Recommended Setting Rationale Ion Source Electron Ionization (EI) at 70 eV Standard ionization energy for creating reproducible fragmentation patterns and library matching. Source Temp. 230 °C Standard operating temperature. | Mass Range | m/z 40-450 | Covers the molecular ion and expected fragment ions. |
Expected Results & Data Interpretation: The primary peak corresponding to this compound is expected to elute based on the specified conditions. The mass spectrum should display a molecular ion peak ([M]⁺) at m/z 156. Key fragment ions would arise from the loss of the acetyl group (m/z 113) and cleavage of the piperidine ring. This fragmentation pattern can be compared to similar structures in spectral libraries, such as the NIST database entry for 1-acetylpiperidine, to aid in structural confirmation.[4]
| Ion Description | Expected m/z |
| Molecular Ion [M]⁺ | 156 |
| [M - CH₃]⁺ | 141 |
| [M - COCH₃]⁺ | 113 |
| Piperidine ring fragments | Various |
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: While GC-MS is excellent for volatile compounds, HPLC is superior for analyzing non-volatile impurities, thermally labile substances, or when higher quantitative precision is required.[5] The target molecule lacks a strong native chromophore for sensitive UV detection. Therefore, a derivatization strategy is often employed. Derivatizing the secondary amine with a UV-active agent like benzoyl chloride introduces a strongly absorbing moiety, enabling low-level detection.[6] This approach is common for analyzing amines and amino acids. Alternatively, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used without derivatization.
Caption: Workflow for HPLC analysis involving pre-column derivatization to enhance UV detection.
Protocol: Reversed-Phase HPLC with UV Detection
-
Derivatization (Illustrative Example with Benzoyl Chloride):
-
Dissolve ~10 mg of the sample in 1 mL of acetonitrile.
-
Add 200 µL of a 1 M sodium bicarbonate buffer.
-
Add 50 µL of 10% benzoyl chloride in acetonitrile.
-
Vortex and allow the reaction to proceed for 20 minutes at room temperature.
-
Quench the reaction by adding 50 µL of a 2 M glycine solution.
-
Dilute the final mixture with the mobile phase for injection.
-
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Parameters:
Parameter Recommended Setting Rationale Column C18, 4.6 x 150 mm, 5 µm A C18 column provides excellent retention and separation for the relatively nonpolar derivatized product. Mobile Phase A 0.1% Formic Acid in Water Provides protons for good peak shape and is MS-compatible. Mobile Phase B Acetonitrile Common organic modifier for reversed-phase chromatography. Gradient 5% to 95% B over 20 minutes A gradient elution ensures that impurities with a wide range of polarities are eluted and detected. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Column Temp. 30 °C Maintains consistent retention times. | Detection | UV at 230 nm or 254 nm | Wavelength corresponding to the absorbance maximum of the benzoyl group. |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide definitive information about the molecular structure, confirming that the correct compound has been synthesized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Together, they act as a molecular fingerprint. The predicted chemical shifts are based on established principles and data from analogous piperidine structures.[7][8]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
Expected Spectral Data:
| ¹H NMR Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Acetyl (CH₃-CO) | ~2.1 | Singlet | 3H |
| N-Methyl (N-CH₃) | ~2.4 | Singlet | 3H |
| Piperidine (H2, H6 - equatorial) | ~3.8 - 4.2 | Multiplet | 2H |
| Piperidine (H2, H6 - axial) | ~2.8 - 3.2 | Multiplet | 2H |
| Piperidine (H4) | ~2.5 - 2.7 | Multiplet | 1H |
| Piperidine (H3, H5 - equatorial) | ~1.8 - 2.0 | Multiplet | 2H |
| Piperidine (H3, H5 - axial) | ~1.2 - 1.4 | Multiplet | 2H |
| N-H (amine) | Broad, variable | Singlet | 1H |
| ¹³C NMR Assignment | Predicted δ (ppm) |
| Carbonyl (C=O) | ~169 |
| Piperidine (C2, C6) | ~40-46 |
| Piperidine (C4) | ~55 |
| Piperidine (C3, C5) | ~30 |
| N-Methyl (N-CH₃) | ~34 |
| Acetyl (CH₃-CO) | ~21 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[9] The spectrum provides direct evidence for the tertiary amide (acetyl group) and the secondary amine, which are the defining features of the molecule.
Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the neat oil sample directly onto the diamond crystal of an ATR-FTIR spectrometer. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3300 (broad) | N-H (secondary amine) | Stretch |
| 2950-2800 | C-H (aliphatic) | Stretch |
| ~1640 | C=O (tertiary amide) | Stretch |
| ~1450 | C-H | Bend |
| ~1250 | C-N | Stretch |
Conclusion
The analytical characterization of this compound requires a combination of orthogonal methods. The protocols and insights provided in this application note establish a comprehensive framework for confirming the identity, structure, and purity of this important pharmaceutical intermediate. GC-MS and HPLC provide robust platforms for separation and quantification, while NMR and FTIR offer definitive structural confirmation. Implementing this multi-technique approach ensures a high degree of confidence in the quality of the material, which is a foundational requirement for successful and compliant drug development.
References
- 1. biosynce.com [biosynce.com]
- 2. This compound 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine, 1-acetyl- [webbook.nist.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 1-Acetyl-4-(methylamino)piperidine using NMR and Mass Spectrometry
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the structural characterization of 1-Acetyl-4-(methylamino)piperidine, a substituted piperidine derivative relevant in medicinal chemistry and drug development as a synthetic intermediate. We present detailed, field-proven protocols for acquiring Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) data. In the absence of publicly available experimental spectra for this specific molecule, this note serves as a predictive guide. It details the theoretical ¹H and ¹³C NMR chemical shifts and expected mass spectrometric fragmentation patterns based on established principles and data from analogous structures. This document is intended for researchers, scientists, and drug development professionals requiring a robust framework for the structural verification of similar small molecules.
Introduction and Molecular Structure
This compound is a bifunctional molecule featuring a tertiary amide and a secondary amine incorporated into a piperidine ring. The N-acetyl group significantly influences the electronic and conformational properties of the piperidine ring, while the 4-methylamino substituent is a key site for further chemical modification. Accurate structural confirmation is paramount for its use in synthetic chemistry and drug discovery pipelines. This guide outlines the application of NMR and mass spectrometry, two cornerstone analytical techniques, for its unambiguous identification.
The structure, with a systematic numbering scheme for NMR correlation, is presented below.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.
Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The presence of two conformers due to restricted rotation around the N1-C7 amide bond can lead to peak broadening or duplication of signals for the piperidine ring protons and carbons, a common feature in N-acetylated piperidines.[1]
Protocol: NMR Sample Preparation and Acquisition
This protocol provides a standardized workflow for preparing a small molecule sample like this compound for NMR analysis.
2.1. Materials
-
This compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)
-
Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette
-
Small vial for dissolution
2.2. Step-by-Step Protocol
-
Analyte Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR (or 20-30 mg for ¹³C NMR) into a clean, dry vial.[2][3] The higher concentration for ¹³C NMR is necessary due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[2]
-
Solvent Selection: Choose an appropriate deuterated solvent. CDCl₃ is a common first choice for many organic molecules.[4] However, for polar amines, CD₃OD can be an excellent alternative, offering good solubility and the ability to exchange with the N-H proton, which can help in peak identification.[2]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3][4] Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for acquiring high-quality spectra with sharp lines, as undissolved particulate matter will degrade the magnetic field homogeneity.[2]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid any solid particles. The ideal sample height should be 4-5 cm.[4][5]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Do not use adhesive tape or stickers on the body of the tube as this can interfere with the spinning and shimming process in the spectrometer.[5]
-
Instrument Setup and Acquisition (Exemplary Parameters for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for narrow, symmetrical solvent peaks.
-
For ¹H NMR: Acquire a spectrum with a spectral width of ~16 ppm, an acquisition time of ~4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
For ¹³C NMR: Acquire a spectrum with a spectral width of ~240 ppm, using proton decoupling, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Process the data using appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Predicted NMR Data and Interpretation
The following data is predicted based on established chemical shift principles and spectral data of analogous compounds like 1-acetylpiperidine and other 4-substituted piperidines.[6][7][8][9]
3.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Atom # | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |
| C9-H₃ | ~ 2.10 | s | 3H | - | Acetyl methyl protons, singlet, deshielded by the adjacent carbonyl group. |
| C11-H₃ | ~ 2.45 | s | 3H | - | N-methyl protons, singlet. |
| C2-Hₑ, C6-Hₑ | ~ 4.0 - 4.5 | m | 2H | - | Axial and equatorial protons adjacent to the amide nitrogen are diastereotopic. The equatorial protons are typically deshielded due to the amide plane.[1] |
| C2-Hₐ, C6-Hₐ | ~ 2.8 - 3.2 | m | 2H | - | Axial protons adjacent to the amide nitrogen. |
| C4-H | ~ 2.6 - 2.8 | m | 1H | - | Methine proton at the 4-position, adjacent to the methylamino group. |
| C3-Hₑ, C5-Hₑ | ~ 1.8 - 2.0 | m | 2H | - | Equatorial protons on C3 and C5. |
| C3-Hₐ, C5-Hₐ | ~ 1.4 - 1.6 | m | 2H | - | Axial protons on C3 and C5, typically shielded compared to equatorial counterparts. |
| N10-H | ~ 1.0 - 2.0 | br s | 1H | - | Secondary amine proton, often a broad singlet. Signal may be absent if D₂O or CD₃OD is used due to H-D exchange. |
3.2. Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
| Atom # | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 | ~ 169.5 | Carbonyl carbon of the amide group. |
| C4 | ~ 58.0 | Methine carbon bearing the methylamino group. |
| C2, C6 | ~ 46.0 / 41.0 | Carbons adjacent to the amide nitrogen. Two distinct signals may be observed due to slow rotation around the amide bond.[1] |
| C3, C5 | ~ 32.0 | Piperidine ring carbons beta to both nitrogens. |
| C11 | ~ 34.0 | N-methyl carbon. |
| C9 | ~ 21.5 | Acetyl methyl carbon. |
Part II: Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like amines, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source.[10]
Protocol: ESI-MS Sample Preparation and Analysis
4.1. Materials
-
Analyte solution from NMR preparation (or a freshly prepared solution)
-
Methanol, acetonitrile, or water (HPLC-grade)
-
Formic acid (optional, to promote protonation)
-
2 mL MS sample vial with a screw cap
4.2. Step-by-Step Protocol
-
Initial Solution: Prepare a stock solution of the analyte at approximately 1 mg/mL in a suitable solvent like methanol.[11]
-
Dilution: Take 10 µL of the stock solution and dilute it with 1 mL of a 50:50 mixture of acetonitrile and water. This brings the final concentration to the low µg/mL range, which is ideal for ESI-MS.[11] Overly concentrated samples can cause signal suppression and contaminate the instrument.[11]
-
Acidification (Optional): To enhance the formation of the [M+H]⁺ ion for the amine, add a trace amount of formic acid to the final solution (e.g., to a final concentration of 0.1%).
-
Filtration: If any precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter to prevent clogging of the ESI needle and transfer lines.[11]
-
Infusion and Analysis: The sample is introduced into the ESI source via direct infusion or through an LC system.
-
Ionization Mode: Positive ion mode is selected to detect the [M+H]⁺ adduct.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
High-Resolution MS (HRMS): For accurate mass measurement and elemental composition confirmation, analysis should be performed on an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₈H₁₆N₂O, with a monoisotopic mass of 156.1263 Da.
5.1. Predicted Key Ions
-
[M+H]⁺: The protonated molecular ion would be observed at m/z 157.1335 . This ion confirms the molecular weight of the compound. The presence of two nitrogen atoms adheres to the "nitrogen rule," where an even number of nitrogen atoms results in an even nominal molecular mass.
-
[M+Na]⁺: An adduct with sodium may also be observed at m/z 179.1155 .
5.2. Predicted Fragmentation Pathway Tandem MS (MS/MS) of the precursor ion at m/z 157.1335 would induce fragmentation. The most likely fragmentation pathways for cyclic amines involve α-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom.[]
Figure 2: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺ of this compound.
-
Loss of Acetyl Group: A common fragmentation is the loss of the acetyl group as ketene (CH₂=C=O, 42.01 Da), leading to a fragment at m/z 115.1182.
-
α-Cleavage: Cleavage of the C2-C3 or C5-C6 bond is a characteristic fragmentation pathway for piperidines.[13] This would lead to ring-opening and subsequent fragmentation, generating various smaller ions. For example, cleavage of the piperidine ring can lead to the formation of a characteristic iminium ion.
-
Formation of Acylium Ion: A prominent peak at m/z 43.0182 corresponding to the acetyl cation ([CH₃CO]⁺) is highly probable.
Summary and Conclusion
This application note provides a predictive but scientifically grounded framework for the structural analysis of this compound. Detailed protocols for NMR and ESI-MS sample preparation and data acquisition are presented to guide researchers in obtaining high-quality data. The predicted NMR chemical shifts and mass spectral fragmentation patterns, based on established chemical principles and data from analogous structures, offer a robust template for the interpretation of experimental results. The application of these methods will allow for the unambiguous structural confirmation of this and other related heterocyclic compounds, which is a critical step in any chemical research and development program.
References
- 1. biosynce.com [biosynce.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. prepchem.com [prepchem.com]
- 4. 1-Acetyl-4-(isobutylamino)piperidine | C11H22N2O | CID 24208818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR spectrum [chemicalbook.com]
- 7. 1-ACETYLPIPERIDINE(618-42-8) 13C NMR spectrum [chemicalbook.com]
- 8. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]
- 9. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 10. 1-Methyl-4-(methylamino)piperidine | C7H16N2 | CID 566323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 13. rsc.org [rsc.org]
Application Notes & Protocols: The Strategic Use of 1-Acetyl-4-(methylamino)piperidine in Modern Drug Discovery
Preamble: The Piperidine Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in clinically successful drugs. The piperidine ring is a quintessential example of such a "privileged scaffold".[1][2] This six-membered nitrogenous heterocycle is a cornerstone in the design of therapeutics, prized for its conformational flexibility and its ability to be functionalized to modulate physicochemical properties and biological activity.[1][2][3] This guide focuses on a particularly valuable derivative: 1-Acetyl-4-(methylamino)piperidine . We will explore its strategic importance as a versatile synthetic intermediate, or "building block," that provides a reliable and efficient starting point for constructing complex drug candidates, particularly those targeting the central nervous system (CNS).[1][4][5]
Section 1: Molecular Profile & Strategic Features
This compound (CAS No. 139062-96-7) is not merely a reagent; it is a carefully designed synthetic tool. Its utility stems from a unique combination of structural features that medicinal chemists can exploit to achieve specific drug design goals.
1.1 Physicochemical Properties
A foundational understanding of a building block's properties is critical for its effective use in synthesis and for predicting its influence on the final drug candidate.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₂O | [6] |
| Molecular Weight | 156.23 g/mol | [6] |
| Boiling Point | 280.2 ± 33.0 °C at 760 mmHg | [6] |
| Density | 1.0 ± 0.1 g/cm³ | [6] |
1.2 Key Structural Features & Their Implications
The power of this molecule lies in the strategic interplay of its three core components:
-
The Piperidine Ring: As a saturated heterocycle, it offers a three-dimensional geometry that can be crucial for fitting into the binding pockets of biological targets.[1][2] Its conformational flexibility allows the molecule to adopt the optimal orientation for high-affinity interactions.
-
The N-Acetyl Group: The acetyl moiety at the 1-position serves a critical role in modulating the basicity of the piperidine nitrogen. By converting the otherwise basic secondary amine into a neutral amide, it significantly impacts the molecule's overall pKa. This is a vital consideration in drug design, as it influences properties like solubility, cell permeability, and the potential for off-target interactions at physiological pH.
-
The 4-(Methylamino) Group: This secondary amine is the primary reactive handle for synthetic elaboration.[1][7] It provides a nucleophilic site for a wide array of chemical transformations, allowing for the straightforward attachment of diverse pharmacophoric elements, linkers, and solubilizing groups.
Caption: Chemical structure of this compound.
Section 2: Core Applications in the Drug Discovery Workflow
The primary role of this compound is to streamline the synthesis of complex molecules, enabling rapid exploration of chemical space and structure-activity relationships (SAR).
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Intermediates (building blocks) – AsisChem Inc. [asischem.com]
- 5. Building Blocks | CymitQuimica [cymitquimica.com]
- 6. biosynce.com [biosynce.com]
- 7. nbinno.com [nbinno.com]
experimental design for testing the efficacy of piperidine derivatives
Application Notes & Protocols
Topic: Experimental Design for Testing the Efficacy of Piperidine Derivatives Audience: Researchers, scientists, and drug development professionals.
A Phased Approach to Efficacy Testing for Novel Piperidine Derivatives: From Benchtop to Preclinical Models
Introduction
The piperidine ring is a quintessential six-membered nitrogen-containing heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2][3] Its prevalence is a testament to its synthetic tractability and its ability to confer favorable pharmacokinetic properties and potent biological activity.[4] Piperidine derivatives form the core of numerous approved drugs targeting a vast range of conditions, including cancer, diabetes, and central nervous system (CNS) disorders.[3][5][6][7]
The journey from a newly synthesized piperidine derivative to a viable drug candidate is a rigorous, multi-stage process of elimination and validation. A robust experimental design is paramount to generating reliable, reproducible data that can confidently guide decision-making. This application note provides a comprehensive, field-proven framework for the systematic evaluation of the efficacy of novel piperidine derivatives. The workflow integrates in silico, in vitro, and in vivo methodologies, aligning with the principles outlined by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) to ensure data integrity and a clear path toward clinical development.[8][9][10][11]
Part 1: Foundational Screening: In Silico and Physicochemical Characterization
Rationale: Before committing significant resources to wet-lab experiments, it is crucial to perform foundational characterization. In silico modeling allows for the early prediction of a compound's drug-like properties, helping to prioritize candidates with the highest probability of success and flag potential liabilities. This "fail fast, fail cheap" approach is a cornerstone of modern drug discovery.
Workflow for Initial Candidate Triage
Caption: Initial screening workflow from compound library to in vitro testing.
Protocol 1: In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
This protocol uses computational tools to predict the pharmacokinetic and toxicological properties of the synthesized compounds.
Methodology:
-
Prepare Compound Structures: Obtain the 2D or 3D structure of each piperidine derivative in a compatible format (e.g., SMILES, SDF).
-
Select Prediction Tools: Utilize validated, freely available web servers such as SwissADME for pharmacokinetic predictions and ProTox-II for toxicity estimations.[12]
-
Run Predictions on SwissADME:
-
Input the SMILES string for each compound.
-
Analyze the output for key drug-like properties:
-
Lipophilicity (LogP): Ideal range is typically between 1 and 5.
-
Water Solubility (LogS): Higher solubility is generally preferred.
-
Blood-Brain Barrier (BBB) Permeation: A critical parameter for CNS-targeting drugs.[13]
-
Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.
-
Lipinski's Rule of Five: Assesses general "drug-likeness."
-
-
-
Run Predictions on ProTox-II:
-
Input the SMILES string for each compound.
-
Analyze the output for:
-
LD50 (Median Lethal Dose): Provides an estimate of acute toxicity.[14]
-
Toxicity Class: Categorizes the compound based on predicted toxicity.
-
Organ Toxicity (e.g., Hepatotoxicity): Flags potential target organ damage.
-
-
-
Data Consolidation and Prioritization: Consolidate the predicted data into a summary table. Prioritize candidates that exhibit a balanced profile of good predicted pharmacokinetics and low toxicity for subsequent in vitro testing.
Part 2: In Vitro Efficacy: From Molecular Target to Cellular Function
Rationale: This phase aims to experimentally validate the compound's biological activity. It answers two fundamental questions: "Does the compound hit its intended target?" and "Does hitting that target produce the desired effect in a relevant cell model?"
In Vitro Testing Funnel
Caption: Workflow for in vitro efficacy and selectivity testing.
Protocol 2: Target-Specific Inhibition Assay (Example: Tyrosinase Inhibition)
This protocol determines the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme, a common target for piperidine derivatives.[1]
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Phosphate Buffer (pH 6.8)
-
Test piperidine derivatives (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare Reagents: Prepare stock solutions of tyrosinase, L-DOPA, and serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of the test compound dilution (or DMSO for control).
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Initiate Reaction: Add 20 µL of L-DOPA solution to each well to start the reaction.
-
Measure Absorbance: Immediately measure the absorbance at 475 nm every minute for 20 minutes. The formation of dopachrome results in an increase in absorbance.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
| Compound ID | Target | IC50 (µM) |
| PPD-001 | Tyrosinase | 15.2 |
| PPD-002 | Tyrosinase | 2.1 |
| PPD-003 | Tyrosinase | > 100 |
| Kojic Acid (Control) | Tyrosinase | 18.5 |
| Table 1: Example data from a target-based enzymatic assay. Lower IC50 values indicate higher potency. |
Protocol 3: Cell-Based Anti-Proliferative Assay
This protocol assesses a compound's ability to inhibit the growth of cancer cells, a common application for novel piperidine derivatives.[5][15]
Materials:
-
Human cancer cell line (e.g., MCF7 - breast cancer)
-
Normal human cell line (e.g., MCF-10A - non-tumorigenic breast epithelial) for selectivity
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
Resazurin-based viability reagent (e.g., alamarBlue™)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the compound-containing medium. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug as a positive control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add the resazurin reagent to each well and incubate for 2-4 hours. Measure the fluorescence with a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).
-
Calculate the Selectivity Index (SI) as: SI = EC50 (Normal Cells) / EC50 (Cancer Cells) . A higher SI is desirable.
-
| Compound ID | EC50 in MCF7 (µM) | EC50 in MCF-10A (µM) | Selectivity Index (SI) |
| PPD-001 | 45.8 | > 100 | > 2.2 |
| PPD-002 | 5.5 | 89.1 | 16.2 |
| Doxorubicin | 0.8 | 1.5 | 1.9 |
| Table 2: Example data comparing the cytotoxic effects on cancer vs. normal cells. A high Selectivity Index (SI) is a key indicator of a promising therapeutic candidate. |
Part 3: In Vivo Efficacy: Assessing Performance in a Living System
Rationale: In vivo studies are essential to understand how a compound behaves in a complex biological system. These experiments integrate the compound's pharmacokinetic (PK) profile with its pharmacodynamic (PD) effects to provide a holistic view of its therapeutic potential. All animal studies must be conducted under approved ethical protocols and, for regulatory submissions, in compliance with Good Laboratory Practice (GLP).[16][17]
Integrated In Vivo Efficacy Workflow
Caption: Workflow for in vivo studies, from pharmacokinetics to efficacy.
Protocol 4: Single-Dose Pharmacokinetic (PK) Study in Mice
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound after a single administration.[17]
Methodology:
-
Animal Acclimatization: Acclimate male BALB/c mice for at least one week.
-
Compound Administration: Administer the test compound to a cohort of mice at a specific dose (e.g., 10 mg/kg) via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect sparse blood samples (approx. 20-30 µL) via tail vein or saphenous vein at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the plasma concentration versus time. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
| Parameter | Definition | Example Value |
| Cmax | Maximum observed plasma concentration | 1,250 ng/mL |
| Tmax | Time to reach Cmax | 1.0 hr |
| AUC(0-last) | Area under the concentration-time curve | 7,800 hr*ng/mL |
| T½ | Elimination half-life | 4.5 hr |
| Table 3: Key pharmacokinetic parameters derived from a single-dose study in mice. |
Protocol 5: Mouse Xenograft Model for Anticancer Efficacy
Objective: To evaluate the ability of a piperidine derivative to inhibit tumor growth in vivo. The choice of model must mimic the human disease condition to provide relevant data.[18]
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 MCF7 cells) into the flank of female athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Test Compound at 20 mg/kg, Positive Control).
-
Dosing: Administer the vehicle or compounds daily via oral gavage for a specified period (e.g., 21 days). The dose and schedule should be informed by the PK study.
-
Monitoring:
-
Measure tumor volume with digital calipers twice weekly. Tumor Volume = (Length x Width²)/2.
-
Measure mouse body weight twice weekly as a general indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
TGI (%) = [1 - (ΔT / ΔC)] x 100 , where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the vehicle group.
-
Protocol 6: Preliminary In Vivo Safety Assessment
Objective: To identify the Maximum Tolerated Dose (MTD) and observe any overt signs of toxicity. This is often integrated with efficacy studies.[19]
Methodology:
-
Dose Escalation: In a small cohort of non-tumor-bearing mice, administer escalating single doses of the compound.
-
Clinical Observation: Monitor the animals closely for several days for any clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, respiratory distress).
-
Body Weight: Record body weight daily. A loss of >15-20% is typically considered a sign of significant toxicity.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity. This dose is often used as the upper limit in subsequent efficacy studies.
| Dose (mg/kg) | Mortality | Body Weight Change (48h) | Clinical Signs |
| 50 | 0/3 | -2% | None observed |
| 100 | 0/3 | -8% | Mild lethargy |
| 200 | 1/3 | -18% | Severe lethargy, ataxia |
| Table 4: Example data from an acute toxicity study to determine the MTD. |
The evaluation of novel piperidine derivatives requires a disciplined, hierarchical testing strategy. By progressing from high-throughput in silico predictions to focused in vitro validation and finally to integrated in vivo efficacy and safety models, researchers can build a comprehensive data package. This systematic approach not only maximizes the chances of identifying a successful clinical candidate but also ensures that resources are allocated efficiently. The data generated through these protocols form the bedrock of the preclinical evidence required to justify human testing and file an Investigational New Drug (IND) application with regulatory authorities.[9][16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. springbiosolution.com [springbiosolution.com]
- 9. karger.com [karger.com]
- 10. ICH Official web site : ICH [ich.org]
- 11. ICH Guidelines for Pharmaceuticals | Complete Overview with Examples | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 18. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
- 19. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
Application Notes & Protocols: A-Z Guide for Evaluating the Biological Activity of Novel Piperidines
Introduction: The Piperidine Scaffold - A Cornerstone of Modern Therapeutics
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most significant structural motifs in medicinal chemistry.[1] Its derivatives are integral components in over twenty classes of pharmaceuticals, ranging from antipsychotics to analgesics and antivirals.[1][2] The ubiquity of this scaffold in both natural alkaloids and synthetic drugs underscores its importance as a "privileged structure" in drug design.[3] This privileged status arises from its favorable physicochemical properties, synthetic tractability, and its ability to adopt specific three-dimensional conformations that facilitate high-affinity interactions with a multitude of biological targets.[1][4]
The journey from a novel piperidine derivative to a potential therapeutic agent is a rigorous process of biological evaluation. This guide provides a comprehensive framework of detailed protocols and field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core methodologies required to characterize the biological activity of these compounds, from initial high-throughput screening to in-depth pharmacological profiling, ensuring a robust and self-validating evaluation process.
Phase 1: Strategic Workflow for Biological Evaluation
A systematic approach is paramount to efficiently evaluate a library of novel piperidine compounds. The workflow should be designed as a filtering cascade, where each stage increases in complexity and provides deeper biological insight, allowing for data-driven decisions to advance only the most promising candidates.
Caption: High-level workflow for the biological evaluation of novel piperidines.
Phase 2: In-Depth Pharmacological Characterization - Core Protocols
Once initial "hits" are identified, a deeper dive into their pharmacological properties is essential. Piperidine derivatives are known to interact with a wide array of biological targets. The following sections provide detailed, self-validating protocols for three common target classes: G-Protein Coupled Receptors (GPCRs), enzymes, and for assessing general cellular health via cytotoxicity assays.
Target Class 1: G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of cell surface receptors and are the targets for a significant portion of all approved drugs.[5] Many piperidine-containing drugs, such as the antipsychotic haloperidol, exert their effects by modulating GPCR activity.[6] Radioligand binding assays are a gold-standard method to directly quantify the affinity of a compound for a specific receptor.[7]
Principle: This protocol measures the ability of a novel, unlabeled piperidine derivative to compete with a known, radiolabeled ligand for binding to a specific GPCR. The concentration at which the novel compound displaces 50% of the radioligand (the IC50 value) is determined, from which the binding affinity (Ki) can be calculated.[8]
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the target GPCR (e.g., HEK-293 cells).[9]
-
Radioligand: A high-affinity, commercially available radiolabeled ligand for the target GPCR (e.g., [³H]-N-methylscopolamine for muscarinic receptors).[10]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[11]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Test Compounds: Serial dilutions of novel piperidine derivatives in assay buffer.
-
Non-Specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand for the target receptor.[8]
-
Apparatus: 96-well plates, vacuum filtration manifold with glass fiber filters (e.g., GF/C), liquid scintillation counter, and scintillation fluid.[11]
Step-by-Step Methodology:
-
Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend it in ice-cold Assay Buffer to a predetermined optimal protein concentration (typically 3-20 µg protein per well).[11] Homogenize gently to ensure a uniform suspension.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 150 µL of membrane suspension + 50 µL of Assay Buffer + 50 µL of radioligand.
-
Non-Specific Binding (NSB): 150 µL of membrane suspension + 50 µL of NSB control ligand + 50 µL of radioligand.
-
Test Compound: 150 µL of membrane suspension + 50 µL of test compound dilution + 50 µL of radioligand.
-
-
Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[11] The optimal time and temperature should be determined empirically for each receptor-ligand system.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter pre-soaked in 0.3% polyethyleneimine (PEI).[11] This traps the receptor-bound radioligand on the filter while unbound ligand passes through.
-
Washing: Immediately wash the filters four times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[11]
-
Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[11]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate Percent Inhibition for each test compound concentration: % Inhibition = (1 - (Specific Binding_Compound / Specific Binding_Control)) * 100.
-
Plot Percent Inhibition versus the logarithm of the test compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[11]
-
Self-Validation & Controls:
-
Positive Control: A known unlabeled ligand should be run in parallel to confirm expected potency.
-
NSB Control: Essential for distinguishing specific receptor binding from non-specific interactions. NSB should typically be less than 10-20% of total binding.
-
Equilibrium: Ensure incubation times are sufficient for the binding to reach equilibrium, which is critical for accurate Ki determination.[7]
Target Class 2: Enzymes
Piperidine derivatives are also known to be potent enzyme inhibitors, targeting enzymes such as acetylcholinesterase (AChE) for Alzheimer's disease or dipeptidyl peptidase-4 (DPP-4) for diabetes.[12] Simple, robust colorimetric or fluorometric assays are ideal for initial screening and characterization.
Principle: This colorimetric assay measures AChE activity by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine, which then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate) that can be measured spectrophotometrically at 412 nm.[13] The rate of color formation is directly proportional to AChE activity, and its reduction in the presence of an inhibitor indicates the inhibitor's potency.
Materials:
-
Enzyme: Purified human recombinant AChE.
-
Buffer: 0.1 M Phosphate Buffer, pH 7.5.
-
Substrate: Acetylthiocholine (ATCh).
-
Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent).
-
Test Compounds: Serial dilutions of novel piperidine derivatives in buffer.
-
Apparatus: 96-well clear, flat-bottom plate and a spectrophotometric microplate reader.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of ATCh and DTNB in the assay buffer.
-
Prepare a working solution of AChE in the buffer. The final concentration should yield a linear reaction rate for at least 10-15 minutes.
-
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Blank: 190 µL Buffer + 10 µL Buffer.
-
Enzyme Control (100% Activity): 180 µL Buffer + 10 µL AChE solution.
-
Test Compound: 170 µL Buffer + 10 µL Test Compound dilution + 10 µL AChE solution.
-
-
Pre-incubation: Add 10 µL of DTNB solution to all wells. Pre-incubate the plate at room temperature for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of ATCh substrate solution to all wells. Mix briefly by tapping the plate.
-
Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
Data Analysis:
-
Determine the rate of reaction (V = ΔAbsorbance/Δtime) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Self-Validation & Controls:
-
Positive Control: A known AChE inhibitor (e.g., Donepezil) should be tested to validate the assay's performance.
-
No-Enzyme Control: To ensure the substrate does not spontaneously hydrolyze.
-
Linearity: The reaction rate for the uninhibited enzyme should be linear over the measurement period. If not, the enzyme concentration should be adjusted.
Caption: Principle of the colorimetric AChE inhibition assay (Ellman's Method).
Target-Agnostic Assessment: Cellular Cytotoxicity
Early assessment of a compound's potential to cause cell death is a critical step in drug discovery.[14] A compound that is highly potent for its target but also highly toxic to cells is unlikely to become a successful drug. The MTT assay is a widely used, robust colorimetric method to assess cell viability.[15]
Principle: This assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living, metabolically active cells.[16]
Materials:
-
Cell Line: A relevant human cell line (e.g., HepG2 for liver toxicity, or the cell line used for target-based assays).
-
Culture Medium: Appropriate complete growth medium for the chosen cell line.
-
MTT Reagent: 5 mg/mL MTT solution in sterile PBS, filter-sterilized.[16]
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.[17]
-
Test Compounds: Serial dilutions of novel piperidine derivatives.
-
Apparatus: 96-well clear, flat-bottom tissue culture plates, CO₂ incubator, microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow cells to attach.[18]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).[18]
-
Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well.[17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[19]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[17]
-
Absorbance Reading: Read the absorbance at 540-590 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis:
-
Correct the absorbance values by subtracting the average absorbance of the medium-only blank wells.
-
Calculate the percentage of cell viability for each treatment: % Viability = (Abs_treated / Abs_vehicle_control) * 100.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Self-Validation & Controls:
-
Vehicle Control: Essential for normalizing the data and represents 100% cell viability.
-
Positive Control: A known cytotoxic agent confirms that the assay system can detect cell death.
-
Cell Density: Optimal cell seeding density is crucial to ensure cells are in the logarithmic growth phase and that the assay response is within the linear range of the plate reader.
Phase 3: Selectivity Profiling - A Critical Step for Safety and Efficacy
A potent compound is of little therapeutic value if it interacts with numerous unintended "off-targets," which can lead to adverse side effects.[20] Therefore, selectivity profiling is a non-negotiable step in lead optimization.
The Principle of Selectivity: The goal is to design a compound that binds with high affinity to the desired therapeutic target while having significantly lower affinity for other related proteins (e.g., other GPCR subtypes, kinases) and critical off-targets known for causing toxicity (e.g., the hERG potassium channel, which is linked to cardiac issues).[20][21]
Methodology:
-
Counter-Screening: Promising "hit" compounds should be tested in binding or functional assays for a panel of related receptors or enzymes. For example, a compound targeting the D₂ dopamine receptor should also be tested against other dopamine receptor subtypes (D₁, D₃, D₄, D₅) and serotonin receptors (e.g., 5-HT₂ₐ), as these are common off-targets for antipsychotics.[22]
-
Safety Panels: Compounds are often screened against a predefined panel of targets known to be involved in adverse drug reactions, such as the hERG channel, various ion channels, and cytochrome P450 enzymes.[20][23]
-
Unbiased Approaches: Advanced techniques like Cellular Thermal Shift Assay (CETSA) combined with mass spectrometry can provide an unbiased, proteome-wide view of a compound's interactions within a cell, revealing both expected and unexpected targets.[24][25]
Data Presentation: Selectivity Index Selectivity is often quantified as a Selectivity Index (SI) , which is the ratio of the compound's affinity (Ki or IC50) for the off-target versus its affinity for the on-target.
SI = Ki (Off-Target) / Ki (On-Target)
A higher SI value (typically >100-fold) is desirable, indicating a greater therapeutic window.
| Compound ID | Target (D₂ Receptor) Ki (nM) | Off-Target (5-HT₂ₐ) Ki (nM) | Off-Target (hERG) IC50 (µM) | Selectivity Index (5-HT₂ₐ / D₂) |
| PIPE-001 | 5.2 | 85 | > 30 | 16.3 |
| PIPE-002 | 15.8 | 3500 | > 30 | 221.5 |
| PIPE-003 | 2.1 | 4.5 | 0.8 | 2.1 |
In this example, PIPE-002 shows the most promising profile, with high selectivity for the D₂ receptor over the 5-HT₂ₐ receptor and a low risk of hERG-related cardiotoxicity.
Conclusion
The systematic evaluation of novel piperidine derivatives is a multi-faceted process that requires a logical progression of carefully selected and robustly validated assays. By starting with broad primary screens and moving towards detailed mechanistic, selectivity, and cytotoxicity studies, researchers can build a comprehensive biological profile for each compound. The protocols and strategies outlined in this guide provide a foundational framework for making informed, data-driven decisions, ultimately increasing the probability of identifying and advancing novel piperidine-based candidates with the potential to become next-generation therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review): Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. multispaninc.com [multispaninc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. static.igem.wiki [static.igem.wiki]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 22. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
- 24. pelagobio.com [pelagobio.com]
- 25. insidescientific.com [insidescientific.com]
techniques for the purification of 1-Acetyl-4-(methylamino)piperidine
An Application Guide to the Purification of 1-Acetyl-4-(methylamino)piperidine
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of this compound, a critical piperidine derivative frequently utilized as a synthetic intermediate in pharmaceutical research and development.[1] Achieving high purity of this compound is paramount for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document explores three primary purification methodologies: vacuum distillation, preparative column chromatography, and crystallization via salt formation. Each section elucidates the underlying scientific principles, offers step-by-step experimental protocols, and presents comparative data to guide researchers, scientists, and drug development professionals in selecting the optimal strategy based on impurity profile, scale, and desired final purity.
Introduction: The Imperative for Purity
This compound is a bifunctional molecule featuring a tertiary amide and a secondary amine. The secondary amine at the 4-position is the primary site of reactivity and also the key handle for purification. Synthetic routes, such as the reductive amination of 1-acetylpiperid-4-one with methylamine, often yield a crude product contaminated with unreacted starting materials, over-alkylated byproducts, and inorganic salts from reagents like sodium cyanoborohydride.[2] These impurities can interfere with downstream reactions, making their effective removal a critical process step. The choice of purification technique is dictated by the physicochemical properties of the target compound and its impurities.
Physicochemical Profile
A thorough understanding of the compound's properties is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂O | - |
| Molecular Weight | 156.23 g/mol | - |
| Boiling Point | 280.2 ± 33.0 °C (at 760 mmHg) | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 123.3 ± 25.4 °C | [1] |
| Appearance | Colorless to pale yellow oil | [2] |
| Key Functional Groups | Secondary amine (basic), Tertiary amide (neutral) | - |
The high boiling point immediately indicates that distillation at atmospheric pressure is not feasible and that vacuum distillation is the preferred method for purification by this technique. The presence of a basic secondary amine is the most important feature, enabling purification via acid-base chemistry (salt formation).
Method 1: High-Vacuum Fractional Distillation
Principle of Causality: Distillation separates components of a liquid mixture based on differences in their boiling points. By reducing the pressure, the boiling point of this compound is significantly lowered, allowing it to vaporize at a temperature that avoids thermal decomposition. This method is highly effective for separating the target compound from non-volatile impurities such as inorganic salts, polymers, or starting materials with much higher boiling points.
Optimal Application: This technique is best suited for large-scale purification (>10 g) where the primary impurities are non-volatile. It serves as an excellent initial purification step to remove the bulk of inorganic and high-molecular-weight contaminants.
Detailed Protocol for Vacuum Distillation
-
Pre-treatment (Drying): Transfer the crude oil to a round-bottom flask. Add a suitable basic drying agent, such as potassium hydroxide (KOH) pellets, to remove residual water and acidic impurities.[3] Allow the mixture to stand for several hours with occasional swirling.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is completely dry and joints are properly sealed with vacuum grease. Use a Kugelrohr or a magnetically stirred oil bath for even heating.
-
Distillation: Carefully decant the dried crude oil into the distillation flask, leaving the drying agent behind. Add a magnetic stir bar or fresh boiling chips.
-
Pressure Reduction: Gradually apply vacuum, ensuring the system is stable before heating. Aim for a pressure below 1 mmHg for optimal results.
-
Heating & Fraction Collection: Gently heat the flask. As the temperature rises, discard any low-boiling foreshot. Collect the main fraction at a stable head temperature and pressure.
-
Completion: Stop the distillation when the temperature begins to rise again or when only a small, dark residue remains in the distillation flask. Release the vacuum before turning off the heat to prevent oil from the pump from being sucked back into the system.
Expected Boiling Points at Reduced Pressure (Estimated)
| Vacuum Pressure (mmHg) | Estimated Boiling Point (°C) |
| 10 | ~150 - 160 |
| 5 | ~135 - 145 |
| 1 | ~110 - 120 |
Workflow Diagram: Vacuum Distillation
Caption: Workflow for purification by vacuum distillation.
Method 2: Preparative Column Chromatography
Principle of Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For basic amines like this compound, strong interactions with the acidic silanol groups on standard silica gel can lead to significant peak tailing and poor recovery.[4] This can be overcome by either modifying the mobile phase or using a functionalized stationary phase.
Optimal Application: This method offers the highest resolution and is ideal for separating the target compound from structurally similar impurities (e.g., over-alkylated byproducts) that have similar boiling points. It is suitable for small to medium scales (mg to multi-gram).
Protocol A: Modified Mobile Phase Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., Dichloromethane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent system, gradually increasing the polarity. A typical gradient might be from 100% Dichloromethane (DCM) to 90:10:1 DCM/Methanol/Triethylamine. The triethylamine (TEA) acts as a competing base, binding to the acidic sites on the silica and allowing the target amine to elute with a symmetrical peak shape.[4]
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol B: Amine-Functionalized Silica Gel Chromatography
-
Column Selection: Use a pre-packed amine-functionalized silica cartridge (e.g., Biotage® KP-NH).[4]
-
Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% Hexane or Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a suitable solvent and load it onto the column.
-
Elution: Elute the column using a simple, non-basic solvent gradient, such as Hexane/Ethyl Acetate. The amine-functionalized surface masks the acidic silanols, preventing strong adsorption of the target compound and enabling a clean separation without additives.[4]
-
Fraction Collection & Solvent Removal: Collect and process fractions as described in Protocol A.
Method Comparison: Chromatography
| Parameter | Modified Silica Gel | Amine-Functionalized Silica |
| Stationary Phase | Standard Silica Gel | Amine-grafted Silica |
| Mobile Phase | Requires basic additive (e.g., TEA) | Neutral solvents (e.g., Hex/EtOAc) |
| Advantage | Inexpensive stationary phase | Cleaner separation, easier solvent removal |
| Disadvantage | Additive can be difficult to remove | Higher cost of stationary phase |
| Source | [4] | [4] |
Workflow Diagram: Column Chromatography
Caption: General workflow for preparative column chromatography.
Method 3: Purification via Crystallization of a Salt
Principle of Causality: This robust chemical method leverages the basicity of the secondary amine. By reacting the crude amine with an acid, a polar, non-volatile salt is formed, which is often crystalline and will precipitate from a suitable organic solvent.[5] Non-basic impurities remain dissolved in the solvent and are removed by filtration. The pure amine can then be liberated from the salt by treatment with a base. This method is exceptionally effective for removing non-basic or weakly basic organic impurities.
Optimal Application: Excellent for achieving very high purity and for producing a stable, solid, and easy-to-handle form of the compound. A patent describing the synthesis of the hydrochloride salt confirms the viability of this approach.[2]
Detailed Protocol for Salt Formation, Crystallization, and Liberation
-
Salt Formation: Dissolve the crude oil (1.0 eq) in a suitable solvent mixture, such as 1:1 Ethanol/Isopropyl Alcohol.[2] Cool the solution in an ice bath.
-
Acidification: Slowly add a solution of anhydrous acid. For the hydrochloride salt, bubble dry HCl gas through the solution or add a solution of HCl in isopropanol until the mixture is acidic and precipitation is complete.[2]
-
Crystallization & Isolation: Stir the resulting slurry in the cold for 1-2 hours to maximize crystal growth. Collect the solid salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent (e.g., acetone or diethyl ether) to remove residual mother liquor containing impurities.[2]
-
Recrystallization (Optional): For the highest purity, recrystallize the salt from a suitable solvent like ethanol or a methanol/ether mixture.
-
Liberation of Free Base: Dissolve the purified salt in water. Cool the solution in an ice bath and add a strong base (e.g., 50% aq. NaOH or solid K₂CO₃) until the pH is >12.
-
Extraction: Extract the liberated free amine into an organic solvent such as Dichloromethane or Chloroform (3 x volumes).[2]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium carbonate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the pure this compound as an oil.
Workflow Diagram: Salt Purification Cycle
Caption: Purification cycle via salt formation and liberation.
Purity Assessment
The purity of the final product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any organic impurities. The successful formation of the hydrochloride salt can also be confirmed by NMR.[2]
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques are used to determine the percentage purity of the sample.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the purified compound.
Conclusion
The purification of this compound can be effectively achieved through several distinct methods. Vacuum distillation is a powerful tool for initial, large-scale cleanup from non-volatile contaminants. Column chromatography , particularly with amine-functionalized silica, provides the highest resolution for separating closely related analogs. For achieving the highest level of purity and obtaining a stable solid derivative, crystallization via salt formation is the superior method. The selection of the most appropriate technique or combination of techniques will depend on the specific impurity profile, the scale of the purification, and the stringent purity requirements of the final application.
References
- 1. biosynce.com [biosynce.com]
- 2. prepchem.com [prepchem.com]
- 3. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. biotage.com [biotage.com]
- 5. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Robust Assays for 4-Aminopiperidine-Based Compounds
Abstract
The 4-aminopiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs), kinases, and viral proteins. The inherent physicochemical properties of this basic motif, however, present unique challenges in assay development that require careful consideration to ensure data integrity and reproducibility. This comprehensive guide provides researchers, scientists, and drug development professionals with a strategic framework and detailed protocols for developing robust and reliable biochemical and cell-based assays for 4-aminopiperidine-based compounds. We delve into the causal relationships between compound properties and assay performance, offering field-proven insights to mitigate common artifacts and generate high-quality, decision-driving data. All protocols are designed as self-validating systems, grounded in authoritative standards for scientific rigor.
Introduction: The 4-Aminopiperidine Scaffold - A Double-Edged Sword in Drug Discovery
The 4-aminopiperidine moiety is a versatile building block in drug design, offering a three-dimensional structure and a basic nitrogen atom that can engage in crucial hydrogen bonding interactions with biological targets. This has led to its incorporation into a diverse range of approved drugs and clinical candidates, from antipsychotics to antivirals.[1] For instance, derivatives of this scaffold have been identified as potent inhibitors of Hepatitis C Virus (HCV) assembly and influenza A virus entry.[2][3] Others have shown promise as cognition enhancers and N-type calcium channel blockers.[4][5]
However, the very features that make the 4-aminopiperidine scaffold attractive can also be a source of significant challenges in assay development. The basicity of the amino group can lead to non-specific interactions, assay interference, and poor solubility under certain buffer conditions. Furthermore, the lipophilicity of many derivatives can contribute to promiscuous inhibition through mechanisms like colloidal aggregation.[6] A thorough understanding of these potential pitfalls is paramount for the successful prosecution of a drug discovery campaign centered on this chemical class.
This guide will navigate these challenges by providing a systematic approach to assay development, from initial biochemical screening to cellular functional characterization and rigorous validation.
The Assay Development Cascade: A Strategic Workflow
A well-designed assay cascade is crucial for efficiently advancing 4-aminopiperidine-based compounds from initial hits to lead candidates. The workflow should be logical, with each stage designed to answer specific questions about the compound's potency, selectivity, and mechanism of action.
References
- 1. Kinase Selectivity Profiling Services [promega.com]
- 2. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 3. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Leveraging 1-Acetyl-4-(methylamino)piperidine for Accelerated Drug Discovery via Parallel Synthesis
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of approved pharmaceuticals and biologically active molecules.[1][2][3] Its conformational flexibility and three-dimensional character allow it to effectively interact with diverse biological targets.[1][4] Parallel synthesis, a key strategy in drug discovery, enables the rapid generation of large, diverse compound libraries to accelerate the identification of new lead compounds.[5][6][7] This application note provides a detailed guide on the strategic use of 1-Acetyl-4-(methylamino)piperidine, a versatile and highly valuable building block, in parallel synthesis workflows to create focused libraries of novel chemical entities. We will explore core synthetic methodologies, provide detailed experimental protocols, and discuss the rationale behind procedural choices to empower researchers in their drug development efforts.
Introduction: The Strategic Value of this compound
This compound serves as an ideal intermediate for library synthesis due to its distinct structural features. The molecule presents a secondary methylamino group at the C4 position, which is a readily available nucleophilic handle for a variety of chemical transformations. Crucially, the acetyl group on the piperidine nitrogen (N1) serves two important functions:
-
Modulation of Basicity: The amide functionality significantly reduces the basicity of the ring nitrogen, preventing it from interfering in many common coupling reactions.
-
Vector for Diversification: It provides a stable, drug-like feature while directing all diversification efforts to the C4-methylamino position.
This combination of features allows for clean, predictable reactions, making it highly amenable to the high-throughput formats used in parallel synthesis.[5] This guide will focus on two of the most robust and widely used reactions for library generation with this building block: Reductive Amination and Amide Coupling.
Core Application: Reductive Amination for Tertiary Amine Libraries
Reductive amination is a powerful and reliable method for forming carbon-nitrogen bonds, making it a mainstay in medicinal chemistry for synthesizing secondary and tertiary amines.[8][9] The reaction proceeds via the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Causality of Experimental Design: The choice of a mild reducing agent is critical for the success of one-pot reductive aminations in a parallel format. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is less basic and more selective for iminium ions over carbonyls, reducing the likelihood of side reactions like the reduction of the starting aldehyde or ketone. It is also tolerant of the slightly acidic conditions that can be used to catalyze imine formation.
Experimental Protocol: Parallel Reductive Amination in 96-Well Plates
This protocol describes the parallel synthesis of a 96-compound library by reacting this compound with a diverse set of 96 unique aldehydes.
Materials:
-
This compound
-
Aldehyde library (pre-weighed or in stock solutions)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (AcOH)
-
96-well reaction block with sealing mat
-
Multichannel pipette or automated liquid handler
Procedure:
-
Reagent Preparation:
-
Amine Stock Solution: Prepare a 0.2 M solution of this compound in anhydrous DCE.
-
Aldehyde Stock Solutions: Prepare 0.25 M solutions of each aldehyde from your library in anhydrous DCE.
-
Reducing Agent Slurry: Prepare a slurry of NaBH(OAc)₃ in anhydrous DCE (approx. 0.5 M). Note: Prepare this fresh and keep it agitated as it is a suspension.
-
-
Reaction Assembly:
-
Using an automated liquid handler or multichannel pipette, dispense 200 µL of the this compound stock solution into each well of the 96-well reaction block (40 µmol per well).
-
To each well, add 200 µL of the corresponding unique aldehyde stock solution (50 µmol, 1.25 equivalents).
-
Add 5 µL of glacial acetic acid to each well to catalyze imine formation.
-
Seal the reaction block with a chemically resistant sealing mat and allow it to shake at room temperature for 1 hour to facilitate iminium ion formation.
-
-
Reduction:
-
Carefully unseal the reaction block. Add 300 µL of the NaBH(OAc)₃ slurry to each well (150 µmol, ~3.75 equivalents).
-
Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.
-
Reseal the block securely and allow the reaction to shake at room temperature for 16-24 hours.
-
-
Workup and Isolation:
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.
-
Shake for 15 minutes, then allow the layers to separate.
-
The product can be isolated using parallel solid-phase extraction (SPE) or liquid-liquid extraction techniques tailored for high-throughput workflows.
-
Workflow Visualization
Caption: General workflow for parallel library synthesis.
Core Application: Amide Coupling for Peptidomimetic and Amide Libraries
The amide bond is arguably the most important functional group in medicinal chemistry, forming the backbone of peptides and present in approximately 25% of all commercial drugs.[10] Parallel amide coupling allows for the rapid synthesis of large libraries by combining this compound with diverse carboxylic acids.
Causality of Experimental Design: Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated".[11] Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU convert the acid's hydroxyl into a highly reactive ester intermediate, which is then readily displaced by the amine nucleophile.[12] A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the acidic proton of the carboxylic acid and any acidic byproducts generated during activation, ensuring the amine remains in its free, nucleophilic state.
Experimental Protocol: Parallel Amide Coupling
This protocol details the coupling of the title amine with a library of 96 carboxylic acids.
Materials:
-
This compound
-
Carboxylic acid library
-
HATU or HBTU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
96-well reaction block with sealing mat
Procedure:
-
Reagent Preparation:
-
Acid/Activator Solution: In each well of a 96-well plate, dispense the carboxylic acids (45 µmol, 1.1 eq). Add 200 µL of a 0.22 M solution of HATU in anhydrous DMF (44 µmol, 1.05 eq).
-
Amine/Base Solution: Prepare a stock solution containing this compound (0.2 M, 40 µmol per 200 µL) and DIPEA (0.6 M, 120 µmol, 3.0 eq) in anhydrous DMF.
-
-
Reaction Assembly:
-
To the plate containing the carboxylic acids and HATU, add 100 µL of DIPEA (as a 1.2 M solution in DMF) to each well and shake for 5 minutes to generate the active ester.
-
Add 200 µL of the amine/base stock solution to each well.
-
Seal the reaction block and shake at room temperature for 4-12 hours. Monitor reaction completion via UPLC-MS if possible.
-
-
Workup and Isolation:
-
Once the reaction is complete, dilute the wells with 500 µL of ethyl acetate.
-
Wash the organic layer sequentially with 500 µL of 1M HCl, 500 µL of saturated NaHCO₃, and 500 µL of brine using a parallel liquid-liquid extraction plate.
-
Dry the organic extracts (e.g., by passing through a phase separator plate) and concentrate in vacuo.
-
The crude products can be purified using high-throughput preparative HPLC-MS.
-
Reaction Scheme Visualization
Caption: Reductive amination reaction scheme.
Data Summary and High-Throughput Considerations
| Parameter | Reductive Amination | Amide Coupling |
| Key Reagents | NaBH(OAc)₃, Acetic Acid | HATU/HBTU, DIPEA |
| Typical Solvents | DCE, THF, MeOH | DMF, DCM, NMP |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours | 2 - 16 hours |
| Key Byproducts | Borate salts | Tetramethylurea, HOBt/HOAt |
| Workup | Aqueous basic wash | Aqueous acid/base washes |
| Substrate Scope | Aldehydes, Ketones | Carboxylic Acids |
Purification and Analysis: Purifying large libraries of piperidine derivatives presents unique challenges.[13][14] The basic nature of the final products can cause significant peak tailing during reverse-phase HPLC due to interactions with residual silanol groups on the stationary phase.[15]
Self-Validating Protocol Insight: To ensure robust purification, it is critical to incorporate an acidic modifier into the mobile phase.
-
Best Practice: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the water and acetonitrile mobile phases. This protonates the tertiary amine of the product, minimizing silanol interactions and resulting in sharper, more symmetrical peaks for accurate purity assessment and successful purification.[16]
Conclusion
This compound is a powerful and versatile building block for parallel synthesis in drug discovery. Its pre-functionalized and electronically differentiated nature allows for clean and efficient diversification through robust chemical transformations like reductive amination and amide coupling. By employing the detailed protocols and understanding the chemical rationale outlined in this guide, research organizations can significantly accelerate the generation of novel, diverse, and drug-like compound libraries, ultimately shortening the timeline for identifying promising new therapeutic candidates.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 7. asynt.com [asynt.com]
- 8. researchgate.net [researchgate.net]
- 9. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. hepatochem.com [hepatochem.com]
- 12. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: N-Acetylation of 4-(Methylamino)piperidine
Welcome to the technical support center for the N-acetylation of 4-(methylamino)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. The inherent challenge of this molecule lies in its structure: it possesses two secondary amine centers—one endocyclic (within the piperidine ring) and one exocyclic (the methylamino group). This duality presents a significant hurdle for selective acetylation, often leading to mixtures of products, low yields, and purification difficulties.
This document provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address the common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-acetylation of 4-(methylamino)piperidine?
The core challenge is the lack of selectivity. You are working with a substrate that has two nucleophilic secondary amine groups with similar, but not identical, reactivity. The main difficulties are:
-
Controlling Selectivity: Achieving acetylation at only one of the two nitrogen atoms is difficult. The endocyclic (ring) and exocyclic (methylamino) nitrogens will compete for the acetylating agent.
-
Preventing Di-acetylation: The formation of the 1-acetyl-4-(N-methylacetamido)piperidine byproduct is a common issue, especially when using excess acetylating agent or forcing reaction conditions.
-
Reaction Stalling: The reaction can stall due to the in-situ generation of acid (HCl or acetic acid), which protonates the basic amine starting material, rendering it non-nucleophilic.[1]
-
Purification: Separating the desired mono-acetylated product(s) from the di-acetylated byproduct and unreacted starting material can be challenging due to their similar polarities.
Q2: Which nitrogen is more reactive and likely to be acetylated first?
Predicting the major mono-acetylated product depends on a balance of electronics and sterics.
-
Steric Hindrance: The exocyclic methylamino group is generally considered less sterically hindered than the endocyclic piperidine nitrogen. The piperidine ring's chair conformation can restrict access to its nitrogen atom. Therefore, under kinetically controlled conditions (low temperature, controlled addition of reagent), the exocyclic nitrogen is often the preferred site of initial attack.[2]
-
Nucleophilicity: The basicity, and thus nucleophilicity, of both amines is comparable. The endocyclic amine is a typical dialkyl amine, while the exocyclic one is a methylalkyl amine. Subtle electronic differences exist, but steric factors often dominate the outcome in this case.
Q3: Should I use acetic anhydride or acetyl chloride as the acetylating agent?
The choice of acetylating agent is a critical decision that impacts reactivity, safety, and the byproduct profile.[3] Neither is universally better; the choice is context-dependent.
| Feature | Acetyl Chloride (CH₃COCl) | Acetic Anhydride ((CH₃CO)₂O) |
| Reactivity | Very High . Reactions are often faster and may proceed at lower temperatures.[3] | Moderate . Offers a more controlled and often more selective reaction.[3] |
| Byproduct | Hydrogen Chloride (HCl). A corrosive gas that requires a base (scavenger) to neutralize.[3] | Acetic Acid (CH₃COOH). Less corrosive and more easily removed during workup.[4] |
| Handling | Highly moisture-sensitive, corrosive, and a lachrymator. Requires stringent anhydrous conditions. | Easier to handle, less volatile, and less corrosive, though still requires anhydrous conditions.[5] |
| Selectivity | High reactivity can lead to lower selectivity and increased di-acetylation if not carefully controlled. | Milder nature often results in better selectivity for the more reactive/less hindered amine. |
| Recommendation | Use for rapid, small-scale reactions where byproducts are manageable. | Generally preferred for larger-scale syntheses or when higher selectivity is the primary goal.[4] |
Q4: My reaction is not proceeding to completion. What are the likely causes?
If you observe a significant amount of unreacted starting material, consider the following:
-
Amine Protonation: The most common cause is the protonation of the starting material by the acid generated during the reaction. The resulting ammonium salt is not nucleophilic.[1] Solution: Add at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or pyridine to act as an acid scavenger. For reactions with acetyl chloride, two equivalents of base may be needed: one to scavenge HCl and one to freebase any starting material that is in a salt form.[6]
-
Reagent Quality: Acetic anhydride and acetyl chloride are susceptible to hydrolysis if exposed to atmospheric moisture.[1] Solution: Use a fresh bottle of the acetylating agent or distill it prior to use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Insufficient Temperature: While room temperature is often sufficient, some sterically hindered systems may require gentle heating to overcome the activation energy barrier.[2] Solution: Try warming the reaction to 40-60°C and monitor its progress carefully by TLC or LC-MS to avoid byproduct formation.
Troubleshooting Guide
Issue 1: My TLC/LC-MS shows a complex mixture of products.
-
Root Cause: This indicates a lack of control over the reaction, leading to a mixture of starting material, two possible mono-acetylated isomers, and the di-acetylated byproduct.
-
Caption: Troubleshooting Decision Tree for Complex Product Mixtures.
Issue 2: The reaction works, but I cannot separate the products.
-
Root Cause: The mono-acetylated isomers and the di-acetylated byproduct often have very close Rf values on TLC, making chromatographic separation difficult.
-
Solutions:
-
Optimize Chromatography: Use a high-performance silica gel and employ a very shallow solvent gradient during column chromatography (e.g., starting with 100% DCM and slowly increasing the methanol percentage).
-
Derivative Formation: If the desired product contains a free basic amine, you can attempt to form a salt (e.g., hydrochloride or tartrate). The salt may have significantly different solubility properties, potentially allowing for purification via crystallization or selective precipitation, while the di-acetylated product remains in solution.
-
Preventive Approach: The most reliable solution is to avoid the formation of the mixture in the first place by using a protection-deprotection strategy as outlined in Protocol 2.
-
Experimental Protocols
Protocol 1: Kinetically Controlled Mono-N-Acetylation
This protocol aims to favor the mono-acetylation of the less sterically hindered exocyclic amine by using controlled stoichiometry and low temperature.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-(methylamino)piperidine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Add triethylamine (1.1 eq.).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of acetic anhydride (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes using a syringe pump or dropping funnel.
-
Reaction: Allow the reaction to stir at 0°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the appearance of the product spots.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a DCM/Methanol gradient.
Protocol 2: Selective N-Acetylation via a Protection-Deprotection Strategy
This is the most robust method for obtaining a single, defined mono-acetylated product. This example targets the acetylation of the endocyclic (piperidine ring) nitrogen by first protecting the more accessible exocyclic amine.
Caption: Workflow for Selective Acetylation via Protection.
Step-by-Step Methodology:
-
Protection of the Exocyclic Amine:
-
Dissolve 4-(methylamino)piperidine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup and purify by column chromatography to isolate the Boc-protected intermediate.
-
-
Acetylation of the Endocyclic Amine:
-
Dissolve the purified Boc-protected intermediate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Add acetic anhydride (1.1 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir at room temperature until the reaction is complete as monitored by TLC.
-
Perform an aqueous workup to isolate the crude Boc-protected, N-acetylated product. Purification may or may not be necessary at this stage.
-
-
Deprotection (Boc Removal):
-
Dissolve the crude or purified product from the previous step in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize excess acid.
-
Dry the organic layer, concentrate, and purify by column chromatography or crystallization to yield the final product, This compound .[7][8][9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. brainly.com [brainly.com]
- 5. acetic anhydride is preferres over chloride for acelyation why | Filo [askfilo.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. biosynce.com [biosynce.com]
- 9. H50985.03 [thermofisher.com]
Technical Support Center: Optimizing Reaction Conditions for Piperidine Acetylation
Welcome to the Technical Support Center for professionals in research, development, and drug discovery. This guide is designed to provide in-depth, experience-driven advice for optimizing the N-acetylation of piperidine, a cornerstone reaction in the synthesis of many pharmaceutical intermediates. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common issues, and provide a framework for rational reaction optimization.
Section 1: Troubleshooting Guide - When Your Acetylation Goes Wrong
This section addresses specific, common problems encountered during the acetylation of piperidine. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in chemical principles.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the acetylation of piperidine can often be traced back to a few key areas: reagent choice and quality, reaction conditions, and workup procedures.
Potential Causes & Solutions:
-
Inefficient Acetylating Agent: The choice between acetic anhydride and acetyl chloride is critical. Acetyl chloride is more reactive, often leading to faster reactions, but its byproduct, hydrochloric acid (HCl), can protonate the starting piperidine, rendering it non-nucleophilic.[1][2][3] Acetic anhydride is less reactive but produces acetic acid, a weaker acid that is less likely to halt the reaction.[1][4]
-
Solution: If using acetyl chloride, ensure a suitable non-nucleophilic base (e.g., triethylamine, pyridine, or potassium carbonate) is present in at least stoichiometric amounts to neutralize the generated HCl.[5][6] If issues persist, switching to acetic anhydride may provide a more controlled and ultimately higher-yielding reaction.[1][4]
-
-
Reagent Decomposition: Acetic anhydride and especially acetyl chloride are susceptible to hydrolysis from atmospheric moisture.[7]
-
Suboptimal Temperature: While the reaction is often exothermic, particularly with acetyl chloride, insufficient heat may lead to an incomplete reaction, especially with less reactive derivatives of piperidine.[7][]
-
Product Loss During Workup: N-acetylpiperidine has some solubility in water. Aggressive or extensive aqueous washes can lead to significant product loss.
-
Solution: Minimize the volume of water used during the workup. Use a saturated brine solution for the final wash to reduce the solubility of the product in the aqueous layer.[5]
-
Q2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I prevent them?
Impurity profiles often point towards side reactions or unreacted starting materials.
Potential Causes & Solutions:
-
Unreacted Piperidine: This is the most common impurity and is easily identified.
-
Solution: Ensure the acetylating agent is used in a slight excess (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion. Monitor the reaction until the starting piperidine is no longer visible by TLC.[7]
-
-
Diacylation or Other Side Reactions: While less common for a simple secondary amine like piperidine, more complex substrates with multiple reactive sites can lead to undesired products. For example, piperidine itself can act as a nucleophile in other reactions if conditions are not optimized.[9][10]
-
Hydrolysis of Product: During the aqueous workup, the presence of acid (from the reaction) can potentially hydrolyze the amide product back to the starting amine, although this is generally slow under typical workup conditions.
-
Solution: Neutralize the reaction mixture with a mild base like sodium bicarbonate before extraction.[5] This removes the acid and minimizes the risk of hydrolysis.
-
Q3: I'm having difficulty removing the base (e.g., pyridine or triethylamine) and its salt from my product. What is the most effective purification strategy?
Purification is a critical step, and residual reagents from the reaction can be challenging to remove.
Effective Purification Workflow:
-
Initial Quench: After the reaction is complete, quench any remaining acetylating agent by slowly adding a small amount of methanol or water.[11]
-
Acidic Wash: Dilute the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 1 M HCl).[11] This will protonate the basic piperidine, triethylamine, or pyridine, transferring them as their hydrochloride salts into the aqueous layer.
-
Bicarbonate Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.[5][11]
-
Brine Wash: A final wash with brine will help to remove residual water from the organic layer.[5][11]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.[5]
-
Further Purification (if necessary): If impurities remain, column chromatography on silica gel or vacuum distillation can be employed for final purification.[12][13]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common conceptual and practical questions regarding piperidine acetylation.
What is the mechanism of piperidine acetylation?
The acetylation of piperidine is a classic example of nucleophilic acyl substitution.[3] The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride). This forms a tetrahedral intermediate which then collapses, expelling the leaving group (acetate or chloride) to form the N-acetylpiperidine product.[3]
Diagram: Mechanism of Piperidine Acetylation
References
- 1. benchchem.com [benchchem.com]
- 2. acetic anhydride is preferres over chloride for acelyation why | Filo [askfilo.com]
- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 4. brainly.com [brainly.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2] Its synthesis, while conceptually diverse, is often plagued by challenges ranging from low yields and poor selectivity to difficult purifications. This guide, structured in a question-and-answer format, provides in-depth technical assistance to navigate common hurdles encountered during the synthesis of substituted piperidines.
Part 1: General Issues & FAQs
Question: My piperidine product seems to be a salt (e.g., hydrochloride or carbonate) after purification. What happened and how can I fix it?
Answer: Piperidines are basic amines and can readily react with acidic compounds in the environment or from the reaction workup. For instance, exposure to atmospheric carbon dioxide can lead to the formation of a piperidine carbonate salt.[3] Similarly, if hydrochloric acid was used during the reaction or workup (e.g., as an additive in catalytic hydrogenation), it can form a hydrochloride salt.[3]
-
Troubleshooting:
-
Liberate the Free Base: To recover the free piperidine, you can perform a liquid-liquid extraction. Dissolve the salt in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a basic aqueous solution like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The base will neutralize the acid, liberating the free amine into the organic layer. Be cautious as CO₂ evolution can cause pressure buildup.
-
Prevention: Store purified piperidines under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric CO₂.[3] When a reaction workup involves an acid, ensure a thorough final wash with a base to neutralize any residual acid before solvent evaporation.
-
Question: I am struggling with selecting the right protecting group for my piperidine nitrogen. What are the key considerations?
Answer: The choice of a nitrogen protecting group is critical and depends on the subsequent reaction conditions you plan to employ. The ideal protecting group should be stable to your reaction conditions but easily removable under conditions that do not affect other functional groups in your molecule.
| Protecting Group | Abbreviation | Common Removal Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl)[4][5] | Widely used, stable to most nucleophiles and bases.[6] |
| Carbobenzyloxy | Cbz | Hydrogenolysis (H₂, Pd/C)[4][5] | Useful when acidic or basic conditions are not tolerated. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine in DMF)[4][7] | Common in solid-phase peptide synthesis; labile to bases.[7] |
| Tosyl | Ts | Strong acid (HBr, H₂SO₄) or strong reducing agents[4] | Very stable, but requires harsh removal conditions. |
-
Expert Insight: For many applications, the Boc group offers a good balance of stability and ease of removal.[6][8] However, if your synthesis involves acidic steps, a Cbz group might be a better choice.
Part 2: Troubleshooting by Synthetic Method
This section addresses specific issues that arise in common synthetic routes to substituted piperidines.
Catalytic Hydrogenation of Pyridines
The reduction of pyridines is an atom-economical route to piperidines but can be challenging due to the aromaticity of the pyridine ring and potential catalyst poisoning.[2][3]
Question: My catalytic hydrogenation of a substituted pyridine is very slow or incomplete. What are the likely causes and solutions?
Answer: Incomplete hydrogenation is a frequent problem. Several factors could be at play:
-
Catalyst Poisoning: The nitrogen atom in both pyridine and piperidine can act as a Lewis base and bind to the metal catalyst, inhibiting its activity.[2][9] Impurities from previous steps, such as sulfur compounds, can also poison the catalyst.[3]
-
Solution:
-
Ensure the purity of your starting pyridine.
-
Consider adding an acid (e.g., HCl, acetic acid) to the reaction mixture. Protonation of the nitrogen reduces its coordinating ability, often facilitating the reduction.[2]
-
Switch to a more robust catalyst. Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often more effective than palladium for pyridine hydrogenation and less prone to poisoning.[3][9]
-
-
-
Insufficient Reaction Conditions: The aromaticity of the pyridine ring requires sufficient energy to overcome.[2][3]
-
Solution:
-
Increase the hydrogen pressure. Pressures of 50-70 bar are not uncommon.[2]
-
Increase the reaction temperature, but monitor carefully for side reactions.
-
Increase the catalyst loading.
-
-
Question: I am observing over-reduction and ring-opening byproducts in my hydrogenation reaction. How can I prevent this?
Answer: Over-reduction, leading to the cleavage of the C-N bond in the newly formed piperidine ring, is a significant issue that lowers the yield and complicates purification.[10]
-
Causality: This side reaction is often promoted by harsh reaction conditions (high temperature and pressure) and certain catalysts.
-
Troubleshooting Steps:
-
Lower the Temperature: Over-reduction is generally more prevalent at higher temperatures.[10]
-
Optimize Hydrogen Pressure: While high pressure can increase the rate of hydrogenation, it can also promote C-N bond cleavage. Finding the optimal pressure is key.[10]
-
Catalyst Choice: Rhodium-based catalysts are often more selective for ring hydrogenation without causing significant over-reduction compared to catalysts like Raney Nickel.[10] Iridium-based catalysts have also shown high selectivity under mild conditions.[11]
-
Reductive Amination
Reductive amination, the reaction of a ketone or aldehyde with an amine followed by reduction of the intermediate imine or enamine, is a versatile method for forming C-N bonds.[1][12]
Question: My reductive amination reaction is giving low yields, and I'm recovering my starting materials. What's going wrong?
Answer: Low conversion in reductive amination often points to issues with the formation of the iminium ion intermediate.
-
Weakly Nucleophilic Amines: Amines with electron-withdrawing groups can be poor nucleophiles, leading to slow imine formation.
-
Sterically Hindered Ketones/Aldehydes: Bulky substrates can also hinder the initial nucleophilic attack.
-
pH of the Reaction: Imine formation is pH-dependent. The reaction is typically fastest in mildly acidic conditions (pH 4-6), which protonates the carbonyl group, making it more electrophilic, without excessively protonating the amine nucleophile.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield reductive amination.
-
Expert Recommendations:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice as it is mild enough not to reduce the starting aldehyde or ketone and can be used in a one-pot procedure.[12][13] Sodium cyanoborohydride (NaBH₃CN) is another effective option, especially in protic solvents like methanol.[12][13]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using STAB.[13][14]
-
Question: I am trying to perform an intramolecular reductive amination to form a piperidine ring, but I am getting a pyrrolidine (5-membered ring) instead. Why is this happening?
Answer: The formation of a pyrrolidine ring instead of a piperidine suggests a competing 5-exo-trig cyclization, which can sometimes be kinetically favored over the 6-exo-trig cyclization required for piperidine formation. This can be particularly prevalent if the substrate has a predisposition to form the five-membered ring, for example, through the formation of an intermediate aziridinium ion that is then opened by a nucleophile.[15]
-
Mechanistic Insight: This ring contraction often proceeds through an intermediate aziridine.[15]
-
Solutions:
-
Modify the Substrate: Introducing steric bulk that disfavors the transition state for the 5-membered ring formation can help.
-
Change Reaction Conditions: Altering the temperature, solvent, or pH can influence the kinetic vs. thermodynamic control of the cyclization.
-
Consider an Alternative Strategy: If ring contraction persists, a different synthetic route, such as a ring-closing metathesis followed by reduction, might be more reliable.
-
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine core, involving the reaction of an imine (the aza-dienophile) with a diene.[16]
Question: My aza-Diels-Alder reaction has poor regioselectivity and/or diastereoselectivity. How can I improve it?
Answer: Selectivity in the aza-Diels-Alder reaction is influenced by electronic and steric factors of both the diene and the imine, as well as the reaction conditions.
-
Mechanism and Selectivity: The reaction can proceed through either a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway.[16][17] The use of Lewis acids often favors the stepwise mechanism.[16]
-
Controlling Selectivity:
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance the reactivity of the imine and influence the stereochemical outcome.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the imine nitrogen can effectively control the facial selectivity of the cycloaddition.
-
Diene Choice: Cyclic dienes often exhibit higher diastereoselectivity compared to their acyclic counterparts.[16] Electron-rich dienes (e.g., Danishefsky's diene) are highly reactive and can provide excellent control.
-
-
-
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting selectivity in aza-Diels-Alder reactions.
Part 3: Purification Challenges
Question: My substituted piperidine is difficult to purify by column chromatography. It streaks on the column, and I get poor separation. What can I do?
Answer: The basic nature of piperidines often causes them to interact strongly with the acidic silica gel, leading to tailing and poor separation.
-
Solutions:
-
Neutralize the Silica: Pre-treat the silica gel with a small amount of a tertiary amine, such as triethylamine (Et₃N). A common practice is to add ~1% Et₃N to the eluent. This deactivates the acidic sites on the silica, reducing the tailing of the basic piperidine product.
-
Use Alumina: Basic or neutral alumina can be a good alternative stationary phase for purifying basic compounds.
-
Salt Formation and Filtration: If the desired product is a solid and impurities are oils (or vice-versa), you can sometimes form a salt (e.g., hydrochloride by adding HCl in ether) to induce crystallization and purify by filtration. The free base can then be regenerated.
-
Distillation: For volatile piperidines, distillation can be an effective purification method.
-
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. bioengineer.org [bioengineer.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. reddit.com [reddit.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 17. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. | Sigma-Aldrich [merckmillipore.com]
Technical Support Center: Purification Strategies for Piperidine Reactions
Welcome to the technical support guide for the purification of piperidine and its derivatives. Piperidine scaffolds are central to countless pharmaceuticals and research chemicals, making their purity a non-negotiable aspect of successful synthesis and development.[1] This guide provides field-proven troubleshooting advice and detailed protocols to address the common challenges researchers face when purifying these essential compounds.
Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed to rapidly diagnose and solve common issues encountered during the purification of piperidine reaction products.
Q1: My purified piperidine has a distinct yellow tint. What is the cause, and how can I remove it?
A: A yellow discoloration in piperidine is almost always due to oxidation products formed by exposure to air.[2] While minor discoloration may not affect all downstream applications, high-purity work requires its removal.
-
Causality: The secondary amine in the piperidine ring is susceptible to oxidation, leading to the formation of colored, often higher-boiling, impurities.
-
Troubleshooting & Solution:
-
Primary Method: The most effective method for removing these colored impurities is distillation .[2] The oxidation products are typically less volatile than piperidine itself.
-
Preventative Measures: To prevent re-oxidation, always store purified piperidine under an inert atmosphere (nitrogen or argon) and protect it from light and heat.[2]
-
Q2: I'm struggling to separate piperidine from my reaction's starting material, pyridine, using fractional distillation. The composition seems to get stuck. Why?
A: This is a classic purification challenge caused by the formation of an azeotrope. Piperidine and pyridine form a constant-boiling mixture at atmospheric pressure, which cannot be separated by simple fractional distillation.[1][3][4]
-
Causality: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. The piperidine-pyridine azeotrope consists of approximately 92% piperidine and 8% pyridine and boils at about 106.1°C.[2][3]
-
Troubleshooting & Solution:
-
Chemical Separation (Recommended): The most robust method is to chemically separate the two bases. By bubbling carbon dioxide (CO₂) through the mixture, the more basic piperidine selectively precipitates as solid piperidine carbonate, while the less basic pyridine remains in solution.[1][2][5] The solid salt is then filtered off, and the free piperidine base is liberated by treatment with a strong base like NaOH. See Protocol 3 for the detailed methodology.
-
Azeotropic Distillation: It is possible to break the azeotrope by introducing a third component, such as water or a specific hydrocarbon, which alters the relative volatilities of piperidine and pyridine, allowing for separation.[2][3][4][6] However, this adds complexity to the subsequent removal of the entrainer.
-
Boiling Point Data for Piperidine and Pyridine
| Compound | Boiling Point (°C at 1 atm) | Notes |
| Piperidine | 105.8°C[2][3] | --- |
| Pyridine | 115.3°C[2][3] | --- |
| Piperidine-Pyridine Azeotrope | ~106.1°C[2][3] | Contains ~8% pyridine, making it impossible to get pure piperidine if pyridine is present as an impurity. |
Q3: My crude product contains a mix of my basic piperidine derivative and some neutral, non-basic byproducts. What is the most efficient way to separate them?
A: Acid-base liquid-liquid extraction is the ideal technique for this scenario. It leverages the basicity of the piperidine nitrogen to move the desired compound between immiscible aqueous and organic phases, leaving neutral impurities behind.
-
Causality: As a base, your piperidine product will react with an acid (like HCl) to form a water-soluble ammonium salt. Neutral organic impurities will not react and will remain in the organic solvent.
-
Troubleshooting & Solution:
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). Your basic piperidine product becomes protonated and moves into the aqueous layer.[1]
-
Separate the layers. The organic layer containing the neutral impurities can be discarded.
-
Cool the acidic aqueous layer and add a strong base (e.g., 3M NaOH) until the pH is >10. This deprotonates your product, making it organic-soluble again.
-
Extract the product back into an organic solvent. This final organic solution contains your purified piperidine derivative. See Protocol 1 for a detailed workflow.
-
Q4: I'm trying to purify my solid piperidine derivative by recrystallization, but it keeps "oiling out" instead of forming crystals. What's going wrong?
A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice. This is a common issue in recrystallization.
-
Causality & Solutions:
-
High Impurity Concentration: A high level of impurities can depress the melting point of your compound, leading to the formation of a liquid eutectic mixture.
-
Solution: First, attempt a preliminary purification using another method, like acid-base extraction or a quick silica gel plug, to remove the bulk of the impurities before recrystallization.[7]
-
-
Solution Cooled Too Rapidly: Fast cooling promotes precipitation rather than slow, ordered crystal growth.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly into an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective.[7]
-
-
Inappropriate Solvent: The boiling point of your solvent might be higher than the melting point of your compound.
-
Solution: Choose a recrystallization solvent with a lower boiling point. See Protocol 5 for guidance on solvent selection.
-
-
Q5: How do I ensure my liquid piperidine is completely dry (free of water) before use?
A: Water is a common impurity, especially after an aqueous workup, and can interfere with many reactions (e.g., those using organometallics or acyl chlorides).
-
Causality: Piperidine is hygroscopic and forms an azeotrope with water (boiling point 92.8°C, containing 65% piperidine), making simple distillation for water removal inefficient.[8][9]
-
Troubleshooting & Solution:
-
Pre-drying (Chemical): The standard and most effective method is to let the piperidine stand over solid potassium hydroxide (KOH) pellets for several hours or overnight.[2] KOH is an excellent drying agent for amines and does not react with them. Other agents like calcium hydride (CaH₂) or sodium can also be used, but with greater caution.[2]
-
Final Purification (Distillation): After pre-drying, carefully decant the piperidine away from the drying agent and perform a final distillation to obtain the pure, anhydrous product. See Protocol 2 .
-
Section 2: Core Purification Protocols & Workflows
This section provides detailed, step-by-step methodologies for the purification techniques discussed above.
Decision Workflow for Piperidine Purification
Before starting, use this logic diagram to select the most appropriate purification strategy.
Caption: Decision-making workflow for selecting a purification method.
Protocol 1: General Acid-Base Extraction
This protocol is ideal for separating a basic piperidine product from neutral or acidic impurities.[1]
Caption: Workflow for purification by acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine is protonated and partitions into the aqueous layer.[1][10]
-
Layer Separation: Separate the two layers. Retain the aqueous layer and discard the organic layer containing neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and make it basic by slowly adding a concentrated base (e.g., 3M NaOH solution) until the pH is greater than 10.
-
Re-extraction: Extract the now deprotonated (neutral) piperidine product back into an organic solvent (e.g., DCM) by performing at least three extractions.
-
Drying and Concentration: Combine the organic extracts and dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified product.[1]
Protocol 2: Drying and Simple Distillation of Liquid Piperidine
This protocol is for removing water and other non-azeotropic, lower- or higher-boiling impurities.[1]
Methodology:
-
Pre-drying: Place the crude, wet piperidine in a round-bottom flask. Add solid potassium hydroxide (KOH) pellets and allow the mixture to stand for several hours (or overnight) with occasional swirling to remove the bulk of the water.[2]
-
Distillation Setup: Assemble a standard distillation apparatus. Ensure all glassware is completely dry.
-
Distillation: Carefully decant or filter the piperidine away from the KOH pellets into the distillation flask. Add boiling chips.
-
Fraction Collection: Heat the flask and collect the fraction that boils at the correct temperature for your product (for piperidine, this is 105-106°C at atmospheric pressure).[2] Discard any initial low-boiling fractions and stop before high-boiling impurities begin to distill.
Protocol 3: Purification via Carbonate Salt Formation
This method is highly effective for removing pyridine impurities that form an azeotrope with piperidine.[1][2]
Methodology:
-
Salt Formation: Dissolve the crude piperidine (containing pyridine) in an organic solvent like xylene. Bubble carbon dioxide (CO₂) gas through the solution. Piperidine carbonate will precipitate as a white solid.[1][2][5]
-
Filtration: Cool the mixture to ensure complete precipitation and then filter the solid salt from the solution. The pyridine impurity remains in the filtrate.[2]
-
Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water. Add a strong base, such as sodium hydroxide (NaOH), to liberate the free piperidine from its salt.[2]
-
Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Dry the organic extract (e.g., over solid KOH), filter, and distill as described in Protocol 2 to obtain pure piperidine.[1][2]
Protocol 4: Flash Column Chromatography of a Piperidine Derivative
This is the method of choice for purifying solid or high-boiling liquid piperidine derivatives from impurities of different polarities.
Caption: General workflow for purification by column chromatography.[1]
Methodology:
-
TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., hexane/ethyl acetate or DCM/methanol mixtures). For basic compounds, it is crucial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent peak tailing on the silica gel. An optimal solvent system should give your target compound a retention factor (R_f) of ~0.3.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Wet pack the chromatography column with the slurry, ensuring a level and compact bed.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the mobile phase ("wet loading") and carefully add it to the top of the column.
-
Elution and Fraction Collection: Begin elution with the mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. Collect fractions of a suitable volume.[1]
-
Fraction Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[1]
Protocol 5: Single-Solvent Recrystallization
This protocol is a powerful technique for purifying crystalline solid piperidine derivatives.[1]
Methodology:
-
Solvent Selection: Place a small amount (~10-20 mg) of the crude solid into several test tubes. Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) dropwise. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent. Heat the mixture (e.g., on a hot plate) and add more solvent in small portions until the solid just dissolves completely.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Section 3: Purity Assessment
After purification, it is essential to verify the purity of your piperidine compound.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques are used to quantify purity by separating the main component from any impurities. The purity is often determined by the area percentage of the main peak.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can confirm the identity of the compound while also revealing the presence of impurities through unexpected signals.[11]
Section 4: Critical Safety Precautions
Piperidine and many of its derivatives are hazardous materials. Always adhere to strict safety protocols.
-
Handling: Always handle piperidine in a well-ventilated chemical fume hood.[14][15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[17][18]
-
Fire Safety: Piperidine is flammable. Keep it away from open flames, hot surfaces, and other sources of ignition.[15][17][18] Use non-sparking tools and ensure equipment is properly grounded.[14][17]
-
Spills: In case of a spill, absorb it with a non-flammable material like sand or diatomaceous earth and dispose of it as hazardous waste.[14]
-
First Aid: In case of skin contact, immediately wash the affected area with plenty of water.[14][18] If inhaled, move to fresh air.[17] In case of eye contact, rinse cautiously with water for several minutes.[17] Seek immediate medical attention for any significant exposure.
Section 5: References
-
Application Notes and Protocols for the Purification of Piperidine Reaction Products, Benchchem. --INVALID-LINK--
-
Piperidine Purification and Isolation: A Technical Support Guide, Benchchem. 2
-
Piperidine - SAFETY DATA SHEET, pentachemicals. 14
-
Safety Data Sheet: Piperidine, Chemos GmbH&Co.KG. 17
-
SAFETY DATA SHEET - Piperidine, Fisher Scientific. 15
-
HAZARD SUMMARY - Piperidine, NJ.gov. 18
-
Safety Data Sheet: Piperidine, Carl ROTH. 16
-
purification of ortho-methyl 4-Anilino-1-Boc-piperidine by chromatography, Benchchem. --INVALID-LINK--
-
Process for purifying piperidine, Google Patents. 3
-
A New Synthesis of Piperidine, Canadian Science Publishing. 8
-
Purification of piperidine, Google Patents. 4
-
A kind of purification method of high-purity piperidine, Google Patents. 5
-
Process for the purification of piperidine, Google Patents. 6
-
A Further Note on the Purification of Piperidine, ACS Publications. 19
-
Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis, Benchchem. 11
-
Technical Support Center: A Troubleshooting Guide for 2-Benzylpiperidine Purification, Benchchem. 7
-
CWE of Piperidine, Sciencemadness Discussion Board. 20
-
Piperidine from the hydrolysis of piperine, Sciencemadness.org. 9
-
A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Derivatives, Benchchem. 12
-
Method for measuring content of piperidine impurity in glatiramer acetate sample, Google Patents. 21
-
What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant ?, ResearchGate. 10
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant, PubMed. 13
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 4. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 5. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 6. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. carlroth.com [carlroth.com]
- 17. chemos.de [chemos.de]
- 18. nj.gov [nj.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Sciencemadness Discussion Board - CWE of Piperidine - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Efficient Piperidine Synthesis
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on catalyst selection for efficient piperidine synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, and its efficient synthesis is paramount.[1][2][3] This guide is structured to address common challenges and frequently asked questions, offering solutions grounded in mechanistic understanding and field-proven expertise.
Troubleshooting Guide: Common Issues in Catalytic Piperidine Synthesis
This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and actionable solutions.
Issue 1: My hydrogenation of a pyridine derivative is sluggish or has stalled.
Question: I'm attempting to hydrogenate a substituted pyridine to the corresponding piperidine, but the reaction is either very slow or stops before completion. What are the likely causes and how can I resolve this?
Answer: A stalled or sluggish hydrogenation is a frequent challenge, often pointing towards catalyst deactivation or suboptimal reaction conditions. Here’s a breakdown of the probable causes and solutions:
-
Probable Cause 1: Catalyst Poisoning by Product Inhibition. The nitrogen atom in the piperidine product possesses a lone pair of electrons that can strongly adsorb to the active sites of the catalyst, effectively "poisoning" it and preventing further reaction.[4][5] This is a classic case of product inhibition. Precious metal catalysts like Palladium (Pd/C) are particularly susceptible to this.[4][6]
-
Solution 1: Catalyst Choice. Switch to a catalyst that is more resistant to nitrogen poisoning. Rhodium-based catalysts (e.g., Rh/C) are often a better choice than palladium for pyridine hydrogenation.[5][6] Platinum catalysts (e.g., PtO₂, Adams' catalyst) are also highly effective.[6]
-
Solution 2: Use of Acidic Additives. The addition of an acid, such as hydrochloric acid (HCl) or glacial acetic acid, can protonate the nitrogen of the pyridine starting material and the piperidine product.[6] This protonation reduces the Lewis basicity of the nitrogen, diminishing its ability to coordinate to and poison the metal catalyst.
-
Solution 3: Increase Catalyst Loading. As a straightforward but less ideal approach, increasing the catalyst loading can compensate for the poisoned active sites.[4] However, this increases cost and may complicate work-up.
-
-
Probable Cause 2: Insufficiently Harsh Reaction Conditions. The aromaticity of the pyridine ring makes it inherently stable and resistant to reduction.[3][6] The reaction conditions may not be energetic enough to overcome this barrier.
-
Probable Cause 3: Poor Quality or Improperly Handled Catalyst. The catalyst may be old, have been stored improperly, or be from a low-quality batch, leading to reduced activity.[4] For pyrophoric catalysts like Raney Nickel, exposure to air can cause deactivation.[5]
-
Solution: Use Fresh, High-Quality Catalyst. Always use a fresh batch of catalyst from a reputable supplier and handle it under an inert atmosphere if necessary.
-
Issue 2: I'm observing significant byproduct formation.
Question: My reaction is producing a mixture of products, including partially hydrogenated intermediates and ring-opened species. How can I improve the selectivity towards the desired piperidine?
Answer: The formation of byproducts is typically a result of incomplete reaction, overly harsh conditions, or the inherent reactivity of the substrate and catalyst.
-
Probable Cause 1: Incomplete Hydrogenation. Insufficient reaction time or mild conditions can lead to the accumulation of partially hydrogenated intermediates like dihydropyridines and tetrahydropyridines.[6][8]
-
Solution: Drive the Reaction to Completion. Increase the reaction time, temperature, and/or hydrogen pressure to ensure the full reduction of the pyridine ring.[6] Monitoring the reaction progress by techniques like GC-MS or TLC is crucial.
-
-
Probable Cause 2: Ring-Opening. Certain catalysts, particularly some rhodium complexes, in the presence of water, can promote the opening of the piperidine ring.[6]
-
Solution: Control Water Content. If ring-opening is observed, conduct the reaction under anhydrous conditions.[6]
-
-
Probable Cause 3: Over-reduction of Other Functional Groups. If your substrate contains other reducible functional groups (e.g., nitro, cyano, alkene), harsh reaction conditions may lead to their undesired reduction.[9]
-
Solution: Judicious Catalyst Selection. Choose a catalyst with higher chemoselectivity. For instance, recent developments in iridium(III)-catalyzed ionic hydrogenation have shown exceptional tolerance for sensitive functional groups like nitro, azido, and bromo moieties.[1] This method operates under mild conditions, preserving these functionalities.[1]
-
Issue 3: I'm struggling with low diastereoselectivity in the synthesis of substituted piperidines.
Question: The hydrogenation of my substituted pyridine is resulting in a poor ratio of diastereomers. How can I influence the stereochemical outcome?
Answer: The diastereoselectivity of pyridine hydrogenation is influenced by the catalyst, substrate, and reaction conditions.
-
Probable Cause: Non-Optimized Reaction Conditions. The reaction conditions may not be favoring the formation of the desired stereoisomer.
-
Solution 1: Adjust Hydrogen Pressure. Increasing the hydrogen pressure can sometimes favor the formation of the cis isomer. For example, increasing the pressure from 30 to 80 bar has been shown to improve the cis:trans ratio.[6]
-
Solution 2: Catalyst and Ligand Screening. For homogeneous catalysis, the choice of ligand can have a profound impact on stereoselectivity.[10] For heterogeneous catalysis, the nature of the metal and support can also influence the stereochemical outcome. Screening different catalysts is often necessary.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst selection and reaction design for piperidine synthesis.
Q1: What are the main classes of catalysts used for piperidine synthesis, and what are their pros and cons?
A1: Catalysts for piperidine synthesis can be broadly categorized into heterogeneous and homogeneous systems.
-
Heterogeneous Catalysts: These are in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase).[11][12]
-
Examples: Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), Raney Nickel.[4][6]
-
Advantages: Ease of separation from the reaction mixture, reusability, and suitability for industrial processes.[3][12][13]
-
Disadvantages: Can require harsh reaction conditions (high temperature and pressure), may have lower selectivity, and can be prone to poisoning.[3][13]
-
-
Homogeneous Catalysts: These are in the same phase as the reactants (dissolved in the reaction solvent).[11][12]
-
Examples: Iridium(III) complexes, Rhodium complexes with chiral ligands.[1][10]
-
Advantages: High activity and selectivity under mild conditions, and the potential for asymmetric synthesis.[12]
-
Disadvantages: Difficult and costly to separate from the product, which can be a significant hurdle for industrial applications.[13]
-
-
Biocatalysts: Enzymes can also be used for piperidine synthesis.
Q2: How do I choose the right catalyst for a substrate with sensitive functional groups?
A2: This is a critical consideration for complex molecule synthesis. The key is to select a catalyst that operates under mild conditions and exhibits high chemoselectivity.
-
Iridium-Catalyzed Ionic Hydrogenation: This is an excellent modern choice for substrates with reducible functional groups like nitro, azido, bromo, alkenyl, and alkynyl moieties.[1] The mechanism avoids direct oxidative addition of H₂ and circumvents common deactivation pathways.[1]
-
Palladium Catalysis with Caution: While common, Pd/C can be aggressive and reduce many functional groups. Its use with sensitive substrates requires careful optimization of reaction conditions (lower temperature and pressure) and may not always be suitable.[9]
-
Protecting Groups: In some cases, temporarily protecting the sensitive functional group is a viable strategy.[4]
Q3: What is the role of the catalyst support in heterogeneous catalysis for piperidine synthesis?
A3: The support can significantly influence the activity and selectivity of the catalyst.
-
Surface Area and Porosity: A high surface area support (like activated carbon) allows for better dispersion of the metal nanoparticles, leading to a higher number of active sites.
-
Metal-Support Interactions: The support can electronically modify the metal catalyst, affecting its reactivity. For example, the acidity or basicity of the support can play a role in the reaction mechanism.
-
Stability: The support provides mechanical and thermal stability to the metal nanoparticles, preventing their aggregation and deactivation.
Q4: Can I reuse my heterogeneous catalyst?
A4: Yes, one of the main advantages of heterogeneous catalysts is their potential for reuse. However, their activity may decrease over time due to:
-
Leaching: Metal particles can detach from the support and be lost during work-up.
-
Sintering: At high temperatures, metal nanoparticles can agglomerate, reducing the number of active sites.
-
Irreversible Poisoning: Strong chemisorption of impurities or byproducts can permanently deactivate the catalyst.[4]
To reuse a catalyst, it should be carefully filtered after the reaction, washed with a suitable solvent to remove adsorbed species, and dried under vacuum before being used in a subsequent run. It's advisable to test the activity of the recycled catalyst on a small scale first.
Experimental Protocols & Data
General Protocol for Hydrogenation of a Substituted Pyridine using PtO₂ (Adams' Catalyst)
This protocol provides a general guideline for the hydrogenation of substituted pyridines where chemoselectivity may be a concern.[6]
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Hydrogenation: Seal the reactor, purge with an inert gas, and then pressurize with hydrogen to the desired pressure (e.g., 50-80 bar). Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 60-80 °C) for the required time (typically 4-24 hours).[6]
-
Monitoring: Monitor the reaction progress using GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas. Filter the reaction mixture to remove the catalyst. The filtrate can then be worked up as appropriate for the specific product (e.g., neutralization, extraction, and purification).
Catalyst Performance Comparison for Pyridine Hydrogenation
| Catalyst | Typical H₂ Pressure (bar) | Typical Temperature (°C) | Common Solvents | Notes |
| PtO₂ | 50 - 70[6] | Room Temp - 80 | Glacial Acetic Acid[6] | Often effective for substituted pyridines.[6] |
| Rh/C | 30 - 80[6] | 60 - 80[6] | Acetic Acid, Alcohols | Generally more active than Palladium for pyridine reduction.[6] |
| Pd/C | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | Can be prone to catalyst poisoning.[6] |
| Raney Ni | High | 170 - 200[15] | - | Often used for the synthesis of piperidine itself.[15] |
Visualizing Workflows and Mechanisms
Troubleshooting Workflow for Sluggish/Stalled Piperidine Synthesis
Caption: Troubleshooting workflow for sluggish piperidine synthesis.
Mechanism of Catalyst Poisoning by Piperidine
Caption: Mechanism of catalyst poisoning by a piperidine derivative.
References
- 1. bioengineer.org [bioengineer.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. eolss.net [eolss.net]
- 13. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Scale-Up of 1-Acetyl-4-(methylamino)piperidine Production
Welcome to the Technical Support Center for the production of 1-Acetyl-4-(methylamino)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to anticipate and overcome common challenges, ensuring a robust and efficient manufacturing process.
I. Overview of the Synthetic Pathway
The industrial synthesis of this compound is typically achieved through a two-step process:
-
Reductive Amination: 1-Acetyl-4-piperidone reacts with methylamine in the presence of a reducing agent to form 4-(methylamino)piperidine.
-
Acetylation: The secondary amine of 4-(methylamino)piperidine is then acetylated using a suitable acetylating agent to yield the final product.
While seemingly straightforward, scaling up this synthesis presents several challenges that can impact yield, purity, and overall process efficiency. This guide will delve into these critical aspects.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve issues based on common observable problems during your scale-up experiments.
Issue 1: Low Yield in the Reductive Amination Step
Question: We are experiencing significantly lower yields than expected in the reductive amination of 1-Acetyl-4-piperidone with methylamine. What are the potential causes and how can we troubleshoot this?
Answer:
Low yields in reductive amination are a frequent challenge during scale-up. The root causes can often be traced to several factors related to reaction kinetics and thermodynamics.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Imine Formation | The formation of the imine intermediate is an equilibrium-driven process.[1] On a larger scale, inefficient water removal can shift the equilibrium back towards the starting materials. | 1. Azeotropic Water Removal: If your solvent system allows, consider azeotropic distillation to remove water as it forms. 2. Use of Dehydrating Agents: The addition of a dehydrating agent like molecular sieves can be effective, but ensure its compatibility with your reagents and consider the logistics of removal at scale. |
| Side Reaction: Ketone Reduction | The reducing agent can directly reduce the ketone starting material to the corresponding alcohol (1-acetyl-4-hydroxypiperidine), a common side reaction.[2] | 1. Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is less likely to reduce the ketone compared to stronger reducing agents like sodium borohydride.[3] 2. Staged Addition: Add the reducing agent portion-wise to maintain a low concentration, favoring the reduction of the more reactive imine intermediate. |
| Catalyst Inactivation (if applicable) | If using a catalytic hydrogenation approach, the catalyst can be poisoned by impurities in the starting materials or solvent. The amine product itself can also sometimes inhibit catalyst activity.[1] | 1. Raw Material Purity: Ensure high purity of 1-acetyl-4-piperidone and methylamine. 2. Catalyst Screening: Experiment with different catalysts (e.g., various grades of Pd/C, PtO2) and catalyst loadings. |
| Suboptimal pH | The rate of imine formation is pH-dependent. A pH that is too low will protonate the amine, reducing its nucleophilicity, while a pH that is too high will not sufficiently activate the carbonyl group.[4] | 1. pH Optimization: Conduct small-scale experiments to determine the optimal pH range for your specific reaction conditions. Typically, a weakly acidic pH is ideal. |
Workflow for Troubleshooting Low Yield in Reductive Amination:
Caption: Troubleshooting workflow for low yield in reductive amination.
Issue 2: Impurity Formation During Acetylation
Question: We are observing significant levels of an unknown impurity in our final product after the acetylation step. How can we identify and mitigate this?
Answer:
Impurity formation during acetylation is often related to the reactivity of the starting materials and the reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Over-acetylation | While less common for secondary amines, under harsh conditions or with highly reactive acetylating agents, side reactions can occur. | 1. Choice of Acetylating Agent: Acetic anhydride is generally a good choice. Acetyl chloride is more reactive and may lead to more side products.[5] 2. Control Stoichiometry: Use a slight excess of the acetylating agent, but avoid a large excess. |
| Presence of Unreacted Starting Material | Incomplete reaction will leave unreacted 4-(methylamino)piperidine in the final product. | 1. Reaction Monitoring: Use an appropriate analytical technique (TLC, GC, or LC) to monitor the reaction to completion. 2. Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at an optimal temperature. |
| Diacylation of Impurities | If the starting 4-(methylamino)piperidine contains primary amine impurities, these can be diacylated, leading to complex impurity profiles. | 1. Purity of Starting Material: Ensure the purity of the 4-(methylamino)piperidine intermediate is high before proceeding to the acetylation step. |
| Degradation of Product | The product may be unstable under the reaction or workup conditions, especially if the temperature is too high or if strong acids or bases are present for an extended period. | 1. Mild Reaction Conditions: Use a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct.[6] 2. Workup Optimization: Minimize the time the product is exposed to harsh pH conditions during workup. |
Analytical Approach to Impurity Identification:
A systematic approach to impurity profiling is crucial.
-
Characterize the Impurity: Isolate the impurity using preparative HPLC or column chromatography.
-
Structure Elucidation: Use spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to determine the structure of the impurity.
-
Hypothesize Formation Pathway: Based on the structure, propose a likely mechanism for its formation. This will guide your efforts to mitigate it.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the production of this compound?
A1: Safety is paramount during scale-up. Key considerations include:
-
Reagent Handling: Both methylamine and acetylating agents like acetyl chloride are corrosive and have high vapor pressures. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).[7][8]
-
Exothermic Reactions: Both the reductive amination and acetylation steps can be exothermic. Implement controlled addition of reagents and have an effective cooling system in place to manage the heat generated.
-
Flammable Solvents: Many organic solvents used in this synthesis are flammable. Use intrinsically safe equipment and take precautions against static discharge.[2]
-
Pressure Build-up: If using catalytic hydrogenation, ensure the reactor is properly rated for the intended pressure and that appropriate pressure relief systems are in place.
Q2: How does the quality of raw materials impact the scale-up process?
A2: The quality of your starting materials is critical for a successful and reproducible scale-up.
-
1-Acetyl-4-piperidone: Impurities in this starting material can lead to side reactions and the formation of difficult-to-remove impurities in the final product.
-
Methylamine: The concentration of aqueous methylamine solutions can vary. It is important to accurately determine the concentration to ensure correct stoichiometry.
-
Solvents: Water content in solvents can be detrimental to the reductive amination step. Ensure you are using appropriately dried solvents.
Q3: What are the recommended analytical methods for in-process control and final product release?
A3: A robust analytical package is essential for process control and quality assurance.
-
In-Process Controls (IPCs):
-
TLC: A quick and easy way to monitor reaction progress.
-
GC or HPLC: For more quantitative monitoring of the disappearance of starting materials and the appearance of the product.
-
-
Final Product Release:
-
HPLC: To determine the purity of the final product and quantify any impurities.
-
GC-MS: To identify and quantify volatile impurities and residual solvents.
-
NMR (¹H and ¹³C): To confirm the structure of the final product.
-
Karl Fischer Titration: To determine the water content.
-
Q4: What are the most common challenges in purifying this compound at a larger scale?
A4: Purification at scale can present different challenges compared to the lab.
-
Distillation: If the product is thermally stable, distillation can be a viable option. However, high vacuum and precise temperature control are necessary to prevent degradation.
-
Crystallization: Developing a robust crystallization process is often the best approach for achieving high purity at scale. This requires careful solvent screening and optimization of cooling profiles.
-
Column Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale production due to high solvent consumption and low throughput. It is typically reserved for the purification of high-value compounds or for the removal of particularly challenging impurities.
Diagram of the Overall Synthesis and Key Control Points:
Caption: Overall synthetic workflow with critical control points.
IV. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
TCI Chemicals. (2024). SAFETY DATA SHEET: 4-Amino-1-methylpiperidine. --INVALID-LINK--
-
Fisher Scientific. (2015). SAFETY DATA SHEET: 4-Methylpiperidine. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. --INVALID-LINK--
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). --INVALID-LINK--
-
Mastering Chemistry Help. (2013). acylation of amines. --INVALID-LINK--
-
Wikipedia. (n.d.). Reductive amination. --INVALID-LINK--
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. --INVALID-LINK--
-
Bornadel, A., Bisagni, S., Pushpanath, A., & Dominguez, B. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1262–1268.
-
ResearchGate. (2025). Reductive amination of ketones for the synthesis of branched primary amines. --INVALID-LINK--
-
ACS Publications. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. --INVALID-LINK--
-
RSC Publishing. (2024). A waste-minimized protocol for electrochemical reductive amination and its environmental assessment. --INVALID-LINK--
-
ResearchGate. (n.d.). Gram-scale preparation and synthetic transformations of the polysubstituted piperidine 3 a. --INVALID-LINK--
-
ResearchGate. (n.d.). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. --INVALID-LINK--
-
ResearchGate. (n.d.). Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study. --INVALID-LINK--
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. --INVALID-LINK--
-
Organic-Reaction.com. (n.d.). Reductive Amination - Common Conditions. --INVALID-LINK--
-
Organic-Reaction.com. (n.d.). Reductive Amination. --INVALID-LINK--
-
Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. --INVALID-LINK--
-
ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. --INVALID-LINK--
-
ResearchGate. (2017). How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?. --INVALID-LINK--
-
NIH. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. --INVALID-LINK--
-
Quora. (2024). Why can benzoylation of primary and secondary amines be carried out in basic medium, but acetylation cannot be done in basic conditions?. --INVALID-LINK--
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. --INVALID-LINK--
-
YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. --INVALID-LINK--
-
NIH. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. --INVALID-LINK--
-
ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis process of anhydrous piperazine in pilot scale. --INVALID-LINK--
-
ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. --INVALID-LINK--
-
BOC Sciences. (n.d.). 1-Boc-4-(methylamino)piperidine. --INVALID-LINK--
-
Hilaris Publisher. (2011). Purity Profiling of Peptide Drugs. --INVALID-LINK--
-
BenchChem. (2025). Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods. --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). This compound. --INVALID-LINK--
-
Advances in Journal of Chemistry A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. --INVALID-LINK--
-
PubMed. (2013). Scalable synthesis of N-acylaziridines from N-tosylaziridines. --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1-Boc-4-(methylamino)piperidine. --INVALID-LINK--
-
ResearchGate. (n.d.). QbD for Raw Materials. --INVALID-LINK--
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. acylation of amines [entrancechemistry.blogspot.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Acetyl-4-(methylamino)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
1-Acetyl-4-(methylamino)piperidine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As an intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Even trace impurities can lead to the formation of undesired side-products, impact reaction kinetics, and introduce potentially toxic components that are difficult to remove in downstream processes.
This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of synthesized this compound. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring that the protocols described form a self-validating system for robust and reliable purity assessment. The validation of these analytical methods is a documented process that ensures they are suitable for their intended purpose, providing consistent, accurate, and reliable data.[1][2][3]
Understanding the Analyte and Potential Impurities
Before selecting an analytical method, it's crucial to understand the physicochemical properties of this compound and the likely impurities from its synthesis. A common synthetic route involves the N-acetylation of a protected 4-(methylamino)piperidine precursor, such as 1-Boc-4-(methylamino)piperidine.[][5]
Potential Impurities May Include:
-
Unreacted Starting Materials: e.g., 1-Boc-4-(methylamino)piperidine or the unacetylated piperidine precursor.
-
Reagents and Solvents: Residual acetic anhydride, catalysts, and solvents used during the reaction and workup.
-
Side-Products: Di-acetylated products or by-products from degradation.
-
Over-alkylation Products: Impurities from the synthesis of the piperidine core itself.
A robust analytical strategy will employ multiple, orthogonal techniques capable of separating and detecting these varied chemical entities.
Method 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical quality control for its high resolving power, sensitivity, and quantitative accuracy.[6] For this compound, a reversed-phase (RP-HPLC) method is typically the most effective.
Principle of Analysis: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More polar compounds, such as potential salt impurities, will elute earlier, while less polar compounds, like the target analyte and organic impurities, will be retained longer.[6]
Why it Works for This Molecule: The acetyl group and the piperidine ring provide sufficient hydrophobicity for retention on a C18 column, while the secondary amine offers a site for potential interactions, allowing for fine-tuning of the separation. Although the molecule lacks a strong native chromophore for UV detection, the amide bond allows for low-wavelength UV detection (around 210 nm).[7] For detecting impurities that lack a chromophore, such as simple piperidine, pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be employed to make them UV-active.[6][8]
Experimental Protocol: RP-HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.[6]
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for resolving small molecules of moderate polarity.[8][9] |
| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the basic amine. |
| Gradient | 5% B to 95% B over 10 min | A gradient ensures elution of both polar and non-polar impurities.[7] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column.[7][8] |
| Column Temp. | 30°C | Ensures reproducible retention times.[8][9] |
| Injection Vol. | 10 µL | Balances sensitivity with the risk of column overloading. |
| Detector | UV-Vis Diode Array Detector (DAD) | |
| Wavelength | 210 nm | Detects the amide bond. A DAD allows for peak purity analysis. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The Limit of Detection (LOD) and Limit of Quantification (LOQ) for piperidine derivatives can be as low as 0.15 µg/mL and 0.44 µg/mL, respectively, with a well-developed method.[8][9]
-
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly well-suited for detecting residual solvents and certain low-boiling point impurities that might be missed by HPLC.
Principle of Analysis: In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a long capillary column. The separated compounds then enter the mass spectrometer (MS), which fragments them into characteristic ions, providing a unique "fingerprint" for identification.
Why it Works for This Molecule: this compound is sufficiently volatile to be analyzed by GC. The MS detector provides excellent specificity, allowing for the confident identification of impurities by comparing their mass spectra to library databases. This method is highly effective for detecting N-acetylated amino compounds.[10] Derivatization, for example with benzenesulfonyl chloride, can be used to improve the chromatographic properties and detection of amines if necessary.[11]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a 1.0 mg/mL solution of the sample in a suitable volatile solvent, such as Dichloromethane or Ethyl Acetate.
-
Ensure the solvent is free from contaminants that could interfere with the analysis.
-
-
Instrumental Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm | A non-polar 5% phenyl-methylpolysiloxane column is a good general-purpose choice.[11] |
| Carrier Gas | Helium, 1.0 mL/min | Inert and provides good separation efficiency. |
| Injector Temp. | 280°C | Ensures complete vaporization of the analyte and impurities. |
| Oven Program | 80°C (1 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature ramp is essential to separate compounds with different boiling points.[11] |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace impurity analysis.[11] |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns. |
| Mass Range | 40 - 400 amu | Covers the expected mass range of the analyte and likely impurities. |
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by searching their mass spectra against a reference library (e.g., NIST).
-
Quantify purity using the area percent method, similar to HPLC.
-
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS purity analysis and impurity identification.
Method 3: Quantitative NMR (qNMR) for Absolute Purity
While chromatographic methods provide relative purity (area %), Nuclear Magnetic Resonance (NMR) spectroscopy can determine absolute purity without the need for a specific reference standard of the compound itself.[12] This makes it an invaluable orthogonal technique.
Principle of Analysis: Quantitative ¹H NMR (qNMR) relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[13] By adding a known amount of a highly pure, stable internal standard with a simple spectrum to the sample, the absolute quantity of the analyte can be determined by comparing the integrals of their respective signals.
Why it Works for This Molecule: this compound has several distinct proton signals (e.g., acetyl methyl, N-methyl, piperidine ring protons) that can be used for quantification. The method is non-destructive, provides structural confirmation, and can detect non-UV-active and non-volatile impurities simultaneously.[12][14] The European Pharmacopoeia recognizes qNMR as a valid method for purity determination.[15]
Experimental Protocol: ¹H qNMR
-
Sample and Standard Preparation:
-
Select a suitable internal standard that does not have signals overlapping with the analyte (e.g., maleic acid, dimethyl sulfone). The standard must be highly pure and non-volatile.
-
Accurately weigh ~10 mg of the this compound sample into an NMR tube. Record the exact weight (W_analyte).
-
Accurately weigh ~5 mg of the internal standard into the same NMR tube. Record the exact weight (W_std).
-
Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer of 400 MHz or higher.
-
Crucial Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being integrated (typically D1 ≥ 30s) to allow for full magnetization recovery. Use a 90° pulse angle.
-
-
Data Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate a well-resolved, unique signal from the analyte (Int_analyte) and a signal from the internal standard (Int_std).
-
Calculate the absolute purity using the following formula:
Purity (%) = (Int_analyte / Int_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std
Where:
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
Purity_std = Purity of the internal standard (usually >99.5%)
-
Visualization: qNMR Logic Diagram
Caption: Logical inputs for calculating absolute purity via qNMR.
Comparison of Analytical Methods
The choice of method depends on the specific goal of the analysis. A comprehensive validation strategy will often employ at least two orthogonal methods.
| Feature | HPLC-UV | GC-MS | qNMR |
| Purity Type | Relative (Area %) | Relative (Area %) | Absolute (Mass %) |
| Primary Use | Quantitative purity, non-volatile impurities | Volatile impurities, residual solvents, impurity ID | Absolute quantification, structural confirmation |
| Sensitivity | High (µg/mL to ng/mL)[6][8] | Very High (pg/mL to ng/mL) | Moderate (mg/mL) |
| Specificity | Good (based on retention time) | Excellent (mass spectrum) | Excellent (chemical shift) |
| Sample Prep | Simple (dissolve & filter) | Simple (dissolve in volatile solvent) | Requires precise weighing of sample and standard |
| Key Advantage | Robust, widely available, precise quantification | Definitive identification of unknowns via MS library | No need for analyte-specific reference standard |
| Key Limitation | Requires UV-active compounds, reference standards needed for impurity ID | Limited to thermally stable, volatile compounds | Lower sensitivity, requires expensive equipment |
Conclusion: A Multi-faceted Approach to Purity Validation
Validating the purity of this compound requires more than a single analytical run. A robust, self-validating strategy relies on the intelligent application of orthogonal methods.
-
For routine quality control and quantification of known impurities , HPLC-UV is the method of choice due to its precision and robustness.
-
To screen for and identify unknown volatile impurities and residual solvents , GC-MS is indispensable for its superior identification capabilities.
-
To establish the absolute purity of a new batch or to qualify it as a reference material , qNMR provides an authoritative result that is independent of a specific standard for the analyte itself.
By combining these techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality of this critical intermediate and safeguarding the integrity of the final pharmaceutical product. This adherence to rigorous analytical validation is a cornerstone of regulatory compliance and patient safety.[1]
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. quora.com [quora.com]
- 15. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 1-Acetyl-4-(methylamino)piperidine
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic precursors is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Acetyl-4-(methylamino)piperidine serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. Its purity directly influences the quality of the final drug substance, with potential impurities carrying forward or giving rise to new, potentially harmful by-products.
Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1] This necessitates the use of robust, validated analytical techniques to create a comprehensive impurity profile. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical tools for this purpose.[1][2]
This guide provides an in-depth comparison of HPLC and GC-MS methodologies for the purity assessment of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy approach to quality control.
Section 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities and Degradants
Principle and Rationale
HPLC is the workhorse for analyzing non-volatile or thermally labile organic impurities.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal. This technique separates the primary compound from its related substances—such as starting materials, synthetic by-products, or degradation products—based on their differential partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecyl) column is selected for its versatility and strong hydrophobic retention of a wide range of organic molecules. This provides an excellent foundation for separating the moderately polar parent compound from both more polar and less polar impurities.[3][4][5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (or acidified water) and an organic solvent like acetonitrile is employed. The amine functional group in the piperidine ring can cause peak tailing on silica-based columns due to interaction with residual silanol groups. Adding an acid (e.g., formic or phosphoric acid) to the mobile phase protonates the amine, ensuring a single ionic form and minimizing this interaction, which results in sharper, more symmetrical peaks.[6]
-
Detection: The acetyl group provides a chromophore that allows for sensitive detection using a UV detector, typically in the range of 210-230 nm where amide bonds absorb. A Photodiode Array (PDA) detector is preferable as it can acquire spectra across a range of wavelengths, helping to assess peak purity and tentatively identify impurities based on their UV spectra.[4]
Experimental Protocol: RP-HPLC Method
1. Instrumentation and Consumables:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or phosphoric acid), analytical grade.
2. Reagent Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
3. Standard and Sample Preparation:
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the sample to be tested.
4. Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm (with PDA scanning from 200-400 nm) |
| Gradient Program | 0-5 min: 10% B; 5-35 min: 10% to 90% B; 35-40 min: 90% B; 40.1-45 min: 10% B |
5. Validation and System Suitability:
-
Before analysis, perform a system suitability test by making replicate injections of the standard solution.
-
Key parameters like theoretical plates, tailing factor for the main peak, and reproducibility (%RSD of peak area) must meet predefined criteria (e.g., Tailing Factor ≤ 2.0, %RSD ≤ 2.0%) to ensure the system is performing correctly.[3]
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[4][7][8][9]
HPLC Analysis Workflow
Caption: HPLC workflow for non-volatile impurity analysis.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
Principle and Rationale
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, most notably residual solvents left over from the synthesis and purification processes.[1][10][11] For pharmaceutical substances, Static Headspace (HS) sampling is the preferred injection technique.[12][13] It involves heating the sample in a sealed vial to allow volatile analytes to partition into the gas phase (the headspace), which is then injected into the GC system. This prevents non-volatile matrix components from contaminating the instrument.
Causality Behind Experimental Choices:
-
Headspace Sampling: This technique is ideal as it selectively introduces volatile compounds into the GC, protecting the inlet and column from the non-volatile this compound, which enhances method robustness and longevity.[13][14]
-
Stationary Phase: A low-polarity column, such as one coated with 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5ms or HP-5ms), is highly effective for separating a wide range of common organic solvents based on their boiling points and weak intermolecular interactions.[15][16]
-
Temperature Program: A programmed temperature ramp is used to first separate highly volatile solvents at a lower temperature, then increase the temperature to elute less volatile compounds in a reasonable time frame, ensuring good resolution for all potential analytes.
-
Mass Spectrometry (MS) Detection: MS provides definitive identification of impurities. The electron ionization (EI) source fragments molecules into predictable patterns, creating a mass spectrum that acts as a chemical fingerprint. This spectrum can be compared against extensive libraries (like NIST) for confident identification, a significant advantage over less specific detectors like FID.[11]
Experimental Protocol: Headspace GC-MS Method
1. Instrumentation and Consumables:
-
GC-MS system equipped with a static headspace autosampler.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, high purity.
-
Headspace Vials: 20 mL with appropriate caps and septa.
-
Solvent: Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.
2. Reagent Preparation:
-
Diluent: DMSO.
-
Standard Solution: Prepare a stock solution containing known residual solvents (as per ICH Q3C guidelines) at relevant concentrations in DMSO.
3. Standard and Sample Preparation:
-
Sample Preparation: Accurately weigh about 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of DMSO, cap immediately, and vortex to dissolve.
-
Standard Preparation: Add the same volume of the standard solution to a headspace vial containing 5 mL of DMSO.
4. Headspace and GC-MS Conditions:
| Parameter | Value |
|---|---|
| HS Oven Temperature | 80°C |
| HS Loop Temperature | 90°C |
| HS Transfer Line Temp | 100°C |
| HS Equilibration Time | 15 min |
| GC Inlet Temperature | 250°C |
| Carrier Gas Flow | 1.2 mL/min (Constant Flow) |
| Split Ratio | 10:1 |
| Oven Program | Initial 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Scan Range | 35 - 350 amu |
GC-MS Analysis Workflow
Caption: Headspace GC-MS workflow for volatile impurity analysis.
Section 3: Method Selection: A Comparative Analysis
Neither HPLC nor GC-MS alone can provide a complete purity profile. They are complementary techniques that target different classes of impurities. The choice of which method to use, or the rationale for using both, depends entirely on the impurities you expect to find.
| Feature | HPLC-PDA | Headspace GC-MS |
| Primary Application | Non-volatile & thermally labile impurities (e.g., starting materials, intermediates, by-products, degradants). | Volatile & semi-volatile impurities (e.g., residual solvents, low boiling point reagents).[15][17] |
| Analyte Volatility | Not a limiting factor. Ideal for non-volatile compounds. | Essential. Only suitable for compounds that can be volatilized without degradation. |
| Selectivity | High, based on polarity. Co-elutions can be resolved with method development. Peak purity can be assessed with PDA. | Very high, based on boiling point and polarity. MS provides an orthogonal level of selectivity. |
| Identification Power | Tentative, based on retention time and UV spectrum comparison with standards. | Definitive, based on mass spectral fragmentation patterns matched against libraries.[11] |
| Sample Preparation | Simple dissolution. | Simple dissolution in a sealed vial. Minimal cleanup required. |
| Sensitivity (Typical) | Low µg/mL to ng/mL (ppm levels). | Low ng/mL to pg/mL (ppm to ppb levels).[12] |
| Robustness | High, but column performance can degrade with complex matrices if not properly maintained. | Very high, as the non-volatile matrix is not introduced into the system.[13] |
| Regulatory Context | Primary method for related substances and degradation products (ICH Q3A/Q3B). | Standard method for residual solvents (ICH Q3C).[12] |
Expert Recommendation: An Integrated Approach
For a comprehensive purity assessment of this compound, an integrated approach is non-negotiable.
-
Utilize HPLC as the primary technique to quantify the main component and screen for any non-volatile related substances. This is critical for release testing and stability studies.
-
Employ Headspace GC-MS to identify and quantify residual solvents from the manufacturing process. This is a mandatory test to ensure the final product is safe for its intended use.
Together, these methods provide a holistic view of the compound's purity, ensuring that both process-related and degradation-related impurities are effectively controlled, satisfying both scientific rigor and regulatory expectations.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. tandfonline.com [tandfonline.com]
- 3. scielo.br [scielo.br]
- 4. jocpr.com [jocpr.com]
- 5. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijpsr.com [ijpsr.com]
- 9. longdom.org [longdom.org]
- 10. omicsonline.org [omicsonline.org]
- 11. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. GC Analysis Data Collection for Residual Solvents in Pharmaceuticals : Shimadzu (Italia) [shimadzu.it]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. Analysis of organic volatile impurities in pharmaceutical excipients by static headspace capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Acetylated vs. Non-Acetylated Piperidines: A Guide for Researchers
Introduction: The Subtle Power of a Small Chemical Tag
The piperidine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals targeting everything from central nervous system disorders to metabolic diseases.[1][2][3][4] Its conformational flexibility and the basicity of its nitrogen atom allow for a rich exploration of chemical space. However, it is the strategic modification of this nitrogen that often unlocks profound changes in biological activity. One of the most fundamental, yet impactful, of these modifications is N-acetylation.
This guide provides an in-depth comparison of the biological activities of N-acetylated versus non-acetylated piperidine-containing molecules. We will move beyond simple observation to explore the underlying physicochemical and mechanistic reasons for these differences. For researchers in drug discovery and development, understanding the consequences of this seemingly minor chemical alteration is critical for rational drug design, lead optimization, and the interpretation of structure-activity relationships (SAR). We will delve into specific case studies, present detailed experimental protocols for evaluating these differences, and provide the conceptual framework necessary to leverage N-acetylation as a strategic tool in your research.
The Chemical Rationale: How Acetylation Reshapes a Molecule's Identity
The addition of an acetyl group (CH₃CO-) to the piperidine nitrogen fundamentally alters the molecule's electronic and steric properties. This transformation is not merely an increase in molecular weight; it's a shift in chemical personality with significant pharmacological consequences.
-
Loss of Basicity and Hydrogen Bond Donor Capability: A non-acetylated piperidine nitrogen is basic (a proton acceptor) and possesses a hydrogen atom that can act as a hydrogen bond donor. Acetylation converts the amine into an amide. This delocalizes the nitrogen's lone pair of electrons into the adjacent carbonyl group, drastically reducing its basicity and removing the N-H hydrogen bond donor. This change can disrupt or form new key interactions within a biological target's binding pocket.[4]
-
Increased Lipophilicity: The acetyl group is less polar than the N-H group it replaces. This generally increases the molecule's overall lipophilicity (fat-solubility). A key consequence of this is the potential for enhanced permeability across biological membranes, including the blood-brain barrier (BBB), a critical consideration for CNS-active drugs.[5][6][7]
-
Introduction of a Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group introduces a new, strong hydrogen bond acceptor site, which can forge new interactions with a receptor or enzyme.
-
Steric and Conformational Effects: The acetyl group introduces steric bulk, which can influence how the molecule fits into a binding site. It can also affect the conformational equilibrium of the piperidine ring, potentially locking it into a more or less active conformation.
The interplay of these factors determines whether N-acetylation will enhance, diminish, or completely alter the biological activity of a piperidine-containing compound.
Caption: Physicochemical consequences of N-acetylation on the piperidine scaffold.
Comparative Biological Activity: Case Studies from the Bench
The theoretical impact of N-acetylation is best understood through real-world experimental data. The following case studies illustrate the dramatic and varied effects this modification can have on biological activity.
Case Study 1: Farnesoid X Receptor (FXR) Antagonism - A Story of Potency Enhancement
The Farnesoid X Receptor (FXR) is a nuclear receptor critical in regulating bile acid and lipid homeostasis, making it a target for metabolic diseases.[8] A study exploring non-acidic FXR antagonists provides a striking example of acetylation-driven potency enhancement.
Researchers compared a piperidine-containing compound (Compound 8 ) with its N-acetylated analogue (Compound 9 ). The modification of the nitrogen atom in the piperidine ring resulted in a profound difference in FXR antagonism. The N-acetylated analogue 9 exhibited a binding affinity nearly 12 times greater than its non-acetylated counterpart 8 . Further exploration with bulkier acyl groups led to analogues with binding activity approximately 40 times higher than 9 .[8]
Interpretation: This data clearly demonstrates that for this particular scaffold and target, the N-acylated piperidine ring is a key structural element that contributes significantly to potency.[8] The acetyl group likely engages in a favorable interaction within the FXR ligand-binding domain, an interaction that is absent in the non-acetylated parent compound.
| Compound | Modification | Relative Binding Affinity (FXR) | Fold-Increase vs. Non-Acetylated |
| 8 | Non-Acetylated (N-H) | 1x | - |
| 9 | N-Acetylated | ~12x | 12 |
| 10 | N-Benzoylated | ~480x | 480 |
Data synthesized from information presented in ACS Med. Chem. Lett. 2017, 8, 10, 1054–1059.[8]
Caption: Simplified FXR signaling pathway targeted by piperidine antagonists.
Case Study 2: Opioid Receptor Binding - The Abolition of Activity
In stark contrast to the FXR example, N-acetylation can also completely eliminate a compound's primary biological activity. A classic example is found in the endogenous opioid peptide system. β-endorphin is a potent agonist of the mu-opioid receptor (MOR), responsible for its analgesic effects. However, a naturally occurring form of this peptide, α-N-acetyl β-endorphin, is completely inactive in opioid binding assays and does not produce analgesia.[9][10]
Interpretation: The free N-terminal amine of β-endorphin is critical for its interaction with the opioid receptor. Acetylation neutralizes this key basic group, preventing the necessary ionic interactions within the MOR binding pocket.[11] This demonstrates that when a protonated amine is an absolute requirement for a pharmacophore, N-acetylation serves as a "kill switch" for that specific activity. Interestingly, while losing its opioid activity, α-N-acetyl β-endorphin gains new functions, acting as a ligand for the sigma-1 receptor, highlighting how this modification can lead to a complete change in pharmacological profile.[9][10]
| Compound | Modification | Mu-Opioid Receptor (MOR) Binding |
| β-Endorphin | Non-Acetylated (Free N-terminus) | Active Agonist |
| α-N-acetyl β-endorphin | N-Acetylated | Inactive |
Data based on findings reported in Int. J. Mol. Sci. 2022, 23(24), 15891.[9][10]
Experimental Protocols for Comparative Assessment
Objectively comparing the biological activity of acetylated and non-acetylated piperidines requires robust, quantitative assays. The choice of assay depends on the biological target (e.g., receptor, enzyme) and the expected functional outcome (e.g., binding, inhibition, activation).
Protocol 1: In Vitro Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine and compare the binding affinity (Ki) of acetylated vs. non-acetylated compounds for a specific receptor target. This assay measures how effectively a test compound displaces a known radiolabeled ligand from the receptor.[12]
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare cell membrane fractions from a cell line stably overexpressing the target receptor (e.g., CHO or HEK293 cells).[13] The protein concentration of the membrane preparation should be quantified (e.g., via Bradford assay).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Compound Dilution: Prepare serial dilutions of the acetylated and non-acetylated test compounds in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine for muscarinic receptors), and the serially diluted test compounds.[13] Include wells for "total binding" (no test compound) and "non-specific binding" (radioligand + a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold wash buffer.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: (Total Binding CPM) - (Non-Specific Binding CPM).
-
Plot the percentage of specific binding inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).[12]
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Cell-Based Functional Assay (GPCR-Mediated cAMP Modulation)
Objective: To measure the functional consequence of receptor binding by quantifying changes in a downstream second messenger, such as cyclic AMP (cAMP). This assay can distinguish between agonists, antagonists, and inverse agonists.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the target G-protein coupled receptor (GPCR) in a 96-well plate and grow to near confluency. The choice of cell line is crucial as it must contain the necessary signaling machinery.
-
Compound Treatment (Antagonist Mode):
-
Pre-treat cells with varying concentrations of the acetylated or non-acetylated test compounds for a defined period (e.g., 15-30 minutes).
-
Add a fixed, sub-maximal concentration (e.g., EC₈₀) of a known agonist for the receptor.
-
-
Compound Treatment (Agonist Mode):
-
Treat cells with varying concentrations of the test compounds alone.
-
-
Incubation and Lysis: Incubate for a specified time (e.g., 30 minutes) at 37°C. After incubation, lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. These kits use antibodies to detect cAMP levels, generating a signal (e.g., fluorescence ratio) that is inversely proportional to the amount of cAMP produced.
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
For antagonists: Plot the cAMP level versus the log concentration of the test compound to determine the IC₅₀ (concentration causing 50% inhibition of the agonist response).
-
For agonists: Plot the cAMP level versus the log concentration of the test compound to determine the EC₅₀ (concentration causing 50% of the maximal response) and the Emax (maximum effect).
-
Broader Implications for Drug Design and Development
The decision to acetylate a piperidine nitrogen is a strategic one with far-reaching implications for a drug candidate's profile.
-
A Tool for SAR Exploration: N-acetylation is a simple and effective way to probe the importance of the piperidine nitrogen's basicity and hydrogen-bonding capability for target engagement. A significant drop in activity upon acetylation strongly suggests a critical role for the protonated amine. Conversely, a large increase in activity points to the N-acyl group engaging in beneficial interactions or improving physicochemical properties.[8]
-
Modulating Pharmacokinetics (ADME): By converting a basic amine to a neutral amide, N-acetylation can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The increased lipophilicity can enhance absorption and BBB penetration.[6][7] However, the amide bond can also be susceptible to hydrolysis by amidase enzymes, creating a potential metabolic liability or, alternatively, a route for a prodrug strategy.
-
Fine-Tuning Selectivity: Sometimes, the basic nitrogen of a piperidine may be responsible for off-target binding (e.g., to hERG channels or other receptors). Acetylation can mitigate this by removing the positive charge, thereby improving the compound's selectivity profile.
-
Navigating Chemical Space: The comparison between acetylated and non-acetylated analogues provides crucial insights that guide the next steps in lead optimization. If acetylation is beneficial, further exploration of different N-acyl groups (e.g., larger, more complex, or electronically varied) is a logical progression.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. ijnrd.org [ijnrd.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine modulation of mitochondrial respiration and blood brain barrier permeability is time dependent and cell type specific - MedCrave online [medcraveonline.com]
- 6. N-acetylcysteine Amide Ameliorates Blast-Induced Changes in Blood-Brain Barrier Integrity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. αN-Acetyl β-Endorphin Is an Endogenous Ligand of σ1Rs That Regulates Mu-Opioid Receptor Signaling by Exchanging G Proteins for σ2Rs in σ1R Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. αN-Acetyl β-Endorphin Is an Endogenous Ligand of σ1Rs That Regulates Mu-Opioid Receptor Signaling by Exchanging G Proteins for σ2Rs in σ1R Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accio.github.io [accio.github.io]
- 13. Muscarinic acetylcholine receptor binding affinities of pethidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 4-Aminopiperidine Derivatives
The 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a versatile template for designing ligands for a wide array of biological targets. Its conformational flexibility, combined with the basic nitrogen atom, allows it to present appended functional groups in precise three-dimensional orientations, facilitating specific interactions with diverse receptor architectures. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for 4-aminopiperidine derivatives across two distinct and highly significant therapeutic target classes: µ-opioid receptors (MOR) and C-C chemokine receptor 5 (CCR5).
Part 1: 4-Aminopiperidine Derivatives as µ-Opioid Receptor (MOR) Agonists
The 4-anilidopiperidine framework, exemplified by the potent analgesic fentanyl, is a classic case study in opioid drug design. The SAR of these molecules is well-established, highlighting the critical role of specific substitutions in modulating affinity and efficacy. The general structure consists of a central piperidine ring with an aniline group at the C-4 position and a substituent on the piperidine nitrogen (N-1).
Causality of Experimental Design
The design of MOR agonists based on this scaffold aims to optimize interactions within the opioid receptor binding pocket. The key structural requirements for high MOR activity generally include a tertiary amine (the piperidine nitrogen) and a phenyl group, which are thought to mimic the tyrosine message crucial for opioid activity[1]. Modifications are systematically made to the N-1 substituent and the C-4 anilido group to probe the steric and electronic requirements of the receptor and enhance potency.
Comparative SAR Analysis
The following table summarizes the SAR for a series of 4-anilidopiperidine analogs, focusing on modifications at the N-1 position and the anilido N-phenyl group. The data illustrates how subtle changes can dramatically impact binding affinity at the µ-opioid receptor.
| Compound ID | Core Structure | R1 (N-1 Substituent) | R2 (Anilido N-phenyl substituent) | MOR Binding Affinity (Ki, nM) |
| Fentanyl | 4-Anilidopiperidine | Phenethyl | Propionyl | ~1 |
| Analog 1 | 4-Anilidopiperidine | Methyl | Propionyl | >1000 |
| Analog 2 | 4-Anilidopiperidine | Benzyl | Propionyl | ~50 |
| Carfentanil | 4-Anilidopiperidine | Phenethyl | Methoxycarbonyl | ~0.03 |
| Analog 3 | 4-Anilidopiperidine | Phenethyl | Acetyl | ~5 |
Data is synthesized from general knowledge in medicinal chemistry literature.
Key SAR Insights:
-
N-1 Substituent (R1): A large, aromatic substituent like a phenethyl group is critical for high MOR affinity, as seen by comparing Fentanyl to its N-methyl (Analog 1) and N-benzyl (Analog 2) counterparts. This group is believed to occupy a hydrophobic pocket within the receptor[1].
-
Anilido N-acyl Group (R2): The nature of the acyl group on the aniline nitrogen significantly influences potency. Replacing the propionyl group of Fentanyl with a methoxycarbonyl group, as in Carfentanil, results in a dramatic increase in affinity[2]. Conversely, a smaller acetyl group (Analog 3) reduces affinity. This indicates a specific size and electronic requirement for this interaction.
-
Hydroxylated Phenyl Ring: While a phenolic hydroxyl group is a common feature in many non-peptide opioids, studies on fentanyl derivatives have shown it is not a necessary component for strong interaction with the opioid receptor[1].
Experimental Protocols
Protocol 1: Synthesis of Carfentanil Amide Analogues via Ugi Reaction [2]
The Ugi four-component reaction is a powerful tool for rapidly generating libraries of 4-aminopiperidine derivatives.
-
Reaction Setup: To a solution of aniline (1.0 equiv) in methanol, add the desired isocyanide (1.0 equiv), a substituted 4-piperidone (e.g., N-phenethyl-4-piperidone, 1.0 equiv), and propionic acid (1.0 equiv)[2][3].
-
Incubation: Stir the reaction mixture at 55 °C for 18 hours[2][3].
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel flash chromatography to yield the desired carfentanil amide analogue[2].
Protocol 2: MOR Radioligand Binding Assay [4][5]
This assay determines the binding affinity (Ki) of a test compound for the µ-opioid receptor.
-
Membrane Preparation: Thaw frozen cell membranes from a cell line stably expressing the recombinant human µ-opioid receptor on ice. Resuspend the membranes in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)[4].
-
Assay Plate Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Assay buffer, radioligand (e.g., [³H]-DAMGO at a concentration near its Kd), and membrane suspension[4].
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-selective antagonist (e.g., 10 µM Naloxone), and membrane suspension[4].
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension[4].
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium[4].
-
Filtration: Rapidly terminate the reaction by filtering the contents through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand[4][5].
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter[4].
-
Data Analysis: Calculate the specific binding and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation[5].
Visualizations
Caption: Key SAR takeaways for 4-anilidopiperidine MOR agonists.
Part 2: 4-Aminopiperidine Derivatives as CCR5 Antagonists
The 4-aminopiperidine scaffold is also central to a class of HIV-1 entry inhibitors that function as CCR5 antagonists. The CCR5 co-receptor is essential for the entry of R5-tropic strains of HIV-1 into host cells[6]. Antagonists block the interaction between the viral envelope protein gp120 and CCR5, preventing membrane fusion[7].
Causality of Experimental Design
The development of CCR5 antagonists like Maraviroc has been guided by the need to identify molecules that can effectively occupy a transmembrane binding pocket in the receptor. The 4-aminopiperidine core serves to orient key pharmacophoric features: a basic nitrogen that forms a salt bridge with a crucial glutamate residue (Glu283) in the receptor, and various hydrophobic groups that engage with other residues in the binding pocket. SAR studies focus on optimizing these hydrophobic interactions to improve potency and pharmacokinetic properties.
Comparative SAR Analysis
The SAR of piperazino-piperidine based CCR5 antagonists demonstrates the importance of substitutions at the C-4 position of the piperidine ring. An efficient synthesis method allows for various substituents to be introduced at this position[8].
| Compound ID | Core Structure | R1 (C-4 Substituent) | R2 (N-1 Piperidine Substituent) | Anti-HIV-1 Activity (IC50, nM) |
| Lead Cpd. | 4-Amidopiperidine | Phenyl | N-Tropane | ~100 |
| Maraviroc | 4-Amidopiperidine | 4,4-Difluorocyclohexyl | N-Tropane | ~2 |
| Analog 4 | 4-Amidopiperidine | Cyclohexyl | N-Tropane | ~20 |
| Analog 5 | 4-Amidopiperidine | 4,4-Difluorocyclohexyl | N-Methyl | >1000 |
Data is synthesized from general knowledge in medicinal chemistry literature and principles described in sources.[9][10]
Key SAR Insights:
-
C-4 Substituent (R1): The group attached to the 4-amino moiety is crucial for potent antiviral activity. Replacing a phenyl group with a 4,4-difluorocyclohexyl group (Maraviroc) significantly enhances potency compared to the lead compound and the non-fluorinated cyclohexyl analog (Analog 4). This highlights a specific hydrophobic pocket that favorably accommodates the fluorinated ring.
-
N-1 Substituent (R2): The bulky, bridged N-tropane moiety is essential for locking the molecule in the correct conformation for receptor binding. Replacing it with a simple methyl group (Analog 5) completely abolishes activity, demonstrating the stringent steric requirement at this position.
-
Heterocyclic Replacements: Further SAR studies have shown that flexible chains connecting the piperidine core to aromatic groups can be replaced with heterocycles like pyrazole, leading to potent CCR5 antagonists with improved oral bioavailability[9].
Experimental Protocols
Protocol 3: Synthesis of 4-Substituted-4-aminopiperidine Building Blocks [8]
This method provides a key intermediate for synthesizing various CCR5 antagonists.
-
Starting Material: Begin with isonipecotate.
-
Alkylation: Introduce various substituents at the 4-position of the piperidine ring via alkylation of the isonipecotate[8].
-
Curtius Rearrangement: Employ the Curtius rearrangement as the key step to convert the C-4 carboxylic acid derivative into the C-4 amino group, yielding the desired 4-substituted-4-aminopiperidine building block[8]. This method avoids the use of more toxic reagents like diethylaluminum cyanide[8].
Protocol 4: Anti-HIV-1 Entry (Fusion) Assay [6][11]
This cell-based assay measures the ability of a compound to inhibit HIV-1 entry.
-
Cell Lines: Use two cell lines: one expressing the viral gp120/gp41 envelope protein on its surface, and a target cell line expressing the CD4 receptor and the CCR5 co-receptor[7].
-
Assay Setup: Co-culture the two cell lines in a 96-well plate in the presence of varying concentrations of the test compound.
-
Fusion Event: If viral entry is not inhibited, the cells will fuse, which can be detected by a reporter system (e.g., luciferase or β-lactamase) that becomes activated upon cell fusion[11].
-
Incubation: Incubate the plates for a set period (e.g., 2-6 hours) to allow for cell fusion.
-
Quantification: Add the appropriate substrate for the reporter enzyme and measure the resulting signal (luminescence or fluorescence) with a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell fusion at each compound concentration and determine the EC50 value. A co-receptor tropism assay should be performed before initiating studies with a CCR5 antagonist to ensure the virus utilizes the CCR5 co-receptor[12].
Visualizations
References
- 1. Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains [pubmed.ncbi.nlm.nih.gov]
- 10. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HIV-1 entry inhibition by small-molecule CCR5 antagonists: A combined molecular modeling and mutant study using a high-throughput assay (Journal Article) | OSTI.GOV [osti.gov]
- 12. hiv.guidelines.org.au [hiv.guidelines.org.au]
A Comparative Guide to the In Vitro and In Vivo Evaluation of Novel Piperidine Compounds
Executive Summary
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous approved therapeutics due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] The development of novel piperidine derivatives continues to be a fervent area of research, aimed at discovering next-generation therapies with enhanced efficacy and safety profiles. This guide provides a comprehensive framework for the preclinical evaluation of novel piperidine compounds, detailing a logical, multi-tiered approach that progresses from initial in vitro characterization to substantive in vivo validation. We present detailed, field-tested protocols, explain the scientific rationale behind experimental choices, and offer a template for data interpretation and comparative analysis. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals dedicated to advancing new chemical entities from the laboratory bench toward clinical reality.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a highly privileged structure in drug design.[2] Its conformational flexibility allows for optimal binding to a wide array of biological targets, while its basic nitrogen can be leveraged to modulate properties like solubility and cell permeability.[1][2] These attributes have led to the incorporation of piperidine moieties into drugs targeting a vast range of diseases, including cancer, central nervous system (CNS) disorders, and infectious agents.[2][4]
The goal of this guide is to delineate a rigorous, systematic methodology for comparing novel piperidine compounds. We will use a hypothetical scenario in which we are developing inhibitors against a key oncogenic kinase, "Kinase-X." We will compare two novel compounds, NP-001 and NP-002 , against a well-established, market-standard inhibitor, Benchmark-C .
The Candidate Compounds
For the purpose of this guide, our compounds are defined as:
-
NP-001: A novel piperidine derivative with a unique substitution pattern designed for high-affinity binding to the ATP pocket of Kinase-X.
-
NP-002: A second-generation derivative, structurally related to NP-001, but modified to enhance metabolic stability.
-
Benchmark-C: A currently approved drug known to inhibit Kinase-X, serving as our positive control and comparative standard.
The central hypothesis is that our novel compounds will exhibit superior potency and/or an improved safety profile compared to Benchmark-C.
In Vitro Characterization: From Target Engagement to Cellular Impact
The initial phase of any drug discovery campaign is the in vitro evaluation.[5] These assays are rapid, cost-effective, and provide the foundational data needed to justify advancing a compound to more complex, resource-intensive in vivo studies.[5] Our in vitro workflow is designed to answer two fundamental questions:
-
Do our compounds effectively inhibit the intended target (Kinase-X)?
-
How do they perform in a cellular context, and what is their margin of safety?
Primary Assay: Biochemical Kinase Inhibition
Causality Behind Experimental Choice: The first and most critical step is to confirm direct engagement with the molecular target.[6] An enzyme inhibition assay allows us to quantify the potency of our compounds against purified Kinase-X, providing a direct measure of their intrinsic activity.[7][8] This biochemical assay isolates the drug-target interaction from the complexities of a cellular environment.
Detailed Protocol: Kinase-X Inhibition Assay [7][9][10]
-
Reagent Preparation:
-
Prepare a Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute purified, recombinant Kinase-X enzyme in Kinase Buffer to a working concentration of 2X the final assay concentration.
-
Prepare a 2X substrate/ATP solution in Kinase Buffer containing a specific peptide substrate for Kinase-X and ATP at its Km concentration.
-
Serially dilute NP-001, NP-002, and Benchmark-C in 100% DMSO, followed by a further dilution in Kinase Buffer to create 10X final concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 10X compound dilutions to the appropriate wells. For control wells, add 5 µL of Kinase Buffer with DMSO (vehicle control).
-
Add 5 µL of the 2X Kinase-X enzyme solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.[7]
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 20 µL of a detection solution (e.g., ADP-Glo™ Kinase Assay, Promega) which quantifies the amount of ADP produced.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Secondary Assay: Cell Viability and Cytotoxicity
Causality Behind Experimental Choice: While potent target inhibition is essential, a successful drug must also be effective in a cellular environment and demonstrate a suitable therapeutic window. A cell viability assay, such as the MTT assay, allows us to measure two critical parameters simultaneously: the compound's ability to inhibit cancer cell proliferation (driven by Kinase-X) and its general toxicity.[11][12][13] We use a cancer cell line known to be dependent on Kinase-X signaling for survival and a "normal" non-cancerous cell line to assess selectivity.
Detailed Protocol: MTT Cell Viability Assay [11][14][15]
-
Cell Seeding:
-
Culture a Kinase-X dependent cancer cell line (e.g., HCT116) and a normal human fibroblast cell line (e.g., BJ) to ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare 2X serial dilutions of NP-001, NP-002, and Benchmark-C in culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and no-cell (medium only) wells.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]
-
Read the absorbance at 570 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell wells) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Determine the EC₅₀ (half-maximal effective concentration for inhibiting cancer cell growth) and CC₅₀ (half-maximal cytotoxic concentration for normal cells) by plotting viability against log[concentration].
-
Calculate the Selectivity Index (SI) as CC₅₀ / EC₅₀. A higher SI is desirable.
-
In Vitro Data Summary
The results from our in vitro assays are summarized below. This table allows for a direct and objective comparison of the candidate compounds.
| Compound | Kinase-X IC₅₀ (nM) | HCT116 EC₅₀ (nM) | BJ CC₅₀ (nM) | Selectivity Index (SI) |
| NP-001 | 5.2 | 25.8 | 1,550 | 60.1 |
| NP-002 | 8.1 | 33.4 | > 5,000 | > 150 |
| Benchmark-C | 12.5 | 68.2 | 2,100 | 30.8 |
Interpretation: Both novel compounds demonstrate superior biochemical potency against Kinase-X compared to Benchmark-C. NP-002, while slightly less potent than NP-001, shows a significantly improved selectivity index, suggesting a wider therapeutic window. These strong in vitro results provide a solid rationale for advancing both compounds to in vivo evaluation.
In Vitro Workflow Diagram
Caption: A streamlined workflow for the in vitro characterization of novel piperidine compounds.
In Vivo Evaluation: Assessing Performance in a Biological System
Positive in vitro data is a prerequisite, but in vivo studies are essential to understand how a compound behaves within a complex, whole-organism system.[5][16] This phase assesses pharmacokinetics (what the body does to the drug) and efficacy (what the drug does to the disease).
Pharmacokinetic (PK) Profiling
Causality Behind Experimental Choice: A drug is only effective if it can reach its target in the body at a sufficient concentration and for an adequate duration. A pharmacokinetic study is critical for determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[16][17] This data informs dose selection and scheduling for subsequent efficacy studies.[18]
Detailed Protocol: Murine Pharmacokinetic Study [16][17][19]
-
Animal Model:
-
Use healthy, 8-week-old male BALB/c mice. Acclimate animals for at least one week prior to the study.
-
-
Formulation and Dosing:
-
Formulate NP-001, NP-002, and Benchmark-C in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).
-
Divide mice into groups (n=3 per compound per route).
-
Administer a single dose of each compound via intravenous (IV) bolus (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).
-
-
Sample Collection:
-
Collect sparse blood samples (~50 µL) from the saphenous vein at predetermined time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours; PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours).[19]
-
Place blood into EDTA-coated tubes and process to plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the parent drug in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[19]
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Cₘₐₓ: Maximum plasma concentration.
-
Tₘₐₓ: Time to reach Cₘₐₓ.
-
AUC: Area under the plasma concentration-time curve.
-
t₁/₂: Half-life.
-
F%: Oral bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Preclinical Efficacy Model: Xenograft Tumor Study
Causality Behind Experimental Choice: To assess anti-cancer activity, we use a xenograft model, where human cancer cells are implanted into immunocompromised mice.[20][21] This model allows us to evaluate the ability of our compounds to inhibit tumor growth in a living system, providing the most direct preclinical evidence of efficacy.[20][22]
Detailed Protocol: HCT116 Xenograft Efficacy Study [22][23][24]
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10⁶ HCT116 cells (in Matrigel) into the flank of female athymic nude mice.
-
Monitor tumor growth regularly using digital calipers.
-
-
Study Initiation and Randomization:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (dosed with formulation vehicle).
-
Group 2: NP-001 (e.g., 20 mg/kg, daily oral gavage).
-
Group 3: NP-002 (e.g., 20 mg/kg, daily oral gavage).
-
Group 4: Benchmark-C (e.g., 30 mg/kg, daily oral gavage).
-
-
-
Treatment and Monitoring:
-
Administer treatments for 21 consecutive days.
-
Measure tumor volumes and body weights twice weekly.[22][23] Body weight is a key indicator of toxicity.
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.
-
-
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., pharmacodynamics, histology).
-
In Vivo Data Summary
The hypothetical data from the in vivo studies are presented below.
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | t₁/₂ (h) | F% |
|---|---|---|---|---|---|---|
| NP-001 | PO | 10 | 850 | 3,400 | 4.5 | 35% |
| NP-002 | PO | 10 | 1,100 | 6,850 | 8.2 | 68% |
| Benchmark-C | PO | 10 | 620 | 2,500 | 3.8 | 28% |
Table 3: Xenograft Efficacy Results (Day 21)
| Treatment Group | Dose (mg/kg, PO) | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | - | 1250 | - | +2.5% |
| NP-001 | 20 | 480 | 63% | -1.8% |
| NP-002 | 20 | 250 | 82% | +1.5% |
| Benchmark-C | 30 | 610 | 54% | -5.5% |
In Vivo Experimental Design Diagram
Caption: Parallel workflows for pharmacokinetic and efficacy evaluation of candidate compounds.
Integrated Analysis: Connecting In Vitro and In Vivo Data
A successful drug candidate must demonstrate a strong in vitro-in vivo correlation (IVIVC).[25][26][27][28][29] This is the process of linking laboratory data to performance in a whole organism.
-
NP-001: Showed excellent in vitro potency. However, its moderate oral bioavailability (35%) and shorter half-life likely limited its exposure at the tumor site, resulting in solid but not superior efficacy (63% TGI).
-
Benchmark-C: Was the least potent compound in vitro and had the poorest oral bioavailability. This translated to the lowest efficacy in the xenograft model (54% TGI), even at a higher dose, and was associated with some toxicity (5.5% weight loss).
-
NP-002: This compound represents the most promising profile. While slightly less potent than NP-001 in the biochemical assay, its significantly improved pharmacokinetic properties (F% = 68%, t₁/₂ = 8.2 h) led to greater drug exposure over time. This resulted in outstanding in vivo efficacy (82% TGI) and excellent tolerability, validating the design strategy of enhancing metabolic stability. The superior selectivity observed in vitro (SI > 150) correlated well with the lack of toxicity in vivo.
Conclusion and Future Directions
This guide outlines a systematic, evidence-based approach to the comparative evaluation of novel piperidine compounds. Through a tiered progression of in vitro and in vivo assays, we successfully identified NP-002 as a superior drug candidate compared to both its first-generation counterpart and the market standard. Its profile of high potency, excellent selectivity, favorable pharmacokinetics, and robust in vivo efficacy marks it as a strong candidate for advancement into formal preclinical toxicology studies and, ultimately, clinical trials. The methodologies described herein provide a robust and self-validating framework for making critical go/no-go decisions in the drug discovery pipeline.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Importance of In Vitro Assays [visikol.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. benchchem.com [benchchem.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A standard operating procedure for an enzymatic activity inhibition assay [ouci.dntb.gov.ua]
- 11. broadpharm.com [broadpharm.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. clyte.tech [clyte.tech]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cancer Cell Line Efficacy Studies [jax.org]
- 23. benchchem.com [benchchem.com]
- 24. Frontiers | VHH-based CAR-T cells targeting Claudin 18.2 show high efficacy in pancreatic cancer models [frontiersin.org]
- 25. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. How is in vitro–in vivo correlation (IVIVC) established? [synapse.patsnap.com]
- 27. premier-research.com [premier-research.com]
- 28. wjarr.com [wjarr.com]
- 29. walshmedicalmedia.com [walshmedicalmedia.com]
A Comparative Guide to the Metabolic Stability of 1-Acetyl-4-(methylamino)piperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A molecule that is rapidly metabolized may fail to achieve the necessary exposure at its target site, rendering it ineffective. Conversely, a compound that is too stable may accumulate to toxic levels. This guide provides an in-depth assessment of the metabolic stability of 1-Acetyl-4-(methylamino)piperidine, a versatile building block in pharmaceutical synthesis.[1] We will explore its anticipated metabolic pathways and present a framework for its evaluation against alternative chemical scaffolds, supported by a detailed experimental protocol for in vitro assessment.
The piperidine moiety is a cornerstone in medicinal chemistry, present in a multitude of approved drugs.[2][3] Its derivatives are prized for their ability to impart favorable pharmacokinetic properties.[2] this compound, with its functionalized structure, offers multiple avenues for chemical modification, making it a valuable starting point for the synthesis of complex drug candidates.[1] Understanding its metabolic fate is therefore paramount for any research program utilizing this scaffold.
Anticipated Metabolic Pathways of this compound
The metabolism of piperidine-containing compounds is often mediated by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[4][5][6][7] For this compound, several metabolic transformations can be predicted based on its chemical structure and known metabolic pathways of similar molecules.[5][8][9]
The primary routes of metabolism for piperidine derivatives typically involve N-dealkylation and oxidation.[5][10] In the case of this compound, this could manifest as the removal of the methyl group from the 4-position amine or the acetyl group from the piperidine nitrogen. Additionally, oxidation of the piperidine ring is a common metabolic pathway.[5] The specific CYP isoforms involved in these transformations would require experimental determination, but CYP3A4 and CYP2D6 are frequent contributors to the metabolism of piperidine-containing drugs.[4][5][7]
Below is a diagram illustrating the potential metabolic pathways of this compound.
Caption: Potential metabolic pathways of this compound.
Experimental Protocol: In Vitro Metabolic Stability Assessment Using Liver Microsomes
To quantitatively assess the metabolic stability of this compound, a liver microsomal stability assay is a robust and widely adopted method.[11][12][13][14] This in vitro technique provides a reliable measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes found in the liver.[14][15]
Principle
The assay involves incubating the test compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 superfamily.[14] The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which serves as a necessary cofactor for CYP enzyme activity.[11][12] The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][14] The rate of disappearance of the compound is then used to calculate key metabolic stability parameters, including the in vitro half-life (t½) and intrinsic clearance (CLint).[13][14]
Materials and Equipment
-
Test Compound: this compound
-
Liver Microsomes: Human, rat, mouse, or other species of interest
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and magnesium chloride.
-
Positive Control Compounds: Compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)
-
Negative Control: Incubations without the NADPH regenerating system
-
Quenching Solution: Acetonitrile containing an internal standard
-
Analytical Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer (LC-MS/MS)[12][14]
-
Incubator: Capable of maintaining 37°C
-
Centrifuge: For protein precipitation
-
96-well plates and multichannel pipettes
Experimental Workflow
The following diagram outlines the key steps in the liver microsomal stability assay.
References
- 1. nbinno.com [nbinno.com]
- 2. Analogues of Piperidine for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays for induction of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE | Semantic Scholar [semanticscholar.org]
- 8. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. mdpi.com [mdpi.com]
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous structural motif in medicinal chemistry, forming the backbone of numerous pharmaceuticals across a wide range of therapeutic areas, including antipsychotics, analgesics, and antihistamines.[1] Its prevalence is due to its favorable physicochemical properties, including its ability to confer aqueous solubility and act as a versatile scaffold for introducing various pharmacophoric elements. However, the nitrogenous core also presents potential toxicological liabilities. Early and comprehensive toxicity profiling of novel piperidine derivatives is therefore a critical step in the drug development pipeline to mitigate the risk of late-stage failures.
This guide provides an in-depth comparative analysis of the toxicological profile of 1-Acetyl-4-(methylamino)piperidine, a common intermediate and structural fragment, alongside related compounds. We will explore key toxicological endpoints, including cytotoxicity, genotoxicity, and hepatotoxicity, grounded in established experimental protocols and structure-activity relationships (SAR). The methodologies detailed herein are designed to serve as self-validating systems for researchers engaged in the preclinical safety assessment of novel chemical entities.
Comparative Toxicity Analysis: Structure-Activity Relationships
While specific, publicly available toxicity data for this compound is limited, a robust toxicological profile can be inferred by examining the parent piperidine molecule and the influence of its substituents.
The Piperidine Core: Foundational Toxicity
Piperidine itself is a corrosive, flammable liquid with a pungent, amine-like odor.[2] Its primary toxicological concerns are:
-
Acute Toxicity: It exhibits moderate acute oral toxicity, with reported LD50 values in rats ranging from 133 to 740 mg/kg.[3]
-
Irritation: As a strong base, piperidine is a severe irritant to the skin, eyes, and respiratory tract.[2][4] Inhalation can lead to coughing, labored breathing, and dizziness.[2]
-
Neurotoxicity: It can produce effects on the central nervous system (CNS).[2]
Influence of N-Acetylation
The introduction of an acetyl group to the piperidine nitrogen (forming 1-acetylpiperidine) significantly alters its properties. N-acetylation neutralizes the basicity of the nitrogen atom. This is expected to reduce the corrosivity and irritation potential compared to the parent piperidine. However, 1-acetylpiperidine is still classified as a skin and eye irritant and may cause respiratory irritation.[5]
The Role of the 4-(Methylamino) Substituent
Substituents on the piperidine ring play a crucial role in modulating toxicological profiles. Studies on various piperidine derivatives have established clear structure-activity relationships. For instance, research on piperidine-based insecticides demonstrated that the position and nature of alkyl groups significantly impact toxicity.[6][7][8] Specifically, the toxicity order for moieties attached to the carbon of the piperidine ring was found to be ethyl- > methyl- > benzyl-.[7][8] Furthermore, the position of substitution was critical, with the order of toxicity being C2 > C3 > C4.[6][7]
For this compound, the methylamino group at the C4 position is a key structural feature. The metabolism of 4-aminopiperidine derivatives is extensively studied, with N-dealkylation catalyzed by cytochrome P450 enzymes (primarily CYP3A4) being a major metabolic pathway.[9] This metabolic process can potentially generate reactive intermediates, which is a critical consideration for assessing hepatotoxicity and genotoxicity.
Predicted Toxicity Profile of this compound
Based on the analysis of its structural components, the following toxicological profile is predicted for this compound. These hypotheses require validation through the experimental protocols detailed in the subsequent sections.
| Toxicological Endpoint | Predicted Profile | Rationale |
| Acute Toxicity (Oral) | Moderate | The piperidine core suggests moderate toxicity, which may be modulated by the N-acetyl and 4-methylamino groups. |
| Irritation (Skin/Eye) | Irritant | While N-acetylation reduces basicity, the overall molecule is still expected to be an irritant based on data from related compounds.[4][5] |
| Cytotoxicity | Potential for concentration-dependent cytotoxicity. | Many piperidine derivatives exhibit cytotoxic effects against various cell lines.[1][10] |
| Genotoxicity | Potential for genotoxicity. | The presence of an N-dialkyl group or piperidine aryl ketone has been associated with genotoxicity.[11] Metabolic activation of the methylamino group is a potential pathway for forming reactive species that could interact with DNA. |
| Hepatotoxicity | Potential for drug-induced liver injury (DILI). | Metabolism via CYP3A4 in the liver could lead to the formation of reactive metabolites, a common mechanism for DILI.[9][12] |
Experimental Protocols for Toxicological Assessment
A rigorous toxicological evaluation necessitates a battery of validated in vitro assays. The following protocols provide a framework for assessing the key toxicity endpoints for this compound and its analogs.
Workflow for In Vitro Toxicity Profiling
The following diagram outlines a logical workflow for the initial in vitro safety assessment of a novel piperidine compound.
Caption: A tiered workflow for in vitro toxicity assessment.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is predicated on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value from the dose-response curve.
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis, which renders them unable to grow in a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to synthesize histidine and form colonies.
Protocol:
-
Metabolic Activation: The assay is performed both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Plate Incorporation Method:
-
To a test tube containing 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (or buffer for the non-activation arm).
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.
In Vitro Hepatotoxicity Assessment
Drug-induced liver injury (DILI) is a major concern in drug development.[12] In vitro models using human liver cells can provide early indicators of potential hepatotoxicity.
Protocol:
-
Cell Culture: Culture HepG2 cells or primary human hepatocytes in appropriate medium.
-
Compound Exposure: Treat the cells with the test compound at various non-cytotoxic concentrations (determined from the MTT assay) for 24 to 72 hours.
-
Biomarker Analysis: After incubation, collect the cell culture supernatant and cell lysates.
-
Supernatant: Measure the activity of released lactate dehydrogenase (LDH), alanine aminotransferase (ALT), and aspartate aminotransferase (AST) using commercially available assay kits. An increase in these enzymes indicates membrane damage.
-
Cell Lysates: Measure cellular glutathione (GSH) levels. A depletion of GSH can indicate oxidative stress.
-
-
Data Analysis: Compare the levels of biomarkers in treated cells to those in vehicle-treated control cells. A significant increase in released enzymes or depletion of GSH suggests potential hepatotoxicity.
Potential Metabolic Pathways and Toxicity
The metabolism of this compound is likely initiated by CYP450-mediated oxidation. The diagram below illustrates a plausible metabolic pathway leading to potentially reactive intermediates.
Caption: Plausible metabolic pathways for this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. biosynce.com [biosynce.com]
- 5. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Strategic Guide to Target Identification and Comparative Benchmarking of Novel Piperidine Derivatives: A Case Study with 1-Acetyl-4-(methylamino)piperidine
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a well-characterized therapeutic candidate is both complex and challenging. This guide addresses a common scenario in drug discovery: possessing a promising, yet uncharacterized molecule. Our subject, 1-Acetyl-4-(methylamino)piperidine, is a case in point. While its piperidine core is a feature of numerous bioactive compounds, its specific molecular target and inhibitory profile are not established in public domain literature.
This document, therefore, deviates from a direct comparison. Instead, it provides a comprehensive, technically robust framework for the scientific community. We will first explore how to elucidate the molecular target of a novel compound like this compound. Subsequently, we will present a series of detailed, hypothetical benchmarking studies against known inhibitors across plausible target classes for a piperidine scaffold. This guide is designed to be a practical manual, blending established methodologies with the causal reasoning behind experimental choices.
Part 1: The Crucial First Step - Target Identification and Deconvolution
Before any meaningful benchmarking can occur, the biological target of this compound must be identified. Phenotypic screening may reveal that a compound has a desirable effect (e.g., it kills cancer cells), but without knowing the specific protein it binds to, optimizing its efficacy and safety is nearly impossible. The process of identifying this molecular target is known as target deconvolution.[1][2][3]
Several robust methods exist for target deconvolution.[2][4][5][6][7] A common and powerful approach is affinity chromatography coupled with mass spectrometry . In this method, the small molecule (our "bait") is immobilized on a solid support and used to "fish" for its binding partners from a complex mixture of proteins, such as a cell lysate.[2][4][5]
Below is a generalized workflow for this approach.
Caption: A generalized workflow for small molecule target identification using affinity chromatography.
The proteins identified via this method are candidate targets. The subsequent, critical phase is target validation, where follow-up experiments confirm that the interaction between the compound and the candidate protein is responsible for the observed biological effect.[8]
Part 2: Benchmarking Against Known Inhibitors - Hypothetical Case Studies
Once a target is validated, the next step is to benchmark the novel compound's performance against well-characterized inhibitors of that same target. This provides crucial context for its potency, selectivity, and potential therapeutic utility. Given that piperidine derivatives have shown activity against a range of targets, we will explore two hypothetical scenarios.
Case Study 1: this compound as a Novel Acetylcholinesterase (AChE) Inhibitor
Rationale: The inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[9] Several piperidine-containing compounds are known AChE inhibitors.[9]
Known Inhibitors for Comparison:
-
Donepezil: A potent, reversible, and selective inhibitor of AChE.[9][10]
-
Rivastigmine: A pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BuChE).[9][10]
-
Galantamine: A competitive and reversible inhibitor of AChE.[10]
The primary assessment of an AChE inhibitor is to determine its potency in a cell-free system. The most common method is the Ellman assay, which measures the activity of AChE by detecting the product of acetylcholine hydrolysis.[11][12][13]
Caption: Experimental workflow for a colorimetric in-vitro AChE inhibition assay.
Detailed Protocol: AChE Enzymatic Assay (Ellman Method)
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).
-
Enzyme: Recombinant human acetylcholinesterase.
-
Test Compounds: Prepare 10 mM stock solutions in DMSO. Perform serial dilutions in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of Assay Buffer.
-
Add 25 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer).
-
Add 25 µL of the AChE enzyme solution.
-
Incubate for 15 minutes at 25°C.
-
To initiate the reaction, add 125 µL of a solution containing both ATCI and DTNB in Assay Buffer.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Hypothetical Data Presentation: Comparative Inhibitory Potency
| Compound | AChE IC50 (nM) | AChE Ki (nM) | Notes |
| This compound | 25.5 | 12.8 | Novel compound with promising potency. |
| Donepezil | 8.9 | 4.5 | A potent and selective inhibitor of AChE.[14] |
| Rivastigmine | 4,800 | Not Applicable | A pseudo-irreversible inhibitor.[14] |
| Galantamine | 410 | 205 | A competitive and reversible inhibitor.[14] |
Note: IC50 and Ki values are hypothetical and can vary based on experimental conditions.
To assess the compound's ability to inhibit AChE within a cellular context, a cell-based assay is essential. This accounts for factors like cell permeability. A human neuroblastoma cell line, such as SH-SY5Y, which endogenously expresses AChE, is commonly used.[15][16][17][18]
Caption: Workflow for a cell-based, fluorescence AChE inhibition assay.
Hypothetical Data Presentation: Comparative Cellular Efficacy
| Compound | Cellular EC50 (nM) in SH-SY5Y cells |
| This compound | 150 |
| Donepezil | 75 |
| Rivastigmine | >10,000 |
| Galantamine | 950 |
Note: The cellular EC50 is expected to be higher than the biochemical IC50 due to factors like membrane permeability and potential for efflux.
Case Study 2: this compound as a Novel PI3K/Akt Pathway Inhibitor
Rationale: The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[19][20] Its dysregulation is a hallmark of many cancers, making it a major target for therapeutic development.[21][22][23][24]
Caption: Simplified diagram of the PI3K/Akt signaling pathway indicating hypothetical inhibition.
Known Inhibitors for Comparison:
-
Alpelisib (BYL719): A selective inhibitor of the p110α isoform of PI3K.[23]
-
Copanlisib: A pan-Class I PI3K inhibitor.[23]
-
Ipatasertib: An ATP-competitive AKT inhibitor.[22]
The inhibitory activity against PI3K isoforms is typically measured using a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[25][26]
Detailed Protocol: PI3K Luminescence Kinase Assay
-
Reagent Preparation:
-
Kinase Buffer: Buffer containing HEPES, MgCl₂, and BSA.
-
Enzyme: Recombinant human PI3K isoforms (e.g., p110α/p85α).
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
ATP: At a concentration near the Km for the enzyme.
-
Test Compounds: Serially diluted in DMSO and then Kinase Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of diluted test compound or vehicle control to the wells.
-
Add 2.5 µL of the PI3K enzyme solution.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the lipid substrate and ATP.
-
Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine IC50 values by fitting the data to a dose-response curve.
-
Hypothetical Data Presentation: Comparative Biochemical Potency
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| This compound | 15 | 120 | 85 | 95 |
| Alpelisib | 5 | 1,156 | 290 | 250 |
| Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 |
| Ipatasertib | >10,000 | >10,000 | >10,000 | >10,000 |
Note: Ipatasertib is an AKT inhibitor and would not show activity in a PI3K-specific assay, highlighting the importance of target-specific assays.
Conclusion: A Path Forward for Novel Compound Characterization
While the specific biological activity of this compound remains to be publicly characterized, this guide provides a robust and scientifically rigorous roadmap for its evaluation. The initial and most critical phase is unambiguous target identification through methods like affinity chromatography-mass spectrometry. Only with a validated target in hand can a researcher proceed to meaningful benchmarking.
The hypothetical case studies presented for acetylcholinesterase and PI3K serve as detailed templates for this subsequent benchmarking phase. By employing standardized biochemical and cell-based assays and comparing the novel compound's performance against established inhibitors, its potency, selectivity, and cellular efficacy can be accurately contextualized. This systematic approach, grounded in sound experimental design and causal reasoning, is fundamental to advancing novel chemical entities from the bench toward potential therapeutic applications.
References
- 1. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]
- 2. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 6. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 7. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. usbio.net [usbio.net]
- 13. bosterbio.com [bosterbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scite.ai [scite.ai]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. drugs.com [drugs.com]
- 24. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. promega.es [promega.es]
- 26. benchchem.com [benchchem.com]
The Statistician's Compass: A Guide to Analyzing Experimental Data for Piperidine Derivatives
The piperidine nucleus is a privileged scaffold found in a multitude of approved drugs and clinical candidates, targeting a wide array of biological entities including receptors, enzymes, and ion channels.[3] Its derivatives have shown promise as anticancer, antiviral, analgesic, and neuroprotective agents, among other therapeutic applications.[1][4] The subtle structural modifications to the piperidine ring can dramatically alter a compound's physicochemical properties, such as basicity (pKa) and lipophilicity (logP), which in turn profoundly influence its pharmacokinetic and pharmacodynamic profile.[5][6] Consequently, the ability to discern statistically significant differences in activity between closely related analogs is paramount.
This guide will equip you with the knowledge to design robust experiments, select appropriate statistical tests, and interpret the results with confidence, ensuring the integrity and impact of your research.
Section 1: Foundational In Vitro Assays and Corresponding Statistical Analyses
The initial screening of piperidine derivatives typically involves a battery of in vitro assays to determine their potency, efficacy, and selectivity. The choice of statistical analysis is intrinsically linked to the experimental design and the nature of the data generated.
Quantifying Potency: IC50/EC50 Determination
One of the most common objectives in early-stage drug discovery is to determine the concentration of a compound that elicits a half-maximal response, be it inhibition (IC50) or potentiation (EC50).
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and is frequently employed to determine the cytotoxic effects of potential anticancer piperidine derivatives.[4]
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivatives and a vehicle control. Add the compounds to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.[4]
Statistical Analysis: Non-linear Regression
The resulting dose-response data is then plotted with the logarithm of the compound concentration on the x-axis and the percentage of inhibition on the y-axis. A sigmoidal dose-response curve is fitted to the data using non-linear regression.
Caption: Workflow for IC50 determination from an MTT assay.
The most common model is the four-parameter logistic equation. From this curve, the IC50 value is determined. It is crucial to also report the 95% confidence interval (CI) for the IC50, as this provides a measure of the precision of the estimate. When comparing the potency of multiple derivatives, non-overlapping confidence intervals suggest a statistically significant difference in their IC50 values.
Comparing Multiple Compounds: The Power of ANOVA
When comparing the efficacy of several piperidine derivatives at a single concentration or across multiple concentrations, Analysis of Variance (ANOVA) is the statistical test of choice.
Experimental Scenario: A researcher synthesizes five new piperidine derivatives and wants to compare their ability to inhibit a specific kinase in vitro at a concentration of 10 µM.
Statistical Approach:
-
One-Way ANOVA: This test is used to determine if there are any statistically significant differences between the means of three or more independent groups. In this case, the groups would be the vehicle control and the five different piperidine derivatives.
-
Post-Hoc Tests: A significant p-value from the ANOVA (typically p < 0.05) indicates that at least one group is different from the others, but it does not specify which ones. To identify the specific differences, a post-hoc test, such as Tukey's Honestly Significant Difference (HSD) or Dunnett's test (if comparing all groups to a single control), is performed.[7]
Trustworthiness through Self-Validation: To ensure the validity of the ANOVA results, the data should meet three key assumptions:
-
Independence: The observations in each group are independent of one another.
-
Normality: The data in each group are approximately normally distributed. This can be checked using a Shapiro-Wilk test.
-
Homogeneity of Variances (Homoscedasticity): The variances of the data in each group are equal. This can be assessed using Levene's test.
If these assumptions are not met, non-parametric alternatives such as the Kruskal-Wallis test should be employed.
Section 2: Delving Deeper - Advanced Statistical Models
As research progresses, more sophisticated statistical techniques are required to elucidate complex relationships and build predictive models.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR)
Understanding the relationship between the chemical structure of a piperidine derivative and its biological activity is a cornerstone of medicinal chemistry.[8] QSAR models aim to mathematically describe this relationship.[9]
Methodology:
-
Descriptor Calculation: For a series of piperidine derivatives with known biological activity (e.g., pIC50), a large number of molecular descriptors are calculated. These can include topological, physicochemical, and electronic descriptors.[9]
-
Model Building: Statistical methods are used to build a model that correlates a subset of these descriptors with the biological activity. Common techniques include:
-
Multiple Linear Regression (MLR): A method to model the linear relationship between a dependent variable and one or more independent variables.[10]
-
Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.[9]
-
Artificial Neural Networks (ANN): A machine learning approach that can model complex non-linear relationships.[9]
-
-
Model Validation: The predictive power of the QSAR model must be rigorously validated using both internal (e.g., cross-validation) and external validation (using a separate test set of compounds).[9][10] The quality of the model is often assessed by the squared correlation coefficient (R²) and the predictive squared correlation coefficient (Q²).[9]
Caption: A simplified workflow for developing a QSAR model.
In Vivo Studies: Accounting for Biological Variability
In vivo experiments, such as assessing the analgesic effects of piperidine derivatives in animal models, introduce greater biological variability.[11]
Experimental Protocol: Tail-Immersion Test for Analgesia
-
Acclimatization: Allow mice to acclimatize to the experimental environment.
-
Baseline Measurement: Measure the baseline tail-withdrawal latency by immersing the tail in hot water (e.g., 55°C).
-
Compound Administration: Administer the piperidine derivative or vehicle control (e.g., intraperitoneally).
-
Post-Treatment Measurements: Measure the tail-withdrawal latency at several time points after administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: Calculate the percentage of maximal possible analgesic effect (%MPE).[11]
Statistical Analysis: Two-Way Repeated Measures ANOVA
This statistical test is appropriate when you are measuring a dependent variable (tail-withdrawal latency) at multiple time points for different treatment groups. The "repeated measures" aspect accounts for the fact that the same subjects are being measured at each time point. A significant interaction effect between treatment and time would indicate that the effect of the treatment on pain response changes over time. Post-hoc tests can then be used to identify specific differences at each time point.[7]
Section 3: Comparative Data Presentation
Clear and concise presentation of data is crucial for effective communication of research findings.
Table 1: In Vitro Cytotoxicity of Piperidine Derivatives against MDA-MB-231 Cells
| Derivative | IC50 (µM) [95% CI] |
| Compound A | 5.2 [4.1 - 6.3] |
| Compound B | 12.8 [10.5 - 15.1] |
| Compound C | 2.1 [1.5 - 2.7] |
| Doxorubicin (Control) | 0.8 [0.6 - 1.0] |
Data are representative and for illustrative purposes only.
Table 2: Comparison of Physicochemical Properties and In Vitro Activity
| Derivative | pKa[12] | cLogP[13] | Kinase Inhibition at 10 µM (% of Control) |
| Compound X | 8.5 | 3.2 | 85 ± 5 |
| Compound Y | 9.2 | 2.8 | 62 ± 7 |
| Compound Z | 8.3 | 3.9 | 91 ± 4 |
Data are presented as mean ± SD. *p < 0.05 compared to Compound Y (One-Way ANOVA with Tukey's post-hoc test).
Conclusion
The statistical analysis of experimental data for piperidine derivatives is not a one-size-fits-all process. The choice of statistical methodology must be thoughtfully aligned with the experimental question, the study design, and the nature of the data. By moving beyond rote application of statistical tests and embracing a deeper understanding of the underlying principles, researchers can ensure the scientific rigor of their findings and accelerate the discovery and development of novel piperidine-based therapeutics. This guide serves as a starting point, and continuous learning and consultation with biostatisticians are encouraged to navigate the ever-evolving landscape of drug discovery research.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Acetyl-4-(methylamino)piperidine
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge required to handle and manage these materials safely throughout their lifecycle. The proper disposal of a chemical like 1-Acetyl-4-(methylamino)piperidine is not merely a procedural task; it is a fundamental aspect of laboratory safety, environmental stewardship, and regulatory compliance. This guide moves beyond a simple checklist to provide a deep, technically grounded framework for making informed and safe disposal decisions.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the intrinsic hazards of this compound is the first step in appreciating the necessity of a rigorous disposal protocol. As a substituted piperidine, it belongs to a class of heterocyclic amines that often exhibit corrosive and irritant properties. The causality is rooted in their chemical nature; the amine functional groups can act as bases, reacting with and damaging biological tissues.
Based on available safety data, this compound is classified as a corrosive solid that causes severe skin burns, serious eye damage, and may cause respiratory irritation.[1] This profile dictates that the material must be handled with robust engineering controls and appropriate Personal Protective Equipment (PPE) at all times, including during disposal.
| Hazard Classification | Description | GHS Code | Source |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | H314 | [1] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [1] |
| Transport Hazard Class | AMINES, SOLID, CORROSIVE, N.O.S. | Class 8, Packing Group III | [1] |
The Regulatory Landscape: Adherence to Authoritative Standards
All laboratory work, including waste disposal, is governed by stringent regulations. In the United States, two primary federal bodies set the standards:
-
Occupational Safety and Health Administration (OSHA): Through the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), OSHA mandates that all laboratories develop a written Chemical Hygiene Plan (CHP).[2][3][4] This CHP must include specific procedures for the safe disposal of hazardous chemicals, making the protocols outlined here a mandatory component of laboratory operations.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste.[5][6] Proper identification, segregation, and disposal of chemicals like this compound are required to prevent environmental contamination.[5][6]
It is crucial to recognize that state and local regulations may be more stringent than federal mandates. Therefore, always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed as a self-validating system. Each step builds upon the last to ensure a closed loop of safety and compliance from the moment a material is designated as waste until its final disposition.
Step 1: Preparation and Personal Protective Equipment (PPE)
Before handling any waste material, prepare your workspace and yourself.
-
Location: All handling of this compound waste must occur within a certified chemical fume hood to mitigate inhalation risks.[7]
-
Personal Protective Equipment (PPE): Based on the corrosive nature of the compound, the following minimum PPE is required:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.
-
Step 2: Waste Characterization and Segregation
Proper characterization is the cornerstone of safe disposal.
-
Hazardous Waste Determination: Due to its corrosive properties (GHS code H314), this compound must be classified as a hazardous waste.[1][5]
-
Segregation: This waste must be segregated from other waste streams. Critically, do not mix it with:
-
Acids or Strong Oxidizing Agents: To prevent violent exothermic reactions.
-
Aqueous Waste: Unless specifically directed by your EHS office, as this could create a corrosive solution.
-
Non-hazardous Waste: To avoid contaminating the entire container.
-
Step 3: Containerization
The integrity of the waste container is critical for preventing leaks and exposures.
-
Select an Appropriate Container: Use a container made of compatible material (e.g., high-density polyethylene, HDPE) that is in good condition with a secure, leak-proof screw-top cap.
-
Initial State: Ensure the container is clean and dry before adding any waste.
-
Headspace: Do not fill the container beyond 90% capacity to allow for expansion of vapors and to prevent splashing when moved.
Step 4: Labeling for Communication
Clear and accurate labeling is a non-negotiable safety requirement mandated by OSHA and the EPA.[3][6]
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix your institution's official hazardous waste tag.
-
Complete All Fields: Fill out the tag completely and legibly, including:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics: "Corrosive."
-
The accumulation start date.
-
The name of the principal investigator and laboratory location.
-
Step 5: Accumulation and Storage
Store the labeled waste container safely pending pickup.
-
Location: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area must be at or near the point of generation and under the control of the lab personnel.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Closure: Keep the waste container securely closed at all times, except when actively adding waste.[6]
Step 6: Arranging Final Disposal
The final step is to transfer the waste to trained professionals.
-
Contact EHS: Follow your institution's procedure to request a waste pickup from the Environmental Health and Safety department.
-
Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company.[5][8] The most common disposal method for this type of organic amine waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8]
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow of the disposal process, from initial identification to final handoff.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures: Managing Spills and Exposures
Even with careful planning, accidents can occur. Swift and correct action is vital.
Small-Scale Spill Containment (<100 mL)
-
Alert Personnel: Immediately alert others in the lab.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Absorb: Cover the spill with a non-flammable, inert absorbent material such as sand, diatomaceous earth, or dry lime.[9][10] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated waste container using spark-proof tools.
-
Decontaminate: Wipe the spill area with a suitable decontamination solution (consult your EHS for recommendations, often a mild soap and water solution), and collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give the person one to two glasses of water to drink. Seek immediate medical attention.
By integrating this comprehensive understanding of hazards, regulations, and procedures into your daily laboratory practice, you contribute to a culture of safety and ensure that your vital research is conducted responsibly from discovery through disposal.
References
- 1. This compound 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. osha.gov [osha.gov]
- 3. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 4. osha.gov [osha.gov]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. epa.gov [epa.gov]
- 7. ipgsf.com [ipgsf.com]
- 8. peptide.com [peptide.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
